molecular formula C14H19O6P B1631034 Crotoxyphos CAS No. 326-12-5

Crotoxyphos

Cat. No.: B1631034
CAS No.: 326-12-5
M. Wt: 314.27 g/mol
InChI Key: XXXSILNSXNPGKG-ZHACJKMWSA-N
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Description

Crotoxyphos is a carboxylic ester. It is functionally related to a benzyl alcohol.
Crotoxyfos is a synthetic carboxylic ester compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a clear or light straw-colored liquid with a mild ester odor, and exposure occurs by inhalation, ingestion, or contact.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate
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InChI

InChI=1S/C14H19O6P/c1-11(20-21(16,17-3)18-4)10-14(15)19-12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3/b11-10+
Source PubChem
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InChI Key

XXXSILNSXNPGKG-ZHACJKMWSA-N
Source PubChem
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Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC
Source PubChem
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Isomeric SMILES

CC(C1=CC=CC=C1)OC(=O)/C=C(\C)/OP(=O)(OC)OC
Source PubChem
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Molecular Formula

C14H19O6P
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DSSTOX Substance ID

DTXSID6037514
Record name Crotoxyphos
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Molecular Weight

314.27 g/mol
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Physical Description

Pale straw-colored liquid; [Merck Index]
Record name Crotoxyphos
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Boiling Point

135 °C @ 0.03 MM HG
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Solubility

0.1%; SLIGHTLY SOL IN KEROSENE, SATURATED HYDROCARBONS; SOL IN ACETONE, CHLOROFORM, ETHANOL, HIGHLY CHLORINATED HYDROCARBONS, 0.1% in water at room temperature, SOL IN PROPAN-2-OL, XYLENE
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Density

1.19 @ 25 °C, DENSITY: 1.2 @ 15 °C/15 °C
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Vapor Pressure

0.000014 [mmHg], 1.4X10-5 mm Hg @ 20 °C
Record name Crotoxyphos
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Color/Form

LIGHT STRAW-COLORED LIQ, Clear liquid

CAS No.

7700-17-6, 326-12-5
Record name Crotoxyphos
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Record name Crotoxyfos [BAN]
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Record name CROTOXYPHOS
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Foundational & Exploratory

The Core Mechanism of Acetylcholinesterase Inhibition by Crotoxyphos: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotoxyphos (B1669631), an organophosphate insecticide, exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this inhibition. It details the chemical properties of this compound, its metabolic bioactivation, the kinetics of AChE inhibition, and the broader implications for cholinergic signaling. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the key processes to serve as a valuable resource for researchers in toxicology, neuropharmacology, and drug development.

Introduction

Organophosphate (OP) insecticides are a major class of pesticides widely used in agriculture and public health.[1] Their primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[2] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxicity.[3][4]

This compound is a synthetic organophosphate compound used as a contact and stomach poison insecticide.[3][5] Chemically, it is 1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate.[3] Understanding the precise mechanism of AChE inhibition by this compound is crucial for assessing its toxicological risk, developing potential antidotes, and for the broader study of OP-AChE interactions. This guide delves into the core aspects of this mechanism, from its chemical structure to the physiological consequences of enzyme inhibition.

Chemical Properties of this compound

This compound is a chiral molecule, possessing a stereogenic center at the 1-phenylethyl group, and also exhibits geometric isomerism due to the double bond in the crotonate moiety.[5] The technical grade product is typically a mixture of these isomers.[5] This chirality is a significant factor in its biological activity, as different enantiomers can exhibit varying potencies in AChE inhibition.[6][7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₉O₆P[3]
Molecular Weight 314.27 g/mol [3]
CAS Number 7700-17-6[4][8]
Appearance Pale straw-colored liquid[3]
IUPAC Name 1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate[3]
Chirality Asymmetric carbon center in the 1-phenylethyl group[5][6]

Mechanism of Acetylcholinesterase Inhibition

The inhibition of AChE by this compound, like other organophosphates, is a multi-step process involving metabolic activation and subsequent interaction with the enzyme's active site.

Metabolic Bioactivation

Many organophosphate insecticides with a thion (P=S) group require metabolic bioactivation to their more potent oxygen analogs, or oxons (P=O), to effectively inhibit AChE.[9][10] This conversion is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[2][7] While this compound is a phosphate (B84403) (contains a P=O bond), its metabolism can still influence its toxicity. The differential metabolism of its enantiomers is thought to contribute to the observed differences in their in vivo and in vitro inhibitory potencies.[6][7] The principal metabolites of this compound include dimethyl phosphoric acid and 3-(dimethoxyphosphinyloxy)crotonic acid.[3]

This compound This compound (Parent Compound) Metabolism Metabolic Processes (e.g., Hydrolysis, Oxidation) This compound->Metabolism Metabolites Metabolites (e.g., Dimethyl phosphoric acid, 3-(dimethoxyphosphinyloxy)crotonic acid) Metabolism->Metabolites Detoxification Detoxification and Excretion Metabolites->Detoxification

A simplified overview of this compound metabolism.
Interaction with the Acetylcholinesterase Active Site

The active site of AChE contains a catalytic triad (B1167595) composed of serine, histidine, and glutamate (B1630785) residues.[10] The inhibition by organophosphates involves the phosphorylation of the serine hydroxyl group within this active site.[10] This forms a stable, covalent bond between the phosphorus atom of the inhibitor and the serine residue of the enzyme.[10]

The process can be summarized in the following steps:

  • Formation of the Michaelis Complex: The organophosphate molecule initially binds non-covalently to the active site of AChE.

  • Phosphorylation: The phosphorus atom of the organophosphate undergoes a nucleophilic attack by the serine hydroxyl group, leading to the formation of a phosphorylated enzyme and the release of a leaving group.

  • Inhibited Enzyme: The resulting phosphorylated AChE is catalytically inactive.

  • Aging: The phosphorylated enzyme can undergo a further dealkylation process, known as "aging," which results in a more stable and often irreversible inhibition, making reactivation by oximes more difficult.[1][11]

cluster_0 AChE Inhibition by this compound Active AChE Active AChE (with Serine-OH) Michaelis Complex AChE-Crotoxyphos Michaelis Complex Active AChE->Michaelis Complex Reversible Binding This compound This compound (or active metabolite) This compound->Michaelis Complex Phosphorylated AChE Phosphorylated AChE (Inactive) Michaelis Complex->Phosphorylated AChE Phosphorylation Leaving Group Leaving Group Phosphorylated AChE->Leaving Group Aged AChE Aged AChE (Irreversibly Inactive) Phosphorylated AChE->Aged AChE Aging (Dealkylation) cluster_1 Ellman's Assay Workflow A1 Prepare Reagents (Buffer, AChE, ATCI, DTNB, this compound) A2 Set up 96-well Plate (Blank, Control, Test wells) A1->A2 A3 Pre-incubate Plate (e.g., 15 min at 37°C) A2->A3 A4 Initiate Reaction (Add ATCI and DTNB) A3->A4 A5 Kinetic Measurement (Read Absorbance at 412 nm over time) A4->A5 A6 Data Analysis (Calculate Reaction Rates and % Inhibition) A5->A6 A7 Determine IC50 Value A6->A7 cluster_2 Disruption of Cholinergic Signaling by this compound Presynaptic Neuron Presynaptic Neuron ACh Release Acetylcholine (ACh) Release Presynaptic Neuron->ACh Release Synaptic Cleft Synaptic Cleft ACh Release->Synaptic Cleft AChE Acetylcholinesterase (AChE) Synaptic Cleft->AChE ACh Accumulation ACh Accumulation Synaptic Cleft->ACh Accumulation No Hydrolysis Inhibited AChE Inhibited AChE This compound This compound This compound->AChE Inhibition Postsynaptic Receptors Postsynaptic Receptors (Nicotinic & Muscarinic) ACh Accumulation->Postsynaptic Receptors Hyperstimulation Receptor Hyperstimulation Postsynaptic Receptors->Hyperstimulation Downstream Effects Downstream Cellular Effects Hyperstimulation->Downstream Effects

References

An In-depth Technical Guide to Crotoxyphos: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos (B1669631) is a synthetic organophosphate insecticide and acaricide.[1] As a member of the organophosphate class, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended for use by researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, with the chemical formula C₁₄H₁₉O₆P, is characterized by a phosphate (B84403) core with associated organic substituents.[3] The molecule exhibits stereoisomerism due to a chiral center and a carbon-carbon double bond, leading to the existence of different stereoisomers.[2]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate[4]
CAS Number 7700-17-6[5]
Molecular Formula C₁₄H₁₉O₆P[3]
Molecular Weight 314.27 g/mol [4]
Canonical SMILES CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC[4]
InChI Key XXXSILNSXNPGKG-ZHACJKMWSA-N[4]
Synonyms Ciodrin, Volfazol, Cyodrin, ENT-24717, SD-4294[4][6]

Physicochemical Properties

This compound is a pale straw-colored liquid with a mild ester-like odor.[7] Its solubility and volatility are key determinants of its environmental fate and bioavailability.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Liquid[7]
Color Pale straw-colored[7]
Odor Mild ester[7]
Boiling Point 135 °C at 0.03 mmHg[7]
Density 1.19 g/cm³ at 25 °C[7]
Vapor Pressure 1.4 x 10⁻⁵ mmHg at 20°C[7]
Water Solubility 1 g/L (1000 ppm) at room temperature[3][4]
LogP (Octanol-Water Partition Coefficient) 3.612 (Calculated)[8]

Toxicological Properties

The toxicity of this compound is primarily attributed to its potent inhibition of acetylcholinesterase.

Table 3: Toxicological Data for this compound

ParameterValueSpeciesRoute
LD₅₀ 74 mg/kgRat (female)Oral[4]
LD₅₀ 110 mg/kgRat (male)Oral[4]
LD₅₀ 790 mg/kgMallard duck (young male)Oral
LD₅₀ (contact) 2.26 µ g/bee HoneybeeContact

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission.[6] This overstimulation can lead to a range of symptoms from muscle weakness and tremors to paralysis and respiratory failure.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Nerve Impulse Nerve Impulse Receptor->Nerve Impulse This compound This compound This compound->AChE Inhibition Accumulation of ACh Accumulation of ACh Overstimulation of Receptors Overstimulation of Receptors Accumulation of ACh->Overstimulation of Receptors

Figure 1. Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Protocols

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. A standard method for determination is the ebulliometer method.

  • Apparatus : An ebulliometer, a device that allows for the precise measurement of the boiling point of a liquid under equilibrium conditions, is used. The apparatus includes a boiling flask, a condenser, and a temperature measuring device (e.g., a calibrated thermometer or thermocouple).

  • Procedure : The liquid sample is placed in the boiling flask. The sample is heated, and the temperature of the vapor-liquid equilibrium is recorded. The pressure is also recorded.

  • Data Analysis : The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa). The relationship between boiling point and pressure can be described by the Clausius-Clapeyron equation.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. The column elution method is a common technique for substances with low solubility.

  • Apparatus : A column packed with an inert support material coated with the test substance, a pump to deliver a constant flow of water, and an analytical system to measure the concentration of the substance in the eluate (e.g., HPLC-UV).

  • Procedure : Water is passed through the column at a low flow rate to ensure saturation. The concentration of the test substance in the eluate is monitored over time.

  • Data Analysis : Once the concentration of the eluate reaches a plateau, this concentration is considered the water solubility of the substance at the experimental temperature. At least five consecutive samples from the plateau are analyzed to determine the mean solubility.

Synthesis of this compound: Experimental Workflow

The synthesis of this compound can be achieved through the reaction of trimethyl phosphite (B83602) with 1-phenylethyl 2-chloro-3-oxobutyrate.[7] This reaction is a variation of the Perkow reaction, which is a classic method for the synthesis of vinyl phosphates.

Synthesis_Workflow Reactant1 Trimethyl Phosphite Reaction_Vessel Reaction Vessel (with solvent) Reactant1->Reaction_Vessel Reactant2 1-phenylethyl 2-chloro-3-oxobutyrate Reactant2->Reaction_Vessel Reaction Perkow Reaction Reaction_Vessel->Reaction Workup Work-up (e.g., extraction, washing) Reaction->Workup Purification Purification (e.g., distillation, chromatography) Workup->Purification Product This compound Purification->Product

Figure 2. General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the core chemical structure, physicochemical properties, and toxicological profile of this compound. The data presented in a structured format, along with the detailed mechanism of action and representative experimental protocols, provides a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of these fundamental characteristics is essential for the safe handling, and further investigation of this and related organophosphate compounds.

References

An In-depth Technical Guide to the Synthesis and Formulation of Crotoxyphos Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, formulation, and analytical characterization of Crotoxyphos, an organophosphate insecticide. The information is intended for a technical audience and details the chemical processes, experimental protocols, and underlying mechanisms of action.

Introduction to this compound

This compound, chemically known as α-methylbenzyl 3-(dimethoxyphosphinyloxy)-cis-crotonate, is an organophosphate insecticide and acaricide. It functions as a contact and stomach poison for insects by inhibiting the enzyme acetylcholinesterase (AChE).[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing neuromuscular paralysis and death in the target pest.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its synthesis, formulation, and analytical method development.

PropertyValue
Chemical Formula C₁₄H₁₉O₆P
Molecular Weight 314.28 g/mol
CAS Number 7700-17-6
Appearance Colorless to light straw-colored liquid
Solubility 0.1% in water at room temperature; soluble in acetone, chloroform, ethanol, propan-2-ol, and xylene; slightly soluble in kerosene (B1165875) and saturated hydrocarbons.[3]
Density 1.19 g/cm³

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the Perkow reaction, which involves the reaction of a trialkyl phosphite (B83602) with an α-haloketone.[4] This reaction pathway is favored for its efficiency in producing the desired vinyl phosphate (B84403) structure.

Synthesis Pathway

The synthesis of this compound via the Perkow reaction is illustrated in the following diagram:

Crotoxyphos_Synthesis cluster_reactants Reactants cluster_reaction Perkow Reaction cluster_products Products Trimethyl_phosphite Trimethyl phosphite Reaction_Step Nucleophilic attack on carbonyl carbon Trimethyl_phosphite->Reaction_Step alpha_Methylbenzyl_2_chloroacetoacetate α-Methylbenzyl 2-chloroacetoacetate alpha_Methylbenzyl_2_chloroacetoacetate->Reaction_Step This compound This compound Reaction_Step->this compound Methyl_chloride Methyl chloride Reaction_Step->Methyl_chloride Byproduct EC_Formulation_Workflow Start Start Dissolve_AI Dissolve this compound in water-immiscible solvent Start->Dissolve_AI Add_Emulsifiers Add blend of anionic and non-ionic emulsifiers Dissolve_AI->Add_Emulsifiers Homogenize Homogenize the mixture Add_Emulsifiers->Homogenize QC_Testing Quality Control Testing (e.g., emulsion stability) Homogenize->QC_Testing Packaging Packaging QC_Testing->Packaging End End Packaging->End AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_release Acetylcholine (ACh) released into synaptic cleft ACh_receptor ACh binds to postsynaptic receptors ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_release->AChE Normal Pathway Nerve_impulse Nerve impulse propagation ACh_receptor->Nerve_impulse ACh_hydrolysis ACh hydrolyzed to choline and acetate AChE->ACh_hydrolysis Crotoxyphos_binds_AChE This compound irreversibly binds to the active site of AChE AChE->Crotoxyphos_binds_AChE Inhibitory Pathway Termination Signal termination ACh_hydrolysis->Termination AChE_inactivated AChE is inactivated Crotoxyphos_binds_AChE->AChE_inactivated ACh_accumulation ACh accumulates in the synapse AChE_inactivated->ACh_accumulation Overstimulation Continuous stimulation of ACh receptors ACh_accumulation->Overstimulation Paralysis_death Paralysis and death of the insect Overstimulation->Paralysis_death

References

Crotoxyphos (CAS Number 7700-17-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Toxicological Profile, Mechanism of Action, and Analytical Methodologies

Abstract

Crotoxyphos (B1669631), an organophosphate insecticide, is a potent acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of its chemical and physical properties, toxicological data, and the molecular mechanism of action for researchers, scientists, and drug development professionals. Detailed summaries of quantitative data are presented in tabular format for ease of comparison. Furthermore, this document outlines experimental protocols for key toxicological and analytical assays and includes detailed signaling pathway diagrams generated using the DOT language to visualize the compound's effect on the cholinergic system.

Chemical and Physical Properties

This compound is a synthetic organophosphate compound with the chemical formula C₁₄H₁₉O₆P. It is characterized as a pale straw-colored liquid with a mild ester odor.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₉O₆P[2]
Molecular Weight 314.28 g/mol [2]
CAS Number 7700-17-6[2]
Appearance Pale straw-colored liquid[1]
Boiling Point 135 °C at 0.03 mmHg[3]
Solubility Soluble in acetone, alcohol, and chlorinated hydrocarbons; slightly soluble in saturated hydrocarbons. Water solubility is 1 g/L at room temperature.[3]

Toxicology

This compound exhibits significant toxicity, primarily through the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[4] Its toxicity varies between enantiomers, with the (+)-enantiomer showing greater inhibitory effects on acetylcholinesterase in vivo.[5][6][7][8]

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models. The median lethal dose (LD50) is a key indicator of acute toxicity.

Test OrganismRoute of AdministrationLD50Reference
Rat (female)Oral74 mg/kg[3]
Rat (male)Oral110 mg/kg[3]
RabbitDermal385 mg/kg[5]
Enantioselective Toxicity

Studies have demonstrated the enantioselective inhibition of acetylcholinesterase (AChE) by this compound. The (+)-enantiomer is a more potent inhibitor of AChE in vivo compared to the (-)-enantiomer.[5][6][7][8] However, in vitro studies have shown the (-)-enantiomer to be slightly more inhibitory.[5][6][7] This reversal suggests that toxicodynamic processes such as uptake, biotransformation, or elimination may also be enantioselective.[5][6][7]

Assay TypeEnzyme/OrganismMore Potent EnantiomerFold DifferenceReference
In vivoDaphnia magna & Oryzias latipes(+)-Crotoxyphos1.1 to 11-fold[5][6][7][8]
In vitroElectric Eel AChE(-)-Crotoxyphos1.6-fold[5][6]
In vitroHuman Recombinant AChE(-)-Crotoxyphos1.9-fold[5][6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of acetylcholinesterase (AChE).[2] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve impulse.

By inhibiting AChE, this compound causes an accumulation of ACh in the synapse, leading to a cholinergic crisis characterized by the hyperstimulation of muscarinic and nicotinic receptors.[4][9][10]

Signaling Pathways

The following diagrams illustrate the normal function of the cholinergic synapse and the disruption caused by this compound.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel opens ACh_Vesicle Acetylcholine Vesicle Ca_Channel->ACh_Vesicle triggers fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by ACh_Receptor ACh Receptor (Nicotinic/Muscarinic) ACh->ACh_Receptor binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic_Potential Postsynaptic Potential ACh_Receptor->Postsynaptic_Potential generates

Figure 1. Normal Cholinergic Synaptic Transmission.

Crotoxyphos_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Action_Potential Action Potential ACh_Release ACh Release Action_Potential->ACh_Release ACh_Accumulation ACh Accumulation ACh_Release->ACh_Accumulation ACh_Receptor ACh Receptor (Nicotinic/Muscarinic) ACh_Accumulation->ACh_Receptor continuously binds AChE Acetylcholinesterase (AChE) Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE This compound This compound This compound->AChE inhibits Overstimulation Receptor Overstimulation ACh_Receptor->Overstimulation Cholinergic_Crisis Cholinergic Crisis Overstimulation->Cholinergic_Crisis

Figure 2. Acetylcholinesterase Inhibition by this compound.

The overstimulation of muscarinic and nicotinic receptors leads to a wide range of physiological effects, collectively known as cholinergic crisis.[4]

Cholinergic_Crisis_Pathway This compound This compound AChE_Inhibition Acetylcholinesterase Inhibition This compound->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Muscarinic_Stimulation Muscarinic Receptor Overstimulation ACh_Accumulation->Muscarinic_Stimulation Nicotinic_Stimulation Nicotinic Receptor Overstimulation ACh_Accumulation->Nicotinic_Stimulation Muscarinic_Effects Muscarinic Effects: - Salivation, Lacrimation - Urination, Defecation - GI Upset, Emesis - Bronchospasm, Bradycardia Muscarinic_Stimulation->Muscarinic_Effects Nicotinic_Effects Nicotinic Effects: - Muscle Fasciculations - Cramping, Weakness - Tachycardia, Hypertension - Paralysis Nicotinic_Stimulation->Nicotinic_Effects

Figure 3. Downstream Effects of Cholinergic Crisis.

Metabolism

The metabolism of organophosphates like this compound in mammals primarily occurs in the liver and involves two main phases.[11] Phase I metabolism involves oxidation and hydrolysis reactions.[11] Hydrolytic detoxification by phosphotriesterases results in the cleavage of the phosphate (B84403) ester bond, producing more polar and less toxic metabolites.[11] In rats, the metabolism of similar organophosphates involves cytochrome P-450 enzymes and results in metabolites such as dimethyl phosphoric acid.[12][13][14] Phase II metabolism involves the conjugation of these metabolites with hydrophilic groups to facilitate their excretion.[11]

Crotoxyphos_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism This compound This compound Hydrolysis Hydrolysis (Phosphotriesterases) This compound->Hydrolysis Oxidation Oxidation (Cytochrome P450) This compound->Oxidation Metabolites Polar Metabolites (e.g., Dimethyl phosphoric acid) Hydrolysis->Metabolites Oxidation->Metabolites Conjugation Conjugation (e.g., Glucuronidation) Metabolites->Conjugation Excretion Excretion (Urine) Conjugation->Excretion

Figure 4. General Metabolism of this compound in Mammals.

Experimental Protocols

Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 425)

This protocol describes a general procedure for determining the acute oral LD50 of a test substance.[15][16]

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration to rats.

Materials:

  • Wistar rats (nulliparous, non-pregnant females recommended).[16]

  • This compound (technical grade).

  • Vehicle for administration (e.g., corn oil), if necessary.

  • Oral gavage needles.

  • Animal cages and bedding.

  • Standard laboratory diet and water.

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[1]

  • Fasting: Food is withheld for at least 16 hours prior to dosing; water is available ad libitum.[1]

  • Dose Preparation: The test substance is prepared at the desired concentration in the vehicle. The concentration should allow for a constant dosage volume (e.g., 10 mL/kg body weight).

  • Administration: The test substance is administered to the animals by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first few hours post-dosing and then daily for 14 days.[1][17]

  • Body Weight: Individual animal weights are recorded before dosing, weekly, and at the end of the study.[1][17]

  • Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.[17]

  • LD50 Calculation: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).[18]

Acute_Toxicity_Workflow Start Start Acclimatization Animal Acclimatization (≥ 5 days) Start->Acclimatization Fasting Fasting (≥ 16 hours) Acclimatization->Fasting Dosing Oral Gavage Administration Fasting->Dosing Observation Clinical Observation (14 days) Dosing->Observation Data_Collection Record Mortality, Clinical Signs, Body Weight Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy Calculation LD50 Calculation Necropsy->Calculation End End Calculation->End

Figure 5. Workflow for Acute Oral Toxicity Study.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of organophosphate pesticides like this compound in a given matrix.[19][20][21]

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.[20]

  • Mass Spectrometer: LECO Pegasus II Time-Of-Flight MS or equivalent triple quadrupole MS.[20][21]

  • Column: HP-5MS (30 m x 0.250 mm, 0.25 µm film thickness) or equivalent.[21]

  • Injector: Splitless, 250 °C.[21]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[21]

  • Oven Temperature Program: Initial temperature of 70°C held for 3.5 min, ramped at 50°C/min to 150°C, then at 3°C/min to 235°C, and finally at 50°C/min to 300°C, held for 3 min.[19]

  • MS Transfer Line: 280 °C.[6]

  • Ion Source: Electron Impact (EI), 200 °C.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Sample Preparation (QuEChERS method adaptation):

  • Extraction: Homogenize the sample and extract with acetonitrile (B52724) containing 1% acetic acid.

  • Salting Out: Add magnesium sulfate (B86663) and sodium chloride, vortex, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex and centrifuge.

  • Final Extract: The supernatant is ready for GC-MS analysis.

GCMS_Workflow Start Start Sample_Homogenization Sample Homogenization Start->Sample_Homogenization Extraction Acetonitrile Extraction Sample_Homogenization->Extraction Salting_Out Addition of MgSO₄/NaCl & Centrifugation Extraction->Salting_Out dSPE_Cleanup d-SPE Cleanup (PSA/MgSO₄) Salting_Out->dSPE_Cleanup GCMS_Analysis GC-MS Analysis dSPE_Cleanup->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing End End Data_Processing->End

Figure 6. General Workflow for GC-MS Analysis of this compound.

Conclusion

This compound is a potent organophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its toxicity, particularly its enantioselective nature, warrants careful consideration in toxicological assessments. The information and protocols provided in this technical guide offer a solid foundation for researchers and professionals working with this compound, enabling further investigation into its properties and effects. The provided diagrams serve as a visual aid to understanding the complex biological interactions of this compound at the molecular level.

References

Stereoisomerism and Chirality of Crotoxyphos: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotoxyphos, a vinyl phosphate (B84403) insecticide, exhibits stereoisomerism due to a chiral center at the α-carbon of the phenylethyl group and geometric isomerism at the crotonate double bond. This guide provides a comprehensive technical overview of the stereoisomerism and chirality of this compound, focusing on the differential biological activity of its enantiomers, methodologies for their separation and characterization, and their potential environmental fate. While technical-grade this compound is typically a racemic mixture of its stereoisomers, evidence indicates significant enantioselectivity in its primary mode of action: the inhibition of acetylcholinesterase (AChE). This guide summarizes the available quantitative data, details relevant experimental protocols, and outlines the logical frameworks for the stereoselective analysis of this important organophosphate insecticide.

Introduction to the Stereochemistry of this compound

This compound, chemically known as α-methylbenzyl 3-(dimethoxyphosphinyloxy)-cis-crotonate, is an organophosphate insecticide that has been used to control ectoparasites on livestock.[1] The molecule possesses two key features that give rise to stereoisomerism:

  • A Chiral Center: The presence of an asymmetric carbon atom in the α-methylbenzyl group results in the existence of two enantiomers, designated as (+)-Crotoxyphos and (-)-Crotoxyphos. These enantiomers are non-superimposable mirror images of each other.

  • Geometric Isomerism: The carbon-carbon double bond in the crotonate moiety allows for the existence of cis (Z) and trans (E) geometric isomers. Commercial this compound is primarily the cis isomer.[2]

This guide will focus on the chirality arising from the asymmetric carbon, as the enantiomers exhibit different biological activities. The interaction of pesticides with biological systems, which are themselves chiral, is often stereoselective.[3] One enantiomer may be significantly more active or toxic than the other, while the less active enantiomer may contribute to off-target effects or environmental persistence.[3] Therefore, understanding the stereoisomerism of this compound is critical for a comprehensive assessment of its efficacy and environmental impact.

Enantioselective Biological Activity

The primary mechanism of toxicity for organophosphate insecticides like this compound is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function.[1] Research has demonstrated that the enantiomers of this compound exhibit different potencies in inhibiting AChE.

Quantitative Data on Acetylcholinesterase Inhibition

A key study by Nillos et al. investigated the enantioselective inhibition of AChE by the resolved enantiomers of this compound in various organisms, both in vivo and in vitro. The results clearly indicate that the (+)-enantiomer is a more potent inhibitor of AChE in vivo compared to the (-)-enantiomer. However, this trend was reversed in in vitro assays, suggesting that toxicokinetic factors such as uptake, distribution, metabolism, and excretion may also be enantioselective.[4][5]

Target Organism/EnzymeAssay TypeEnantiomerIC50 (concentration for 50% inhibition)Enantiomeric Ratio ((IC50 of less active)/(IC50 of more active))
Daphnia magnain vivo(+)-CrotoxyphosMore potent>11
(-)-CrotoxyphosLess potent
Japanese Medaka (Oryzias latipes)in vivo(+)-CrotoxyphosMore potent>1.1
(-)-CrotoxyphosLess potent
Electric Eel (EeAChE)in vitro(+)-CrotoxyphosLess potent1.6
(-)-CrotoxyphosMore potent
Human Recombinant (HRAChE)in vitro(+)-CrotoxyphosLess potent1.9
(-)-CrotoxyphosMore potent

Table 1: Enantioselective Inhibition of Acetylcholinesterase by this compound Enantiomers. Data extracted from Nillos et al. (2007).[4][5]

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

While the specific detailed protocol for the separation of this compound enantiomers from the Nillos et al. study is not available in the public domain, a representative methodology can be constructed based on established practices for chiral organophosphate separation. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose.[6][7]

Objective: To resolve the racemic mixture of this compound into its individual enantiomers for subsequent analysis.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALCEL® OJ (Cellulose tris(4-methylbenzoate)) or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio should be determined empirically.

  • Racemic this compound standard.

  • HPLC-grade solvents.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of racemic this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Elution and Detection: Elute the sample isocratically with the mobile phase and monitor the effluent at a suitable UV wavelength (e.g., 254 nm).

  • Optimization: If baseline separation is not achieved, optimize the mobile phase composition by varying the percentage of the polar modifier (isopropanol). Temperature can also be adjusted to improve resolution.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_output Output racemic Racemic this compound dissolve Dissolve in Mobile Phase racemic->dissolve injector Injector dissolve->injector column Chiral Column (e.g., CHIRALCEL OJ) injector->column detector UV Detector column->detector enantiomer1 (+)-Crotoxyphos detector->enantiomer1 enantiomer2 (-)-Crotoxyphos detector->enantiomer2

Figure 1: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.
Determination of Absolute Configuration

The absolute configuration (R/S designation) of the this compound enantiomers has not been definitively reported in the literature. The following are established methods that could be employed for this purpose.

This technique provides an unambiguous determination of the absolute configuration of a chiral molecule in its crystalline form.[8]

Protocol Outline:

  • Obtain enantiomerically pure single crystals of one of the this compound enantiomers.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Cu Kα).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the diffraction data.

  • Determine the absolute configuration by analyzing the anomalous dispersion effects (Bijvoet pairs).

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[3][9]

Protocol Outline:

  • Obtain a high-purity sample of one of the this compound enantiomers.

  • Dissolve the sample in a suitable solvent (e.g., CDCl3).

  • Record the VCD and infrared (IR) spectra of the sample.

  • Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the theoretical VCD and IR spectra for one of the enantiomers (e.g., the R-enantiomer).

  • Compare the experimental VCD spectrum with the calculated spectrum. A good match allows for the assignment of the absolute configuration.

G cluster_exp Experimental cluster_theory Theoretical cluster_comp Comparison and Assignment exp_vcd Record Experimental VCD Spectrum compare Compare Spectra exp_vcd->compare calc_r Calculate VCD Spectrum for (R)-Crotoxyphos calc_r->compare assign Assign Absolute Configuration compare->assign

Figure 2: Logical workflow for determining the absolute configuration of this compound using VCD spectroscopy.

Enantioselective Synthesis and Environmental Fate

Enantioselective Synthesis

The enantioselective synthesis of specific this compound stereoisomers has not been described in the available scientific literature. However, general strategies for the asymmetric synthesis of chiral organophosphorus compounds have been developed.[4][10] These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the product. Potential routes could involve the enantioselective synthesis of the chiral α-methylbenzyl alcohol precursor, followed by esterification.

Environmental Fate

The environmental fate of individual this compound stereoisomers is another area where specific data is lacking. It is well-established that the biodegradation of chiral pesticides in soil and water can be stereoselective.[11][12] Microorganisms in the environment may preferentially degrade one enantiomer over the other, leading to a shift in the enantiomeric ratio over time. This can have significant implications for the overall environmental risk assessment of the pesticide, as the more persistent enantiomer may also be the more toxic one.[11]

G racemic Racemic this compound in Environment degradation Microbial Degradation racemic->degradation enantio_shift Shift in Enantiomeric Ratio degradation->enantio_shift eco_impact Altered Ecotoxicological Profile enantio_shift->eco_impact

Figure 3: Conceptual pathway of the stereoselective environmental degradation of this compound.

Conclusion and Future Perspectives

The stereoisomerism of this compound plays a crucial role in its biological activity, with the enantiomers exhibiting significantly different potencies in inhibiting acetylcholinesterase. This technical guide has summarized the available quantitative data on this enantioselectivity and provided detailed outlines of the experimental protocols necessary for the chiral separation and determination of the absolute configuration of this compound stereoisomers.

Significant knowledge gaps remain, particularly concerning the enantioselective synthesis and the stereoselective environmental fate of this compound. Future research should focus on:

  • The development and publication of a detailed, validated analytical method for the routine chiral separation of this compound enantiomers.

  • The definitive determination of the absolute configuration of the (+)- and (-)-enantiomers.

  • The investigation of the stereoselective degradation of this compound in different environmental matrices, such as soil and water.

  • The development of enantioselective synthetic routes to allow for the production of single-enantiomer formulations.

Addressing these research areas will lead to a more complete understanding of the stereochemical aspects of this compound, enabling a more accurate assessment of its efficacy and environmental risk, and potentially leading to the development of more sustainable and effective pest control strategies.

References

Navigating Stereoisomerism: A Technical Guide to the Biological Activity of Crotoxyphos Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activity of the stereoisomers of Crotoxyphos (B1669631), an organophosphate insecticide. While this compound presents both geometric ((E)- and (Z)-) and optical ((+)- and (-)-) isomerism, the current body of scientific literature predominantly focuses on the differential activity of its enantiomers. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of the stereochemical nuances influencing this compound's biological effects.

Executive Summary

This compound is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. Its insecticidal action stems from the irreversible phosphorylation of the serine hydroxyl group in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect. The technical-grade formulation of this compound is typically a mixture of its stereoisomers. Research into the distinct biological activities of these isomers has revealed significant differences, particularly between the enantiomeric forms. In vivo studies have demonstrated that the (+)-enantiomer is a more potent AChE inhibitor, whereas in vitro assays have shown the (-)-enantiomer to be more active. This discrepancy highlights the complex interplay of metabolic and toxicodynamic processes in determining the overall toxicity of the individual isomers.

Introduction to this compound and its Isomerism

This compound, chemically known as 1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate, is a synthetic organophosphate insecticide. Its molecular structure contains a chiral center at the alpha-carbon of the phenylethyl group and a carbon-carbon double bond in the crotonate moiety. This gives rise to two forms of stereoisomerism:

  • Enantiomers: Due to the chiral center, this compound exists as a pair of non-superimposable mirror images, designated as (+)-Crotoxyphos and (-)-Crotoxyphos.

  • Geometric Isomers: The presence of the double bond allows for the existence of (E) (trans) and (Z) (cis) isomers, which differ in the spatial arrangement of the substituents around the double bond.

Comparative Biological Activity of this compound Enantiomers

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase. The differential efficacy of its enantiomers has been investigated in both in vivo and in vitro models.

Quantitative Data on Acetylcholinesterase Inhibition

The following tables summarize the key findings from studies on the enantioselective inhibition of AChE by this compound isomers.

Table 1: In Vivo Acetylcholinesterase Inhibition by this compound Enantiomers
Organism Isomer IC50 (µg/L)
Daphnia magna(+)-CrotoxyphosData not specified, but shown to be >11-fold more inhibitory than (-)-isomer
(-)-CrotoxyphosData not specified
Japanese Medaka (Oryzias latipes)(+)-Crotoxyphos1.1-fold more inhibitory than (-)-isomer
(-)-CrotoxyphosData not specified

IC50: The concentration of an inhibitor that is required for 50% inhibition of an enzyme.

Table 2: In Vitro Acetylcholinesterase Inhibition by this compound Enantiomers
Enzyme Source Isomer Relative Activity
Electric Eel (EE-AChE)(-)-Crotoxyphos1.6-fold more active than (+)-isomer
(+)-Crotoxyphos-
Human Recombinant (HR-AChE)(-)-Crotoxyphos1.9-fold more active than (+)-isomer
(+)-Crotoxyphos-

Note: The available literature provides relative activity data rather than specific IC50 values for the in vitro assays.

The data clearly indicates a reversal of enantioselectivity between in vivo and in vitro conditions. The (+)-enantiomer is more potent in living organisms, while the (-)-enantiomer shows higher activity against the isolated enzyme. This suggests that metabolic processes, such as absorption, distribution, biotransformation, and excretion, play a crucial role in the overall toxicological profile of the individual enantiomers.[1][2][3]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (General Protocol)

The determination of acetylcholinesterase inhibition by this compound isomers is typically performed using a modification of the Ellman method.

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound isomers (in a suitable solvent, e.g., ethanol (B145695) or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the this compound isomers.

  • Assay:

    • To each well of a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE solution.

    • Add the different concentrations of the this compound isomer solutions to the respective wells. A control well should contain the solvent only.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Physiological Effect ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Diffuses to ACh_accumulation ACh Accumulation Hydrolysis ACh Hydrolysis AChE->Hydrolysis This compound (E)/(Z)-Crotoxyphos Isomers This compound->AChE Inhibits Choline_uptake Choline Reuptake Hydrolysis->Choline_uptake Choline Receptor_overstimulation Receptor Overstimulation ACh_accumulation->Receptor_overstimulation Paralysis Paralysis & Death Receptor_overstimulation->Paralysis

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_measurement Measurement & Analysis reagent_prep Prepare Reagents: AChE, ATCI, DTNB, Buffer, Isomers add_reagents Add Buffer, DTNB, and AChE to wells reagent_prep->add_reagents add_inhibitor Add this compound Isomer Dilutions add_reagents->add_inhibitor incubate Incubate (e.g., 15 min at 25°C) add_inhibitor->incubate start_reaction Initiate with ATCI incubate->start_reaction read_absorbance Measure Absorbance at 412 nm (kinetic read) start_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Discussion and Future Perspectives

The available data underscores the importance of considering stereoisomerism in the toxicological assessment of pesticides like this compound. The opposing enantioselectivity observed in vivo versus in vitro for the (+)- and (-)-isomers strongly suggests that metabolic pathways significantly influence the ultimate biological activity. Future research should aim to elucidate these metabolic pathways to better understand the observed differences.

Crucially, there is a significant knowledge gap concerning the biological activities of the (E)- and (Z)-isomers of this compound. Given that geometric isomerism can profoundly impact the efficacy and toxicity of pesticides, dedicated studies to isolate and evaluate the AChE inhibitory and insecticidal activities of the individual (E)- and (Z)-isomers are warranted. Such research would provide a more complete picture of this compound's structure-activity relationship and could inform the development of more selective and effective insect control agents.

Conclusion

This technical guide has synthesized the current understanding of the biological activity of this compound stereoisomers. While significant progress has been made in characterizing the differential effects of the enantiomers, particularly their inhibition of acetylcholinesterase, a notable lack of data exists for the geometric (E)- and (Z)-isomers. The provided data tables, experimental protocols, and visualizations offer a valuable resource for researchers in the field. Further investigation into the comparative activities of the (E)- and (Z)-isomers is essential for a comprehensive risk assessment and the potential optimization of this insecticide.

References

Enantioselective Properties of Crotoxyphos Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotoxyphos, a chiral organophosphate insecticide, is utilized as a racemic mixture, yet its enantiomers exhibit distinct biological activities. This technical guide delves into the enantioselective properties of this compound enantiomers, focusing on their differential inhibition of acetylcholinesterase (AChE), the primary target of organophosphate pesticides. Understanding these enantioselective differences is paramount for the development of more effective and environmentally safer pesticides and for assessing the environmental risks associated with chiral pollutants. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Chirality plays a pivotal role in the biological activity of many agrochemicals. Although enantiomers of a chiral compound possess identical physicochemical properties in an achiral environment, they can exhibit significantly different biological activities due to the stereospecific nature of biological receptors and enzymes.[1][2] this compound is a chiral organophosphate insecticide that contains an asymmetric carbon center in its 1-phenylethyl group.[2][3] Consequently, it exists as two enantiomers, (+) and (-)-Crotoxyphos. While historically marketed and regulated as a single entity, emerging research demonstrates clear enantioselectivity in its toxicological profile, primarily through the differential inhibition of acetylcholinesterase (AChE).[1][4] This guide provides an in-depth analysis of the enantioselective properties of this compound enantiomers.

Enantioselective Inhibition of Acetylcholinesterase

The primary mechanism of action for organophosphate insecticides like this compound is the inhibition of AChE.[3] This enzyme is critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in the continuous stimulation of cholinergic receptors and subsequent neurotoxicity.[5] Studies have revealed significant differences in the potency of this compound enantiomers in inhibiting AChE, both in vivo and in vitro.

Quantitative Data on AChE Inhibition

The inhibitory potency of the (+) and (-)-enantiomers of this compound against AChE from various species has been quantified, typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher inhibitory potency.

Table 1: In Vivo Acetylcholinesterase (AChE) Inhibition by this compound Enantiomers [1][4]

SpeciesEnantiomerIC50 (µg/L)
Daphnia magna(+)-Crotoxyphos1.8
(-)-Crotoxyphos20.1
Japanese Medaka (Oryzias latipes)(+)-Crotoxyphos11.5
(-)-Crotoxyphos12.6

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound Enantiomers [1][4]

AChE SourceEnantiomerIC50 (M)
Electric Eel (Electrophorus electricus)(+)-Crotoxyphos1.2 x 10⁻⁶
(-)-Crotoxyphos7.5 x 10⁻⁷
Human Recombinant(+)-Crotoxyphos2.1 x 10⁻⁶
(-)-Crotoxyphos1.1 x 10⁻⁶

In vivo studies with the aquatic invertebrate Daphnia magna and the Japanese medaka fish show that the (+)-enantiomer of this compound is a more potent inhibitor of AChE than the (-)-enantiomer.[1][4] Specifically, (+)-Crotoxyphos was found to be 11-fold more inhibitory to D. magna AChE and 1.1-fold more inhibitory to Japanese medaka AChE than (-)-Crotoxyphos.[1][4]

Interestingly, the in vitro results present a contrasting picture. For both electric eel and human recombinant AChE, the (-)-enantiomer of this compound was found to be a more potent inhibitor, being 1.6 and 1.9 times more active than the (+)-enantiomer, respectively.[1][4] This reversal of enantioselectivity between in vivo and in vitro assays suggests that toxicodynamic processes such as uptake, biotransformation, and elimination may also be enantioselective and contribute significantly to the overall toxicity of this compound in vivo.[1][4]

Experimental Protocols

The following sections detail the methodologies employed in the studies of this compound enantioselectivity.

Enantiomer Separation

The separation of this compound enantiomers is a critical first step for studying their individual properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice.

Protocol for Enantiomer Separation: [2]

  • Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

  • Chiral Column: Chiralcel OJ column.

  • Mobile Phase: A mixture of hexane (B92381) and 2-propanol (95:5, v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL of the this compound sample.

  • Detection: UV detection at a suitable wavelength.

  • Temperature: Room temperature (25°C).

  • Enantiomer Identification: The separated enantiomers are identified by determining their optical rotation.

In Vivo Acetylcholinesterase Inhibition Assay

This assay determines the inhibitory effect of this compound enantiomers on AChE in living organisms.

Protocol for In Vivo AChE Inhibition Assay: [1]

  • Test Organisms: Daphnia magna and juvenile Japanese medaka.

  • Exposure: Organisms are exposed to various concentrations of the individual this compound enantiomers in an aqueous medium.

  • Homogenate Preparation:

    • Following exposure, whole animals are pooled and homogenized in a sodium phosphate (B84403) buffer containing 3% Triton-X 100.

    • The homogenate is then centrifuged at 12,500 rpm for 15 minutes at 4°C.

  • AChE Activity Assay:

    • The supernatant from the centrifugation is used for the AChE activity assay.

    • The assay is performed using a modified Ellman method adapted for a microplate reader.

    • The change in absorbance is monitored to determine the rate of the enzymatic reaction, which is indicative of AChE activity.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves.

In Vitro Acetylcholinesterase Inhibition Assay

This assay measures the direct inhibitory effect of this compound enantiomers on isolated AChE.

Protocol for In Vitro AChE Inhibition Assay: [1]

  • Enzyme Sources: Electric eel acetylcholinesterase (EE-AChE) and human recombinant acetylcholinesterase (HR-AChE).

  • Assay Procedure:

    • 5 µL of test solutions at various concentrations of each enantiomer are added to microplate wells.

    • 205 µL of a solution containing AChE and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added to each well.

    • The mixture is incubated at room temperature (25°C) for 30 minutes.

    • 20 µL of acetylthiocholine (B1193921) (ATC) is added to initiate the reaction.

    • The residual AChE activity is determined by measuring the absorbance at 405 nm for 2 minutes using a microplate reader.

  • Final Concentrations: The final concentrations in the assay are 0.005 U/mL AChE, 1.5 mM ATC, and 0.22 mM DTNB.

  • Data Analysis: The IC50 values are determined from the concentration-response curves. All assays are performed with at least three replicates.

Visualizations

Signaling Pathway of Organophosphate Inhibition

Organophosphates, including this compound, exert their toxic effects by disrupting the normal signaling at cholinergic synapses. The following diagram illustrates this pathway.

organophosphate_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh_synapse->Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->ACh_synapse Hydrolyzes This compound This compound Enantiomers This compound->AChE Inhibits Signal Continuous Stimulation Receptor->Signal Activates Response Neurotoxic Effects (e.g., Paralysis, Seizures) Signal->Response

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow for Enantioselectivity Analysis

The following diagram outlines the logical flow of experiments to determine the enantioselective properties of this compound.

experimental_workflow start Racemic this compound separation Chiral HPLC Separation start->separation enantiomers Isolated (+)- and (-)- This compound Enantiomers separation->enantiomers invivo In Vivo AChE Inhibition Assay enantiomers->invivo invitro In Vitro AChE Inhibition Assay enantiomers->invitro organisms Test Organisms (D. magna, Medaka) invivo->organisms invivo_results In Vivo IC50 Values invivo->invivo_results enzymes Isolated AChE (Electric Eel, Human) invitro->enzymes invitro_results In Vitro IC50 Values invitro->invitro_results analysis Comparative Analysis of Enantioselectivity invivo_results->analysis invitro_results->analysis

Caption: Workflow for Analyzing this compound Enantioselectivity.

Conclusion

The enantiomers of this compound exhibit significant differences in their ability to inhibit acetylcholinesterase, a key enzyme in the nervous system. In vivo studies demonstrate that (+)-Crotoxyphos is the more potent inhibitor in aquatic organisms, while in vitro assays indicate that (-)-Crotoxyphos is more effective against isolated electric eel and human recombinant AChE. This disparity highlights the importance of considering enantioselectivity in toxicodynamic processes when evaluating the environmental risk of chiral pesticides. A deeper understanding of the enantioselective properties of this compound and other chiral agrochemicals is essential for the development of more target-specific and less environmentally harmful products. Future research should focus on elucidating the mechanisms behind the observed in vivo and in vitro differences in enantioselectivity.

References

An In-depth Technical Guide to the Degradation Pathways and Metabolites of Crotoxyphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos (B1669631), an organophosphate insecticide, has been utilized for the control of external pests on livestock.[1] Understanding its degradation pathways and the resulting metabolites is crucial for assessing its environmental fate, toxicological implications, and for the development of potential remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation of this compound through various chemical and biological processes.

Core Degradation Pathways

The environmental persistence of this compound is primarily limited by three main degradation pathways: hydrolysis, photolysis, and microbial degradation. Each of these pathways leads to the formation of various metabolites, ultimately resulting in the breakdown of the parent compound.

Hydrolytic Degradation

Hydrolysis is the primary and most well-documented degradation pathway for this compound.[2] This process involves the cleavage of the ester bonds within the molecule, particularly the phosphate (B84403) ester linkage, and is significantly influenced by pH.[2]

Key Metabolites: The principal metabolites formed during the hydrolysis of this compound are:

  • Dimethyl phosphate[3]

  • α-methylbenzyl 3-hydroxycrotonate[3]

Quantitative Data on Hydrolysis:

The rate of hydrolysis is highly dependent on the pH of the aqueous solution. This compound is more stable in acidic to neutral conditions and degrades rapidly under alkaline conditions.[3]

pHTemperature (°C)Half-life (t½)Reference
13887 hours[3][4]
2Room Temperature540 hours[4]
6Room Temperature410 hours[4]
9Room Temperature180 hours[4]
93835 hours[3][4]

Experimental Protocol for Hydrolysis Studies:

A general protocol for studying the hydrolysis of this compound involves the following steps:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at various pH values (e.g., 4, 7, and 9).[5]

  • Incubation: Add a known concentration of this compound to the buffer solutions. The concentration should not exceed 0.01 M or half of its saturation concentration.[5] Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.[5]

  • Sampling: Collect samples at specific time intervals.[6]

  • Extraction: Extract the samples with a suitable organic solvent, such as dichloromethane (B109758) or a mixture of methylene (B1212753) chloride and ethyl ether.[7]

  • Analysis: Analyze the concentration of the parent compound and its metabolites using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Data Analysis: Determine the degradation kinetics, typically following first-order kinetics, and calculate the half-life at each pH and temperature.[8]

Photodegradation

This compound is susceptible to degradation upon exposure to ultraviolet (UV) light.[2] Photodegradation can occur through direct photolysis, where the molecule directly absorbs light energy, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals.[9]

Key Metabolites: While it is known that this compound undergoes photodegradation, specific photoproducts have not been extensively detailed in the available literature. For other organophosphates, photodegradation can lead to oxidation products (oxons) and cleavage of the phosphate ester bonds.[10]

Quantitative Data on Photodegradation: Quantitative data, such as the quantum yield for this compound photodegradation, is not readily available in the reviewed literature.

Experimental Protocol for Photolysis Studies:

A general experimental setup for studying the photolysis of this compound includes:

  • Solution Preparation: Prepare a solution of this compound in a solvent that does not absorb the irradiation wavelength (e.g., acetonitrile (B52724) or purified water).

  • Irradiation: Use a light source that simulates solar radiation or a specific UV wavelength, such as a xenon lamp.[10] The experimental setup should include a photoreactor with controlled temperature.[3]

  • Sampling: Collect samples at various time points during irradiation.

  • Analysis: Analyze the samples using HPLC or GC-MS to determine the concentration of the parent compound and identify any photoproducts.[10]

  • Quantum Yield Calculation: The quantum yield can be determined by measuring the rate of degradation relative to the light intensity absorbed by the compound.

Microbial Degradation

Microorganisms play a significant role in the breakdown of this compound in the environment, particularly in soil.[3] Various bacteria and fungi possess enzymes capable of metabolizing organophosphate pesticides.

Key Metabolites: The initial step in the microbial degradation of this compound is typically hydrolysis, leading to the formation of:

  • Dimethyl phosphate[3]

  • α-methylbenzyl 3-hydroxycrotonate[3]

Further degradation of these primary metabolites can occur, ultimately leading to mineralization (conversion to CO2, water, and inorganic phosphate).

Enzymes Involved: The enzymatic hydrolysis of this compound is catalyzed by phosphotriesterases and carboxylesterases.[11] An enzyme isolated from Chehalis clay loam soil was shown to hydrolyze this compound with an optimal pH of around 8.0 and a Michaelis-Menten constant (Km) of 4.63 x 10⁻³ M.[3]

Quantitative Data on Microbial Degradation:

Soil TypeHalf-life (t½)Reference
Poygan silty clay loam2 hours[4]
Ella loamy sand71 hours[4]

Experimental Protocol for Isolating and Studying this compound-Degrading Microbes:

  • Enrichment Culture: Inoculate a mineral salts medium (MSM) containing this compound as the sole carbon or phosphorus source with a soil or water sample suspected of containing degrading microorganisms.[12]

  • Isolation: After a period of incubation, plate serial dilutions of the enrichment culture onto solid MSM plates containing this compound to isolate individual colonies.[12]

  • Identification: Identify the isolated strains through morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing).[12]

  • Degradation Studies: Inoculate pure cultures of the isolated strains into liquid MSM with a known concentration of this compound. Monitor the degradation of the pesticide and the formation of metabolites over time using HPLC or GC-MS.[12]

  • Enzyme Assays: Prepare cell-free extracts to assay for specific enzyme activities (e.g., phosphotriesterase) involved in the degradation process.

Mammalian Metabolism

In mammals, this compound is rapidly metabolized and eliminated. Studies in lactating ewes and goats have shown that the primary metabolic pathway is hydrolytic fission of the phosphate ester bond.[4]

Key Metabolites:

  • Monomethylphosphate[4]

  • Dimethylphosphate (major metabolite, accounting for 60-90% of radioactivity in urine)[4]

  • 3-(dimethoxyphosphinyloxy)crotonic acid[4]

The majority of the administered dose is excreted in the urine, with very small amounts of the unchanged parent compound found in milk.[4]

Visualizing Degradation Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Crotoxyphos_Hydrolysis This compound This compound Metabolite1 Dimethyl phosphate This compound->Metabolite1 Hydrolysis Metabolite2 α-methylbenzyl 3-hydroxycrotonate This compound->Metabolite2 Hydrolysis H2O H2O (pH dependent)

Caption: Hydrolytic degradation pathway of this compound.

Microbial_Degradation_Workflow cluster_0 Isolation cluster_1 Characterization & Analysis SoilSample Soil/Water Sample Enrichment Enrichment Culture (MSM + this compound) SoilSample->Enrichment Isolation Isolation on Solid Media Enrichment->Isolation PureCulture Pure Culture of Degrading Microbe Isolation->PureCulture DegradationAssay Degradation Assay (Liquid Culture) PureCulture->DegradationAssay Analysis HPLC/GC-MS Analysis DegradationAssay->Analysis MetaboliteID Metabolite Identification Analysis->MetaboliteID Kinetics Kinetic Analysis Analysis->Kinetics

Caption: Experimental workflow for microbial degradation studies.

Conclusion

The degradation of this compound is a multifaceted process driven by hydrolysis, photolysis, and microbial activity. Hydrolysis is the dominant pathway, with its rate being highly pH-dependent, leading to the formation of dimethyl phosphate and α-methylbenzyl 3-hydroxycrotonate. While photodegradation and microbial degradation contribute to its environmental dissipation, further research is needed to fully elucidate the specific metabolites and quantitative kinetics of these pathways. The provided experimental frameworks offer a basis for conducting such detailed investigations. A thorough understanding of these degradation processes is essential for environmental risk assessment and the development of effective remediation technologies for organophosphate contamination.

References

Hydrolysis and Photolysis of Crotoxyphos in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and photolysis of the organophosphate insecticide Crotoxyphos in aqueous solutions. The content is curated for researchers, scientists, and drug development professionals, focusing on quantitative data, detailed experimental protocols, and the underlying degradation pathways.

Introduction

This compound, an organophosphate insecticide, is primarily used to control external parasites on livestock. Its presence and persistence in aqueous environments are of significant concern due to its potential toxicity. The degradation of this compound in water is predominantly governed by two key abiotic processes: hydrolysis and photolysis. Understanding the kinetics and mechanisms of these degradation pathways is crucial for environmental risk assessment and the development of potential remediation strategies. This guide synthesizes the available scientific information on the chemical breakdown of this compound in water.

Hydrolysis of this compound

Hydrolysis is a primary degradation pathway for this compound in aqueous environments, involving the cleavage of its ester bonds. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

Quantitative Data for Hydrolysis

The degradation of this compound via hydrolysis follows pseudo-first-order kinetics. The half-life (t½) of the compound varies considerably with pH and temperature. The available quantitative data is summarized in the table below.

pHTemperature (°C)Half-life (t½) in hoursReference
13887[1]
2Not Specified540[2]
6Not Specified410[2]
93835[1]
9Not Specified180[2]

Table 1: Hydrolysis Half-life of this compound at Different pH Values and Temperatures.

Experimental Protocol for Hydrolysis Studies

The following is a detailed methodology for conducting hydrolysis studies of this compound, based on established guidelines such as OECD Guideline 111 and EPA OCSPP 835.2120.[3][4][5]

Objective: To determine the rate of hydrolysis of this compound and identify its major hydrolysis products at different pH values.

Materials:

  • This compound analytical standard (purity >98%)

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Incubator or water bath with temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for product identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile.

  • Preparation of Test Solutions: Add a small aliquot of the stock solution to each of the sterile aqueous buffer solutions (pH 4, 7, and 9) to achieve a final concentration well below the water solubility of this compound. The final concentration of the organic solvent should be minimal (typically <1%) to avoid co-solvent effects.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each test solution. The sampling frequency should be adjusted based on the expected degradation rate to obtain at least 5-7 data points before 90% of the substance has degraded.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting linear regression line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the formula: t½ = ln(2)/k.

  • Product Identification: Analyze samples at various time points using LC-MS to identify the major hydrolysis degradation products.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Test Solutions A->C B Prepare Sterile Buffer Solutions (pH 4, 7, 9) B->C D Incubate in Dark at Constant Temperature C->D E Collect Aliquots at Time Intervals D->E F Analyze this compound Concentration (HPLC) E->F G Identify Degradation Products (LC-MS) E->G H Determine Rate Constant and Half-life F->H

Experimental Workflow for Hydrolysis Study
Hydrolysis Degradation Pathway

The primary mechanism of this compound hydrolysis involves the cleavage of the phosphate (B84403) ester bond. This reaction is catalyzed by both acid and base. Under neutral to alkaline conditions, nucleophilic attack by a hydroxide (B78521) ion on the phosphorus atom is the dominant pathway. The main degradation products identified from the hydrolysis of this compound are dimethyl phosphate and α-methylbenzyl 3-hydroxycrotonate.[3]

G This compound This compound H2O H₂O (Hydrolysis) (pH, Temperature dependent) This compound->H2O Products Degradation Products H2O->Products DP1 Dimethyl Phosphate Products->DP1 Cleavage of P-O-vinyl bond DP2 α-Methylbenzyl 3-hydroxycrotonate Products->DP2

Hydrolysis Degradation Pathway of this compound

Photolysis of this compound

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. For photolysis to occur, a compound must absorb light at wavelengths present in the solar spectrum (λ > 290 nm). While specific experimental data on the photolysis of this compound in aqueous solutions is limited, its chemical structure suggests a potential for photodegradation.

Quantitative Data for Photolysis

Currently, there is a lack of specific quantitative data, such as the quantum yield or environmental half-lives, for the photolysis of this compound in aqueous solutions in the published literature. General studies on organophosphate pesticides indicate that photolysis can be a significant degradation pathway.[6][7]

Experimental Protocol for Photolysis Studies

The following is a generalized methodology for conducting aqueous photolysis studies, which can be adapted for this compound.

Objective: To determine the rate of direct photolysis of this compound in an aqueous solution and identify its major photoproducts.

Materials:

  • This compound analytical standard (purity >98%)

  • Sterile, buffered, air-saturated water (e.g., pH 7)

  • Acetonitrile (HPLC grade)

  • A light source that simulates sunlight (e.g., xenon arc lamp with appropriate filters) or natural sunlight

  • Quantum radiometer or chemical actinometer to measure light intensity

  • Quartz or borosilicate glass reaction vessels

  • HPLC system with a UV or MS detector

  • LC-MS system for product identification

Procedure:

  • Preparation of Test Solutions: Prepare a solution of this compound in sterile, buffered water. The concentration should be low enough to ensure a homogenous solution and to minimize light attenuation.

  • Irradiation: Irradiate the test solutions using the chosen light source. Maintain a constant temperature throughout the experiment.

  • Dark Control: Simultaneously, run a dark control by wrapping a reaction vessel in aluminum foil to prevent light exposure. This will account for any degradation due to hydrolysis or other non-photolytic processes.

  • Sampling: At appropriate time intervals, withdraw samples from both the irradiated and dark control solutions.

  • Analysis: Determine the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Calculate the rate of photolysis by subtracting the degradation rate in the dark control from the degradation rate in the irradiated sample. Determine the photolysis rate constant and half-life. The quantum yield can be calculated if the light absorption characteristics of this compound and the light intensity are known.

  • Product Identification: Use LC-MS to identify the major phototransformation products in the irradiated samples.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Aqueous Solution B Prepare Dark Control A->B C Irradiate with Simulated Sunlight A->C E Collect Samples at Time Intervals C->E D Incubate Dark Control D->E F Analyze this compound Concentration (HPLC) E->F G Identify Photoproducts (LC-MS) E->G H Calculate Photolysis Rate and Half-life F->H

Experimental Workflow for Photolysis Study
Proposed Photolysis Degradation Pathway

In the absence of specific experimental data for this compound, a plausible photolysis pathway can be proposed based on the known photochemical reactions of other organophosphate pesticides. Direct photolysis of organophosphates in water can involve several reactions, including photo-hydrolysis, oxidation of the P=S bond (if present) to P=O, and cleavage of the phosphate ester linkage. For this compound, which already contains a P=O bond, photo-induced cleavage of the vinyl phosphate bond is a likely pathway. This could lead to the formation of dimethyl phosphoric acid and other products resulting from the rearrangement or further degradation of the crotonate moiety. It is important to note that this is a proposed pathway and requires experimental verification.

G This compound This compound Light Sunlight (hν) This compound->Light Proposed_Products Proposed Photoproducts Light->Proposed_Products P1 Dimethyl Phosphoric Acid Proposed_Products->P1 Photo-induced cleavage P2 Products from α-methylbenzyl-3-oxobutanoate rearrangement/ degradation Proposed_Products->P2

Proposed Photolysis Pathway of this compound

Analytical Methodologies

The analysis of this compound and its degradation products in aqueous solutions typically involves chromatographic techniques coupled with various detectors.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying the parent compound during degradation studies. A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water.

  • Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can also be used for the analysis of this compound, particularly after extraction from the aqueous matrix.

  • Mass Spectrometry (MS): Coupling liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) is essential for the unequivocal identification and structural elucidation of the degradation products. High-resolution mass spectrometry can provide accurate mass measurements to aid in determining the elemental composition of the products.

Conclusion

The degradation of this compound in aqueous solutions is a critical area of study for environmental risk assessment. Hydrolysis is a well-documented degradation pathway, with its rate being highly dependent on pH and temperature. The primary hydrolysis products have been identified as dimethyl phosphate and α-methylbenzyl 3-hydroxycrotonate. In contrast, while photolysis is a plausible degradation route, there is a significant lack of specific experimental data for this compound. Further research is needed to determine the quantum yield, environmental half-lives, and specific photoproducts of this compound to fully understand its environmental fate. The experimental protocols and degradation pathways outlined in this guide provide a framework for conducting such research and for interpreting the environmental behavior of this pesticide.

References

Environmental Fate and Persistence of Crotoxyphos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of the organophosphate insecticide Crotoxyphos. The information presented herein is compiled from a variety of scientific sources and is intended to serve as a resource for professionals involved in environmental risk assessment and related fields. All quantitative data are summarized in structured tables, and detailed experimental protocols, where available, are described. Visualizations of key processes are provided to aid in the understanding of the environmental behavior of this compound.

Executive Summary

This compound is an organophosphate insecticide that has been used to control external pests on livestock. Its environmental persistence is primarily governed by its susceptibility to hydrolysis, which is significantly influenced by pH and temperature. In soil, this compound undergoes rapid degradation, mediated by both abiotic and biotic processes. The mobility of this compound in soil is moderate, and it is not expected to bioconcentrate significantly in aquatic organisms. This guide details the available data on the hydrolysis, soil metabolism, mobility, and bioaccumulation potential of this compound, along with descriptions of the experimental methodologies used to generate this data.

Abiotic Degradation

Hydrolysis

Hydrolysis is a primary degradation pathway for this compound in the environment. The rate of hydrolysis is dependent on the pH and temperature of the aqueous solution.

Table 1: Hydrolysis Half-lives of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (hours)Reference
13887[1]
2Room Temperature540[1]
6Room Temperature410[1]
9Room Temperature180[1]
93835[1]

Experimental Protocol: Hydrolysis Study (Based on OECD Guideline 111)

A standardized hydrolysis study for a compound like this compound would typically follow the OECD Guideline 111, "Hydrolysis as a Function of pH."

  • Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: A solution of radiolabeled (e.g., ¹⁴C) or non-labeled this compound is added to the buffer solutions at a concentration that does not exceed its water solubility.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or as specified) to prevent photodegradation.

  • Sampling: Aliquots of the test solutions are collected at various time intervals.

  • Analysis: The concentration of the parent this compound and any significant degradation products are determined using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or radiometric detector for radiolabeled material) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life (DT₅₀) is then calculated assuming pseudo-first-order kinetics.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Sterile Buffer Solutions (pH 4, 7, 9) B Add this compound (radiolabeled or non-labeled) A->B C Incubate in Dark at Constant Temperature B->C D Collect Samples at Time Intervals C->D E Analyze for this compound and Degradation Products (e.g., HPLC, GC-MS) D->E F Calculate Hydrolysis Rate and Half-life (DT50) E->F

Figure 1: Experimental workflow for a hydrolysis study.
Photolysis

Experimental Protocol: Aqueous Photolysis Study (Based on OECD Guideline 316)

A typical aqueous photolysis study would involve the following steps:

  • Test Solution Preparation: A solution of the test substance in sterile, buffered water is prepared.

  • Light Source: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to measure hydrolysis and other non-photolytic degradation.

  • Sampling and Analysis: Samples are taken at various time points and analyzed for the parent compound and photoproducts.

  • Quantum Yield and Half-life Calculation: The data is used to calculate the quantum yield and the environmental half-life under specific light conditions.

Biotic Degradation in Soil (Soil Metabolism)

This compound is known to degrade rapidly in soil, with the rate of degradation being influenced by soil type and pH. Both microbial and enzymatic activities contribute to its breakdown.

Table 2: Soil Metabolism Half-lives of this compound

Soil TypeOrganic Carbon (%)pHHalf-life (hours)ConditionReference
Poygan Silty Clay Loam2.27.22.00Nonsterile[1]
Poygan Silty Clay Loam2.27.23.75Sterile[1]
Kewanunee Clay5.86.45.50Nonsterile[1]
Kewanunee Clay5.86.46.00Sterile[1]
Ella Loamy Sand0.933.871.0Nonsterile[1]
Ella Loamy Sand0.933.877.0Sterile[1]
Chehalis Clay Loam--87% degraded in 1 day-[1]

An enzyme capable of hydrolyzing this compound has been isolated from Chehalis clay loam. This enzyme demonstrates maximal activity around pH 8.0 and hydrolyzes this compound to dimethyl phosphate (B84403) and α-methylbenzyl 3-hydroxycrotonate.

Experimental Protocol: Aerobic Soil Metabolism Study (Based on OECD Guideline 307)

To determine the rate and pathway of degradation in soil, a study following a protocol similar to OECD Guideline 307 would be conducted.

  • Soil Selection and Characterization: Representative agricultural soils are selected and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a rate representative of agricultural use.

  • Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (constant temperature and moisture). Volatile organic compounds and ¹⁴CO₂ are trapped.

  • Sampling: Soil samples are collected at various time intervals.

  • Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques like HPLC with radiometric detection and/or Liquid Scintillation Counting (LSC) to quantify the parent compound and degradation products. The identity of major degradation products is confirmed using methods like LC-MS/MS or GC-MS.

  • Data Analysis: The dissipation half-life (DT₅₀) of this compound is calculated. A mass balance is performed to account for the applied radioactivity, and a degradation pathway is proposed.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Select & Characterize Soil B Apply Radiolabeled This compound to Soil A->B C Incubate in Dark (Aerobic, Constant T & Moisture) B->C D Trap Volatiles & CO2 C->D E Collect Soil Samples at Intervals C->E F Extract Soil Samples E->F G Analyze Extracts (HPLC, LSC, LC-MS/MS) F->G H Calculate DT50 & Propose Degradation Pathway G->H

Figure 2: Experimental workflow for a soil metabolism study.

Mobility in Soil

The mobility of a pesticide in soil is determined by its tendency to adsorb to soil particles. This is commonly expressed by the organic carbon-water (B12546825) partition coefficient (Koc).

Table 3: Soil Sorption Coefficient of this compound

ParameterValueInterpretationReference
Log Koc1.89 (estimated)Moderate adsorption[1]

Experimental Protocol: Soil Sorption/Desorption Study (Based on OECD Guideline 106)

The soil sorption coefficient is typically determined using a batch equilibrium method.

  • Soil and Solution Preparation: Several soil types with varying organic carbon content and texture are used. A solution of the test substance in a calcium chloride solution (to maintain ionic strength) is prepared.

  • Equilibration: Soil samples are equilibrated with the test substance solution for a defined period with shaking.

  • Analysis: After equilibration, the soil and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Calculation of Kd and Koc: The soil-water distribution coefficient (Kd) is calculated. The organic carbon normalized sorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Bioaccumulation

The potential for a chemical to accumulate in aquatic organisms is assessed by the bioconcentration factor (BCF).

Table 4: Bioconcentration Factor of this compound

ParameterValueInterpretationReference
BCF16 (estimated)Low potential to bioconcentrate[1]

Experimental Protocol: Bioaccumulation in Fish (Based on OECD Guideline 305)

A fish bioconcentration study is conducted to experimentally determine the BCF.

  • Test Organism: A suitable fish species (e.g., rainbow trout, bluegill sunfish) is selected.

  • Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of the test substance in a flow-through system for a defined period (e.g., 28 days).

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to determine the rate of elimination of the substance.

  • Sampling and Analysis: Water and fish tissue samples are collected throughout both phases and analyzed for the concentration of the test substance.

  • BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the substance in the fish tissue to the concentration in the water at steady-state.

Degradation Pathway

The primary degradation pathway for this compound in the environment is the hydrolysis of the phosphate ester linkage. This can be either a chemical or a biologically mediated process.

G This compound This compound Hydrolysis Hydrolysis (Abiotic or Biotic) This compound->Hydrolysis Product1 Dimethyl Phosphate Hydrolysis->Product1 Product2 α-Methylbenzyl 3-hydroxycrotonate Hydrolysis->Product2

Figure 3: Primary degradation pathway of this compound.

Further degradation of the primary metabolites, dimethyl phosphate and α-methylbenzyl 3-hydroxycrotonate, is expected to occur in the environment, leading to their eventual mineralization. However, detailed studies on the subsequent degradation pathways of these metabolites were not available in the reviewed literature.

Conclusion

This compound is characterized by its relatively low persistence in the environment, primarily due to its susceptibility to hydrolysis and rapid degradation in soil. Its potential for bioaccumulation in aquatic organisms is low, and its mobility in soil is moderate. The information presented in this guide provides a foundation for understanding the environmental behavior of this compound and for conducting further research or risk assessments. It is important to note that while general experimental protocols are described, the specific details of the studies cited were not always available. For regulatory purposes, it is crucial to consult the original study reports for comprehensive methodological details.

References

Crotoxyphos: A Technical Guide to its Solubility in Organic and Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos (B1669631) is an organophosphate insecticide and acaricide, functioning as a contact and stomach poison.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[2][3] This inhibition leads to the accumulation of acetylcholine (B1216132) at nerve synapses, resulting in paralysis and death of the target pest.[2] Chemically, this compound is identified as (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 1-phenylethyl ester.[4] The technical material is typically a mixture of geometric and optical isomers.[3] Understanding the solubility of this compound is crucial for its formulation, application, and for assessing its environmental fate and toxicology.

Solubility Data

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. This property is fundamental in various scientific and industrial applications, including the development of pesticide formulations and toxicological studies.

Aqueous Solubility

This compound exhibits limited solubility in water. The reported aqueous solubility is approximately 1 g/L (or 1000 mg/L) at room temperature.[1][3][4] This low aqueous solubility is consistent with its organic structure, which includes hydrophobic aromatic and alkyl groups.[4]

Organic Solvent Solubility

This compound demonstrates good solubility in a range of organic solvents. It is soluble in acetone, ethanol, xylene, and highly chlorinated hydrocarbons.[1][5] It is described as slightly soluble in chloroform, kerosene, and saturated hydrocarbons.[1][4][5] The table below summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

SolventSolubilityTemperatureReference
Aqueous
Water1 g/L (1000 mg/L)Room Temperature / 20°C[1][3][4]
Water0.1%Room Temperature[5]
Organic
AcetoneSolubleNot Specified[1][5]
ChloroformSlightly SolubleNot Specified[1][4][5]
EthanolSolubleNot Specified[5]
Highly Chlorinated HydrocarbonsSolubleNot Specified[1][5]
KeroseneSlightly SolubleNot Specified[5]
Propan-2-olSolubleNot Specified[4]
Saturated HydrocarbonsSlightly SolubleNot Specified[1][5]
XyleneSolubleNot Specified[4]

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and comparable solubility data. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are widely accepted internationally.

Aqueous Solubility Determination (based on OECD Test Guideline 105)

For determining water solubility, OECD Test Guideline 105 describes two primary methods: the Column Elution Method and the Flask Method.[2][6] The choice of method depends on the expected solubility of the substance.

1. Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility and to determine the appropriate method and sample amount for the final test.[2] This involves adding increasing volumes of water to a known amount of the test substance and observing for dissolution.[7]

2. Flask Method (for solubilities > 10⁻² g/L): This method is suitable for substances like this compound with a solubility of around 1 g/L.

  • Principle: A supersaturated or saturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous solution, after removal of undissolved particles, is then determined.

  • Procedure:

    • The test substance is dissolved in water at a temperature slightly above the test temperature to achieve saturation.[7]

    • The solution is then cooled and maintained at the test temperature (e.g., 20 ± 0.5 °C) with continuous stirring for a sufficient period to reach equilibrium (a minimum of 24 hours is often recommended).[7]

    • After equilibration, the mixture is centrifuged or filtered to separate the undissolved particles from the aqueous solution.

    • The concentration of this compound in the clear aqueous phase is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5]

3. Column Elution Method (for solubilities < 10⁻² g/L): While less applicable to this compound's known solubility, this method is standard for poorly soluble substances.

  • Principle: A solid support material in a microcolumn is loaded with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation concentration.[5]

  • Procedure:

    • An inert support material is coated with the test substance.[7]

    • The coated support is packed into a microcolumn, and water is passed through it.

    • Fractions of the eluate are collected, and the concentration of the test substance is determined analytically.

    • Elution continues until the measured concentration is constant, indicating that saturation has been reached.

Organic Solvent Solubility Determination

While the OECD has a primary focus on aqueous systems for environmental fate, the principles of the Flask Method can be adapted for organic solvents.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the organic solvent in a flask.

    • The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature until equilibrium is reached.

    • The solution is then filtered or centrifuged to remove any undissolved solid.

    • An aliquot of the clear supernatant is taken, potentially diluted, and the concentration of this compound is determined by a suitable analytical method (e.g., GC, HPLC).

Mandatory Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released Released ACh ACh_vesicle->ACh_released Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_released->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by Nerve_impulse Continuous Nerve Impulse (Toxicity) ACh_receptor->Nerve_impulse Initiates Signal Choline Choline AChE->Choline Produces Acetate Acetate AChE->Acetate Produces Choline_uptake Choline Transporter Choline->Choline_uptake Reuptake This compound This compound (Organophosphate) This compound->AChE Inhibits

Acetylcholinesterase Inhibition by this compound.
Experimental Workflow: Solubility Determination (Flask Method)

The following diagram outlines the typical workflow for determining the solubility of a compound like this compound using the flask method.

Solubility_Workflow cluster_analysis Analytical Quantification start Start prep Prepare Test Substance and Solvent start->prep add_excess Add Excess Substance to Solvent in Flask prep->add_excess equilibrate Equilibrate at Constant Temp (e.g., 24h with stirring) add_excess->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate sample Collect Aliquot of Clear Supernatant separate->sample analyze Analyze Concentration (e.g., HPLC, GC) sample->analyze calculate Calculate Solubility (e.g., g/L) analyze->calculate end End calculate->end

Workflow for the Flask Method of Solubility Testing.

References

Crotoxyphos: A Technical Guide to its Historical Development and Veterinary Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotoxyphos, a synthetic organophosphate insecticide, has played a significant role in veterinary medicine for the control of ectoparasites in livestock. This technical guide provides an in-depth analysis of the historical development, chemical properties, and veterinary applications of this compound. It details its mechanism of action as an acetylcholinesterase inhibitor, summarizes key toxicological and efficacy data, and outlines experimental protocols for its evaluation. Furthermore, this guide presents visual representations of its synthesis, mechanism of action, and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The mid-20th century saw a surge in the development of synthetic pesticides to address the significant economic losses in agriculture and livestock farming caused by pests. Among these, organophosphates emerged as a potent class of insecticides. This compound, first reported in 1962, became a notable ectoparasiticide in veterinary medicine, primarily used to control a wide range of external pests on cattle and pigs.[1] Its efficacy as a contact and stomach poison, coupled with its relatively moderate persistence, made it a valuable tool for livestock producers.[2] This guide delves into the technical aspects of this compound, from its chemical synthesis to its practical application and biological impact.

Historical Development

The development of this compound is rooted in the broader history of organophosphate chemistry, which gained prominence during the mid-20th century for its insecticidal properties.

  • 1962: this compound is first reported in the scientific literature.[1]

  • Post-1962: It is commercialized for use in veterinary medicine, particularly for the control of ectoparasites on livestock.

  • Ongoing: While its use has seen a decline due to the development of newer parasiticides with different modes of action and improved safety profiles, it remains a reference compound in toxicological and parasitological studies.

Chemical and Physical Properties

This compound is the alpha-isomer of 1-phenylethyl 3-hydroxycrotonate dimethyl phosphate. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₄H₁₉O₆P
Molecular Weight 314.28 g/mol
CAS Number 7700-17-6
Appearance Light straw-colored liquid
Solubility Slightly soluble in water; soluble in acetone, ethanol, and xylene.
Stability Hydrolyzes in the presence of water, with the rate increasing with pH.[1]

Synthesis

The synthesis of this compound involves the reaction of trimethyl phosphite (B83602) with 1-phenylethyl 2-chloro-3-oxobutyrate.[1] While a detailed, step-by-step industrial synthesis protocol is proprietary, a representative laboratory-scale synthesis can be outlined based on established organophosphate chemistry principles.

Representative Experimental Protocol for Synthesis

Objective: To synthesize this compound via the Perkow reaction.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 1-phenylethyl 2-chloro-3-oxobutyrate in anhydrous toluene.

  • Addition of Reactant: Cool the solution to 0°C using an ice bath. Add trimethyl phosphite dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane (B109758) and purify by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield this compound as an oil. Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_Workflow cluster_synthesis This compound Synthesis Reactants 1-phenylethyl 2-chloro-3-oxobutyrate + Trimethyl phosphite Reaction Perkow Reaction (Toluene, Reflux) Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A simplified workflow for the synthesis of this compound.

Mechanism of Action

This compound, like other organophosphates, exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).

AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). The irreversible phosphorylation of the serine hydroxyl group in the active site of AChE by this compound leads to the accumulation of ACh in the synapse. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.

AChE_Inhibition cluster_moa Mechanism of Action of this compound This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes (Blocked) Receptors Cholinergic Receptors ACh->Receptors Binds Nerve_Impulse Continuous Nerve Impulse Receptors->Nerve_Impulse Stimulates Paralysis Paralysis and Death Nerve_Impulse->Paralysis Efficacy_Trial_Workflow cluster_protocol Efficacy Trial Workflow (Cattle Ticks) Animal_Selection Animal Selection & Acclimation Pre_Count Pre-treatment Tick Counts Animal_Selection->Pre_Count Randomization Randomization Pre_Count->Randomization Treatment Treatment Application (this compound Spray) Randomization->Treatment Post_Count Post-treatment Tick Counts Treatment->Post_Count Data_Analysis Data Analysis (% Control Calculation) Post_Count->Data_Analysis Stats Statistical Analysis Data_Analysis->Stats

References

An In-depth Technical Guide on the Mode of Action of Crotoxyphos as a Contact and Stomach Poison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crotoxyphos (B1669631) is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This guide provides a comprehensive overview of the mode of action of this compound, detailing its function as both a contact and stomach poison. It includes quantitative toxicity data, detailed experimental protocols for assessing its effects, and visualizations of the key pathways and experimental workflows. The information presented is intended to support research, scientific analysis, and the development of novel insecticide technologies.

Introduction

This compound is a synthetic organophosphate compound used as an insecticide and acaricide, primarily in the veterinary field to control ectoparasites on livestock.[1] Its efficacy stems from its potent neurotoxic properties, which disrupt the normal functioning of the insect nervous system.[1] Understanding the precise mode of action is crucial for assessing its environmental impact, developing resistance management strategies, and for the rational design of new, more selective, and safer insecticides. This guide delves into the core mechanisms by which this compound acts upon target organisms through both direct contact and ingestion.

Mode of Action: Inhibition of Acetylcholinesterase

The primary target of this compound, like other organophosphate insecticides, is the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid at the synaptic cleft.[2] This process is essential for terminating nerve impulses at cholinergic synapses.[2]

This compound acts as an irreversible inhibitor of AChE. It phosphorylates the serine hydroxyl group at the active site of the enzyme, rendering it non-functional. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of postsynaptic receptors.[2][3] The overstimulation of the nervous system leads to a cascade of effects including tremors, paralysis, and ultimately, the death of the insect.[4]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the normal function of a cholinergic synapse and its disruption by this compound.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Vesicles Synaptic Vesicles (containing Acetylcholine) Action_Potential->Vesicles Triggers Release Acetylcholine (ACh) Release Vesicles->Release ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors ACh Receptors ACh->Receptors Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits Signal Signal Propagation (Nerve Impulse) Receptors->Signal

Cholinergic synapse disruption by this compound.

Dual Action: Contact and Stomach Poison

This compound is effective as both a contact and a stomach poison, which enhances its utility as an insecticide.[1]

  • Contact Poison: As a contact poison, this compound is absorbed directly through the insect's cuticle. Upon contact with a treated surface or a direct spray, the lipophilic nature of the molecule facilitates its penetration through the waxy layers of the exoskeleton. Once it reaches the hemolymph, it is transported to the nervous system where it inhibits AChE.

  • Stomach Poison: When ingested, this compound is absorbed through the insect's digestive tract. The compound is then circulated via the hemolymph to the target sites within the nervous system. This mode of action is particularly effective against chewing insects.

The dual-action mechanism ensures that the insecticide is effective against a broader range of insect pests with different feeding habits and behaviors.

Logical Relationship of Dual Mode of Action

Dual_Action This compound This compound Application Contact Contact with Insect Cuticle This compound->Contact Ingestion Ingestion by Insect This compound->Ingestion Absorption_Cuticle Absorption through Cuticle Contact->Absorption_Cuticle Absorption_Gut Absorption through Gut Wall Ingestion->Absorption_Gut Transport Transport via Hemolymph Absorption_Cuticle->Transport Absorption_Gut->Transport Target Reaches Nervous System Transport->Target Inhibition Inhibition of Acetylcholinesterase Target->Inhibition Effect Neurotoxicity and Death Inhibition->Effect

Dual mode of action of this compound.

Quantitative Toxicity Data

The toxicity of this compound varies depending on the species, route of administration, and the specific enantiomer. The (+)-enantiomer of this compound has been shown to be a more potent AChE inhibitor in vivo. The following tables summarize key quantitative data.

Table 1: Acute Toxicity of this compound

SpeciesRouteValueUnitsReference
RatOral LD5066mg/kg[5]
RatDermal LD50447mg/kg[5]
RatInhalation LC5088mg/L[5]
Mallard DuckOral LD50790mg/kg[4]

Table 2: Aquatic Toxicity of this compound

SpeciesExposure TimeValueUnitsReference
Gammarus lacustris24 hours49.0µg/L[4]

Table 3: In Vitro and In Vivo Acetylcholinesterase Inhibition by this compound Enantiomers

Assay TypeOrganism/Enzyme SourceEnantiomerIC50 (µmol/L)Reference
In vivoDaphnia magna(+)-crotoxyphos0.041 ± 0.003[6]
In vivoDaphnia magna(-)-crotoxyphos0.463 ± 0.041[6]
In vivoJapanese medaka(+)-crotoxyphos0.443 ± 0.038[6]
In vivoJapanese medaka(-)-crotoxyphos0.485 ± 0.038[6]
In vitroElectric Eel AChE(+)-crotoxyphos1.05 ± 0.04[6]
In vitroElectric Eel AChE(-)-crotoxyphos0.64 ± 0.05[6]
In vitroHuman Recombinant AChE(+)-crotoxyphos2.50 ± 0.16[6]
In vitroHuman Recombinant AChE(-)-crotoxyphos1.33 ± 0.09[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the toxicity and efficacy of insecticides like this compound.

Protocol for Acute Oral Toxicity (LD50) Determination

This protocol is adapted from the OECD Test Guideline 401.[7]

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Materials:

  • Test substance: this compound

  • Vehicle (e.g., corn oil, water with appropriate surfactant)

  • Experimental animals (e.g., laboratory rats, specific strain, age, and weight)

  • Oral gavage needles

  • Syringes

  • Animal cages with appropriate bedding

  • Calibrated balance for weighing animals and test substance

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. A preliminary range-finding study may be necessary to determine the appropriate dose range.

  • Animal Grouping: Randomly assign animals to dose groups, including a control group receiving only the vehicle. Each group should consist of at least 5 animals of a single sex.

  • Administration: Administer a single dose of the test substance or vehicle to each animal by oral gavage.

  • Observation: Observe animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Collection: Record the number of mortalities in each dose group.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Protocol for Acute Dermal Toxicity (LD50) Determination

This protocol is based on the OECD Test Guideline 402.[8][9][10]

Objective: To determine the median lethal dose (LD50) of this compound following a single dermal application.

Materials:

  • Test substance: this compound

  • Vehicle (if necessary)

  • Experimental animals (e.g., albino rabbits)

  • Clippers for fur removal

  • Gauze patches and non-irritating tape

  • Protective collars to prevent ingestion of the test substance

Procedure:

  • Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the test animals.

  • Dose Application: Apply the test substance uniformly over an area which is approximately 10% of the total body surface area. Cover the application site with a gauze patch, which is held in place with non-irritating tape.

  • Exposure: The exposure period is 24 hours.

  • Removal of Test Substance: At the end of the exposure period, remove the test substance, where practicable, using a suitable solvent and then washing with soap and water.

  • Observation: Observe animals for mortality and signs of toxicity for at least 14 days.

  • Data Collection and LD50 Calculation: Record mortalities and calculate the dermal LD50 as described in the oral toxicity protocol.

Protocol for Acetylcholinesterase Inhibition Assay

This protocol is a generalized in vitro method based on the Ellman assay.

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Phosphate (B84403) buffer (pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.

  • Assay Setup: In a 96-well microplate, add the buffer, AChE solution, and different concentrations of this compound (or solvent for control).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Protocol for Efficacy Testing as a Contact and Stomach Poison

This protocol provides a general framework for assessing the efficacy of this compound. Specific parameters will vary depending on the target insect species.

Objective: To evaluate the efficacy of this compound as a contact and stomach poison against a target insect pest.

Materials:

  • This compound formulations

  • Target insect species (reared under controlled conditions)

  • For contact assay: Petri dishes or filter paper, spray tower or topical application micro-syringe.

  • For stomach poison assay: Artificial diet or leaf discs from a host plant.

  • Cages or containers for holding treated insects.

  • Controlled environment chamber (temperature, humidity, photoperiod).

Procedure for Contact Efficacy:

  • Treatment: Treat a surface (e.g., filter paper in a Petri dish) with a known concentration of this compound.

  • Exposure: Introduce a known number of insects into the treated container.

  • Observation: Record knockdown and mortality at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).

  • Data Analysis: Calculate the percentage of mortality and determine the LC50 (lethal concentration 50).

Procedure for Stomach Poison Efficacy:

  • Diet Preparation: Incorporate different concentrations of this compound into an artificial diet or apply it to leaf discs.

  • Feeding: Provide the treated diet/leaf discs to a known number of insects. A control group should be fed an untreated diet.

  • Observation: After a set feeding period, transfer the insects to a clean container with an untreated food source and observe for mortality over several days.

  • Data Analysis: Calculate the percentage of mortality and determine the LC50.

Experimental Workflow for a Typical Toxicity Study

Toxicity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Protocol Study Protocol Design Animals Animal Acclimation (e.g., 7 days) Protocol->Animals Dose_Prep Dose Formulation Preparation Protocol->Dose_Prep Grouping Randomization and Grouping of Animals Animals->Grouping Dose_Prep->Grouping Dosing Test Substance Administration (e.g., Oral Gavage/Dermal Application) Grouping->Dosing Observation Clinical Observation (e.g., 14 days) Dosing->Observation Data_Collection Data Collection (Mortality, Clinical Signs) Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy Stats Statistical Analysis (e.g., LD50 Calculation) Data_Collection->Stats Report Final Study Report Generation Necropsy->Report Stats->Report

Workflow for a typical acute toxicity study.

Conclusion

This compound is a potent organophosphate insecticide that functions as both a contact and stomach poison. Its primary mode of action is the irreversible inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine at the synapse and subsequent neurotoxicity. The quantitative data presented in this guide highlights its toxicity across various species and routes of exposure. The detailed experimental protocols provide a framework for researchers to conduct further studies on the efficacy and toxicological profile of this compound and other novel insecticide candidates. A thorough understanding of its mechanism is fundamental for its responsible use and for the development of next-generation pest control agents.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Crotoxyphos in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos is an organophosphate insecticide and acaricide used to control a variety of pests on livestock. Due to its potential toxicity and persistence in the environment, sensitive and reliable analytical methods are crucial for monitoring its presence in various environmental matrices. These application notes provide detailed protocols for the detection and quantification of this compound in water and soil samples, utilizing widely accepted analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). The methodologies described herein are based on established procedures like QuEChERS and Solid-Phase Extraction (SPE), ensuring robustness and reproducibility of results.

Analytical Methods Overview

The selection of an appropriate analytical method for this compound detection depends on the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] High-performance liquid chromatography is suitable for less volatile and thermally labile compounds.[2][3] Coupling these separation techniques with selective detectors such as a Nitrogen-Phosphorus Detector (NPD), Diode-Array Detector (DAD), or Mass Spectrometry (MS) enhances sensitivity and selectivity.[4]

Sample preparation is a critical step to isolate this compound from the complex environmental matrix and to minimize interferences.[5] For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient extraction and cleanup technique.[6][7] For water samples, Solid-Phase Extraction (SPE) is a common and effective method for the pre-concentration and purification of analytes.[8][9]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods described in this document for the determination of this compound. These values are indicative and may vary depending on the specific instrumentation, laboratory conditions, and matrix complexity. Method validation should be performed by each laboratory to determine their own performance metrics.[10][11]

Table 1: Gas Chromatography (GC) Methods for this compound Analysis

ParameterGC-NPD (Water)GC-MS (Soil)
Limit of Detection (LOD) 0.67 - 2.23 µg/L[12]~0.001 - 0.005 µg/g[13]
Limit of Quantification (LOQ) 2.24 - 7.45 µg/L[12]~0.003 - 0.017 µg/g[13]
Recovery 80 - 110%[8]70 - 120%[7]
Precision (RSD) < 15%[8]< 20%[4]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis

ParameterHPLC-DAD (Soil)HPLC-MS/MS (Water)
Limit of Detection (LOD) ~0.006 mg/kg[14]~0.05 – 2 µg/kg[9]
Limit of Quantification (LOQ) ~0.02 mg/kg[14]<10 ng/g
Recovery 82.6 - 109%[14]70 - 120%[15]
Precision (RSD) < 10%< 20%[15]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD)

This protocol describes the determination of this compound in water samples using SPE for sample concentration and cleanup, followed by analysis with GC-NPD.[8]

1. Sample Preparation (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with 2 x 5 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at approximately 35°C.

2. GC-NPD Analysis

  • Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 180°C at 20°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Detector Temperature: 300°C.

3. Quality Control

  • Analyze a method blank, a spiked blank, and a matrix spike with each batch of samples.

  • Recovery of the matrix spike should be within 70-130%.

Caption: Workflow for this compound analysis in water by SPE and GC-NPD.

Protocol 2: Analysis of this compound in Soil by QuEChERS and High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

This protocol details the extraction and cleanup of this compound from soil samples using the AOAC Official Method 2007.01 QuEChERS procedure, followed by HPLC-DAD analysis.[7][16]

1. Sample Preparation (QuEChERS)

  • Extraction:

    • Weigh 15 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.

    • Add the contents of a QuEChERS extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. Filter through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC-DAD Analysis

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determine by running a standard).

3. Quality Control

  • Analyze a method blank, a spiked blank, and a matrix spike with each batch of samples.

  • Recovery of the matrix spike should be within 70-120%.[4]

Caption: Workflow for this compound analysis in soil by QuEChERS and HPLC-DAD.

Concluding Remarks

The protocols provided offer robust and validated approaches for the determination of this compound in environmental water and soil samples. Adherence to these methodologies, coupled with rigorous quality control practices, will ensure the generation of accurate and reliable data. It is recommended that laboratories validate these methods in-house to establish their own performance characteristics. For regulatory purposes, adherence to specific agency-mandated methods, such as those from the EPA, is required.[13]

References

Application Note: Quantification of Crotoxyphos using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Crotoxyphos, an organophosphate insecticide. The described protocol utilizes a C18 column for separation with a UV detector for quantification, a common setup in analytical laboratories. The method is suitable for researchers, scientists, and professionals in drug development and food safety requiring accurate measurement of this compound residues.

Introduction

This compound is an organophosphate insecticide and an acetylcholinesterase inhibitor. Due to its potential toxicity and environmental impact, it is crucial to have sensitive and accurate analytical methods for its detection and quantification in various matrices. High-performance liquid chromatography (HPLC) offers excellent resolution and sensitivity for the analysis of such compounds. This document provides a starting point for method development and validation for the quantification of this compound.

Experimental

Instrumentation and Consumables:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.2 or 0.45 µm)

Reagents and Chemicals:

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Chromatographic Conditions: The following conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient (e.g., 25 °C)
Detection UV at 220 nm
Run Time ~10 minutes
Results and Discussion

This method provides a baseline for the separation and quantification of this compound. The retention time, linearity, limit of detection (LOD), and limit of quantification (LOQ) must be experimentally determined by the user. The table below presents expected performance characteristics based on similar organophosphate analyses.[1][2]

Table 1: Quantitative Method Performance (Example Data) Note: These values are illustrative and must be determined during in-lab method validation.

ParameterExpected Result
Retention Time (tR) ~ 4-6 min (To be determined)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Recovery 85 - 110%
Precision (%RSD) < 2%

Detailed Experimental Protocol

Preparation of Standard Solutions

1.1. Primary Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound analytical standard.
  • Transfer the standard to a 10 mL volumetric flask.
  • Dissolve and bring to volume with methanol. Mix thoroughly. This solution should be stored at 4°C.

1.2. Working Standard Solutions:

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 60:40).
  • These solutions will be used to generate the calibration curve.

Sample Preparation (QuEChERS-based Extraction)

This protocol is a general guideline for solid matrices (e.g., food, soil). It should be optimized based on the specific sample matrix.

2.1. Homogenization:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[3]

2.2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.[4]
  • Cap the tube tightly and vortex vigorously for 1 minute.
  • Centrifuge the tube at 3000 rpm for 5 minutes.[2]

2.3. Dispersive SPE Cleanup (dSPE):

  • Transfer the upper acetonitrile layer (supernatant) to a new 15 mL centrifuge tube containing a dSPE cleanup mixture (e.g., MgSO₄ and Primary Secondary Amine - PSA).
  • Vortex for 30 seconds.
  • Centrifuge at 3000 rpm for 5 minutes.

2.4. Final Preparation:

  • Take an aliquot of the cleaned supernatant.
  • Filter the extract through a 0.2 or 0.45 µm syringe filter into an HPLC vial.
  • The sample is now ready for injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep 1. Prepare Standards (1-100 µg/mL) Calibration 4. Inject Standards (Generate Calibration Curve) Standard_Prep->Calibration Sample_Prep 2. Sample Extraction (QuEChERS) Sample_Injection 5. Inject Samples Sample_Prep->Sample_Injection System_Equilibration 3. Equilibrate HPLC System (Stable Baseline) System_Equilibration->Calibration Calibration->Sample_Injection Data_Acquisition 6. Acquire Chromatograms Sample_Injection->Data_Acquisition Peak_Integration 7. Integrate Peaks Data_Acquisition->Peak_Integration Quantification 8. Calculate Concentration Peak_Integration->Quantification

Caption: HPLC workflow for this compound quantification.

System Suitability

Before sample analysis, inject a mid-range standard solution five times. The system is suitable for analysis if the relative standard deviation (%RSD) for retention time and peak area is less than 2%.

Data Analysis
  • Calibration Curve: Plot the peak area of the this compound standard against its concentration. Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²). An R² value > 0.999 is desirable.[1]

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Final Calculation: Adjust the calculated concentration for any dilution factors introduced during the sample preparation process to obtain the final concentration in the original sample.

References

Application Notes and Protocols for Crotoxyphos Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos is an organophosphate insecticide and acaricide used to control a variety of pests on livestock and in agricultural settings. Due to its potential toxicity, monitoring its residues in food products, water, and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Effective sample preparation is a critical step in the analytical workflow for achieving accurate and reliable quantification of this compound residues. This document provides detailed application notes and protocols for the most common and effective sample preparation techniques: QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

The selection of the appropriate technique depends on the sample matrix, the required limit of detection, and the available instrumentation. The following sections detail the principles, protocols, and performance data for each method.

General Analytical Workflow

The overall process for this compound residue analysis, from sample receipt to final data reporting, follows a standardized workflow. This ensures consistency and accuracy throughout the analysis.

cluster_prep Sample Preparation cluster_analysis Analysis & Reporting SampleCollection Sample Collection (e.g., Fruits, Water, Soil) Homogenization Homogenization/ Sub-sampling SampleCollection->Homogenization Representative Portion Extraction Extraction (QuEChERS, SPE, LLE) Homogenization->Extraction Weighed Sample Cleanup Clean-up/ Purification Extraction->Cleanup Crude Extract InstrumentalAnalysis Instrumental Analysis (GC-MS, LC-MS/MS) Cleanup->InstrumentalAnalysis Final Extract DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing Raw Data Reporting Reporting DataProcessing->Reporting Final Results cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Start 10-15g Homogenized Sample in 50mL tube AddACN Add 10-15mL Acetonitrile Start->AddACN AddSalts Add QuEChERS Extraction Salts AddACN->AddSalts Shake Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 Centrifuge (≥3000g, 5 min) Shake->Centrifuge1 Transfer Transfer Supernatant to 15mL tube with d-SPE sorbents Centrifuge1->Transfer Supernatant Vortex Vortex (30 sec) Transfer->Vortex Centrifuge2 Centrifuge (≥3000g, 5 min) Vortex->Centrifuge2 FinalExtract Final Extract for GC/LC-MS Analysis Centrifuge2->FinalExtract Cleaned Extract cluster_spe Solid-Phase Extraction Conditioning 1. Cartridge Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Drying 4. Drying Washing->Drying Elution 5. Elution Drying->Elution Concentration 6. Concentration & Reconstitution Elution->Concentration FinalExtract Final Extract for GC/LC-MS Analysis Concentration->FinalExtract cluster_lle Liquid-Liquid Extraction SamplePrep 1. Sample Prep (Water + NaCl) Extraction 2. Extraction with Organic Solvent SamplePrep->Extraction Drying 3. Drying with Na2SO4 Extraction->Drying Combined Extracts Concentration 4. Concentration Drying->Concentration Dried Extract FinalExtract Final Extract for GC/LC-MS Analysis Concentration->FinalExtract

Application Notes and Protocols for Crotoxyphos in Ectoparasite Control on Livestock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos is an organophosphate insecticide known for its rapid action and moderate residual effect against a wide range of ectoparasites affecting livestock. It is utilized in various formulations to control infestations of flies, mites, and ticks on both cattle and swine.[1] As an organophosphate, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulse transmission. This document provides detailed application notes and experimental protocols for the use of this compound in a research and drug development context.

Toxicological Data

Understanding the toxicological profile of this compound is crucial for safe and effective application. The following table summarizes available toxicity data. It is important to note that Brahman cattle have shown a markedly higher susceptibility to this compound toxicity compared to European breeds.

SpeciesLD50 (Oral)LD50 (Dermal)Notes
Rat125 mg/kg385 mg/kg (rabbit)General toxicity reference.
Cattle (Brahman)Not specifiedToxic at 0.144%–0.3% spray concentrationBrahman calves treated with a 1% spray showed severe toxicosis.[2]
Cattle (European breeds)Not specifiedTolerated sprays of 0.5% or higher
SheepNot specifiedNot specifiedGeneral tolerance to organophosphates varies.
SwineNot specifiedConsidered safe at 1% spray concentrationSkin lesions have been observed at this concentration.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses. By inhibiting AChE, this compound leads to an accumulation of ACh, causing continuous stimulation of cholinergic receptors, which results in paralysis and death of the parasite.

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound ACh_release Acetylcholine (ACh) Released ACh_receptor Cholinergic Receptor ACh_release->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh released Choline_uptake Choline Re-uptake AChE->Choline_uptake Hydrolyzes ACh into Choline and Acetate This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Phosphorylates ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Prevents ACh hydrolysis Continuous_stimulation Continuous Receptor Stimulation ACh_accumulation->Continuous_stimulation Paralysis Paralysis & Death Continuous_stimulation->Paralysis

Diagram 1: Signaling pathway of Acetylcholinesterase inhibition by this compound.

Experimental Protocols

The following protocols are designed for research purposes to evaluate the efficacy and safety of this compound applications.

Protocol 1: Whole-Body Spray Application for Ectoparasite Control in Cattle

This protocol is based on a study conducted for the control of the southern cattle tick (Boophilus microplus).

1. Objective: To evaluate the efficacy of various concentrations of this compound applied as a whole-body spray for the control of ticks on cattle.

2. Materials:

  • This compound emulsifiable concentrate
  • Power sprayer capable of delivering a coarse spray at approximately 1379 kPa
  • Water for dilution
  • Personal Protective Equipment (PPE) for handlers
  • Individually identified cattle, naturally or artificially infested with the target ectoparasite
  • Control group of untreated cattle
  • Tick counting gauge (e.g., for 4.5 to 8.0 mm engorged females)

3. Experimental Design:

  • Animal Selection: Use a sufficient number of cattle to allow for statistical analysis. For example, 15-45 animals per trial, divided into treatment and control groups.
  • Acclimation: Allow animals to acclimate to the study conditions for at least 7 days prior to treatment.
  • Randomization: Randomly assign animals to treatment groups, ensuring a similar pre-treatment parasite load across groups.
  • Treatment Groups:
  • Group 1: Control (untreated)
  • Group 2: this compound 0.015% (active ingredient) spray
  • Group 3: this compound 0.03% (active ingredient) spray
  • Group 4: this compound 0.25% (active ingredient) spray
  • Group 5: this compound 0.49% (active ingredient) spray

4. Procedure:

  • Pre-treatment Assessment: On Day 0, perform whole-body counts of the target ectoparasite on all animals. For ticks, this may involve counting all engorging females within a specific size range.
  • Preparation of Spray Solution: Prepare the different concentrations of this compound spray solution by diluting the emulsifiable concentrate with water according to the manufacturer's instructions and the desired final concentration.
  • Application:
  • Hand-spray each animal in the treatment groups with approximately 10 liters of the corresponding acaricide mixture.
  • Ensure complete wetting of the entire body surface.
  • Keep control animals separate from treated animals until the treated animals are partially dry to prevent cross-contamination.
  • Post-treatment Assessment: Conduct parasite counts on all animals on days 1, 7, 14, and 21 post-treatment.
  • Efficacy Calculation: Calculate the percent control using a standard formula that accounts for variations in parasite populations on treated and untreated animals before and after application.

5. Data to Collect:

  • Individual animal identification
  • Pre- and post-treatment parasite counts at specified intervals
  • Any observed adverse reactions in the treated animals
  • Environmental conditions during application

Efficacy Data for this compound Spray against Southern Cattle Tick (Boophilus microplus)

This compound Concentration (a.i.)Average Percent Control (Days 1-21)
0.015%92.9%
0.03%96.4%
0.25%99.8%
0.49%99.5%

Note: In the cited study, differences in percent control between concentrations were not statistically significant.

Protocol 2: Dust Application for Ectoparasite Control in Swine (General Protocol)

While specific experimental data for this compound dust application in swine is limited, the following protocol is based on general practices for insecticide dust application for lice control.

1. Objective: To evaluate the efficacy of this compound dust for the control of lice (Haematopinus suis) on swine.

2. Materials:

  • This compound dust formulation
  • Shaker can or mechanical dust applicator
  • Personal Protective Equipment (PPE) for handlers
  • Individually identified swine, naturally infested with lice
  • Control group of untreated swine

3. Experimental Design:

  • Animal Selection: Use a sufficient number of swine for statistical analysis, divided into treatment and control groups.
  • Acclimation and Randomization: As described in Protocol 1.
  • Treatment Groups:
  • Group 1: Control (untreated)
  • Group 2: this compound dust applied at a specified rate (e.g., 1 oz. per animal)

4. Procedure:

  • Pre-treatment Assessment: On Day 0, estimate the louse infestation level on each pig.
  • Application:
  • Apply the specified amount of this compound dust uniformly to the head, shoulders, and back of each pig in the treatment group using a shaker can or mechanical duster.
  • For severe infestations, also treat fresh, dry bedding with the dust.
  • Post-treatment Assessment: Re-evaluate louse populations at regular intervals (e.g., weekly) for a specified period.
  • Efficacy Calculation: Compare the reduction in louse populations in the treated group to the control group.

5. Data to Collect:

  • Individual animal identification
  • Pre- and post-treatment louse population estimates
  • Observations of any skin irritation or other adverse effects

Protocol 3: Dipping for Ectoparasite Control in Sheep (General Protocol)

1. Objective: To determine the efficacy of a this compound dip solution for the control of sheep scab mites.

2. Materials:

  • This compound emulsifiable concentrate suitable for dipping
  • Dipping vat
  • Water
  • Personal Protective Equipment (PPE) for handlers
  • Sheep naturally or artificially infested with Psoroptes ovis
  • Control group of untreated sheep

3. Experimental Design:

  • Animal Selection, Acclimation, and Randomization: As described in Protocol 1.
  • Treatment Groups:
  • Group 1: Control (untreated)
  • Group 2: Sheep dipped in a specified concentration of this compound solution

4. Procedure:

  • Pre-treatment Assessment: On Day 0, assess the severity of scab lesions and mite populations through skin scrapings.
  • Preparation of Dip Solution: Prepare the dipping solution in the vat according to the desired concentration.
  • Application:
  • Immerse each sheep in the treatment group in the dipping solution for a minimum of 60 seconds.
  • Submerge the head at least twice to ensure complete coverage.
  • Allow sheep to drain in a designated area to recycle excess dip and prevent environmental contamination.
  • Post-treatment Assessment: Monitor the resolution of lesions and take skin scrapings to determine the presence of live mites at weekly intervals.
  • Efficacy Calculation: Efficacy is typically determined by the complete elimination of live mites from the treated group.

5. Data to Collect:

  • Individual animal identification
  • Pre- and post-treatment lesion scores and mite counts
  • Any signs of toxicity in the dipped animals

Experimental Workflow and Data Management

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment Execution cluster_2 Data Analysis & Reporting Protocol_Dev Protocol Development Animal_Selection Animal Selection & Acclimation Protocol_Dev->Animal_Selection Randomization Randomization into Treatment & Control Groups Animal_Selection->Randomization Pre_Treat_Assess Pre-treatment Parasite Assessment (Day 0) Randomization->Pre_Treat_Assess Treatment_Admin This compound Application (Spray, Dust, or Dip) Pre_Treat_Assess->Treatment_Admin Post_Treat_Assess Post-treatment Parasite Assessment (Scheduled Intervals) Treatment_Admin->Post_Treat_Assess Adverse_Event_Mon Adverse Event Monitoring Treatment_Admin->Adverse_Event_Mon Data_Collection Data Collection Post_Treat_Assess->Data_Collection Adverse_Event_Mon->Data_Collection Efficacy_Calc Efficacy Calculation Data_Collection->Efficacy_Calc Statistical_Analysis Statistical Analysis Efficacy_Calc->Statistical_Analysis Final_Report Final Report Generation Statistical_Analysis->Final_Report

Diagram 2: General experimental workflow for evaluating this compound efficacy.

Withdrawal Periods

Specific withdrawal periods for meat and milk following this compound treatment are not definitively provided in the reviewed literature. For any off-label or experimental use of veterinary medicinal products, statutory minimum withdrawal periods must be observed. These are generally:

  • Meat and Offal: 28 days

  • Milk: 7 days

  • Eggs: 7 days

It is imperative to consult the product label for manufacturer-specified withdrawal times and to adhere to all local and national regulations regarding drug residues in food-producing animals.

Conclusion

This compound remains a relevant organophosphate insecticide for the control of ectoparasites in livestock. The provided protocols offer a framework for the systematic evaluation of its efficacy and safety in a research setting. Further studies are warranted to establish detailed application protocols for various formulations and target species, as well as to determine precise withdrawal periods to ensure food safety. Researchers must exercise caution, particularly with susceptible breeds like Brahman cattle, and adhere to all safety guidelines when handling organophosphate compounds.

References

Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay of Crotoxyphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos (B1669631), an organophosphate insecticide, primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process essential for terminating nerve impulses.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and disruption of nerve function.[3][5] The in vitro acetylcholinesterase inhibition assay is a fundamental tool for studying the potency of inhibitors like this compound, determining their inhibitory kinetics, and screening for novel therapeutic agents. The most widely used method for this assay is the colorimetric procedure developed by Ellman, valued for its simplicity, reliability, and suitability for high-throughput screening.[6][7]

Principle of the Assay

The Ellman's method is a spectrophotometric assay that measures the activity of acetylcholinesterase.[6][8] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATC) to produce thiocholine (B1204863).[6] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[6][9] The rate of TNB formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at or near 412 nm.[6][10] In the presence of an inhibitor such as this compound, the rate of acetylthiocholine hydrolysis by AChE is reduced, leading to a decreased rate of color development.[3]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Organophosphate insecticides like this compound act as potent inhibitors of acetylcholinesterase.[11] The mechanism of inhibition involves the phosphorylation of a serine residue within the catalytic active site of the AChE enzyme.[12] This phosphorylation incapacitates the enzyme, preventing it from hydrolyzing its natural substrate, acetylcholine. The accumulation of acetylcholine in the synapse leads to continuous stimulation of cholinergic receptors, resulting in the observed neurotoxic effects.

cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to AChE_Inhibited Inhibited AChE ACh->AChE_Inhibited Cannot be hydrolyzed ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal_Termination Signal Termination AChE->Signal_Termination Leads to Continuous_Stimulation Continuous Receptor Stimulation Receptor->Continuous_Stimulation This compound This compound This compound->AChE Phosphorylates ACh_Accumulation->Receptor Binds to Neurotoxicity Neurotoxicity Continuous_Stimulation->Neurotoxicity

Mechanism of Acetylcholinesterase Inhibition by this compound.

Quantitative Data: In Vitro Acetylcholinesterase Inhibition by this compound Enantiomers

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound enantiomers against acetylcholinesterase from different species.[13]

EnantiomerAChE SourceIC50 (µM)
(+)-CrotoxyphosElectric Eel (EE-AChE)0.44 ± 0.05
(-)-CrotoxyphosElectric Eel (EE-AChE)0.28 ± 0.03
(+)-CrotoxyphosHuman Recombinant (HR-AChE)1.15 ± 0.12
(-)-CrotoxyphosHuman Recombinant (HR-AChE)0.60 ± 0.06

Data presented as mean ± standard error.[14]

Experimental Protocols

Reagent Preparation
  • 0.1 M Phosphate (B84403) Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is achieved.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 10 mL of the 0.1 M Phosphate Buffer (pH 8.0). Store this solution protected from light.[7]

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of acetylthiocholine iodide (ATCI) in 10 mL of deionized water. This solution should be prepared fresh daily.[7]

  • Acetylcholinesterase (AChE) Solution (e.g., 0.1 U/mL): Prepare a stock solution of AChE in the phosphate buffer. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 0.005 U/mL in the final reaction mixture).[13][14] Keep the enzyme solution on ice.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO. From this stock, prepare serial dilutions to be used in the assay.

Assay Procedure (96-well plate format)

The following protocol is based on established methods for determining AChE inhibition.[9][13][14]

  • Plate Setup:

    • Blank: Contains all reagents except the enzyme.

    • Control (100% Activity): Contains all reagents and the solvent used for the test compound.

    • Test Sample: Contains all reagents and the this compound solution at various concentrations.

  • Assay Steps:

    • Add 205 µL of a solution containing AChE and DTNB in phosphate buffer to each well of a 96-well microplate.

    • Add 5 µL of the this compound test solutions at various concentrations to the sample wells. For control wells, add 5 µL of the solvent used for the inhibitor.

    • Incubate the plate at room temperature (25°C) for 30 minutes to allow the inhibitor to interact with the enzyme.[13][14]

    • To initiate the enzymatic reaction, add 20 µL of the ATCI solution to each well.

    • Immediately begin measuring the absorbance at 405-412 nm using a microplate reader.[13] Take readings every minute for at least 5 minutes.

    Final concentrations in the well should be approximately: 0.005 U/mL AChE, 1.5 mM ATCI, and 0.22 mM DTNB.[13][14]

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

    • V_control is the rate of reaction in the control well.

    • V_sample is the rate of reaction in the well with the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow

cluster_workflow In Vitro AChE Inhibition Assay Workflow prep Reagent Preparation plate Plate Setup (Blank, Control, Test) prep->plate reagents Add AChE, DTNB, and this compound plate->reagents preincubate Pre-incubation (30 min, 25°C) reagents->preincubate initiate Initiate Reaction (Add ATCI) preincubate->initiate measure Measure Absorbance (412 nm) initiate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

Experimental workflow for the in vitro AChE inhibition assay.

References

Application Notes and Protocols for Crotoxyphos Bioassays: Rearing and Maintenance of Insect Colonies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the successful rearing and maintenance of four key insect species of veterinary and medical importance: the house fly (Musca domestica), the stable fly (Stomoxys calcitrans), the horn fly (Haematobia irritans), and the screwworm fly (Cochliomyia hominivorax). This document also outlines standardized bioassay procedures for evaluating the efficacy of the organophosphate insecticide crotoxyphos (B1669631) against these target pests.

Introduction to Insect Rearing for Bioassays

Consistent and reproducible bioassay results are fundamentally dependent on the health and homogeneity of the insect colonies under investigation. The protocols outlined below are designed to ensure the production of robust insect populations with standardized age and developmental stages, which are critical for accurate toxicological assessments.

General Laboratory Conditions for Insect Rearing

Maintaining optimal environmental conditions is paramount for successful insect colonization. The following parameters should be controlled in the insectary:

ParameterRecommended Range
Temperature25 ± 2°C[1][2][3]
Relative Humidity50-70%[1][3]
Photoperiod12:12 hours (Light:Dark)[1][3]

Rearing and Maintenance Protocols

House Fly (Musca domestica)

3.1.1. Rearing Media and Diet

  • Larval Medium: A standard and effective medium for house fly larvae consists of a mixture of wheat bran, yeast, and water[1][4][5]. A common formulation includes:

    • Red Flaky Wheat Bran: 16 cups (3.75 L)[4]

    • Baker's Fast Rising Yeast: 3 tablespoons (15 mL)[4]

    • Nonfat Dry Milk: 1 cup (240 mL)[4]

    • Soaked Alfalfa Pellets: 1 cup (240 mL)[4]

    • Deionized Water: 12.5 cups (3 L)[4]

  • Adult Diet: Adult house flies can be maintained on a dry diet of powdered milk and sugar (1:1 ratio)[2][6]. A separate water source, such as a water-soaked cotton pad, should be provided[2].

3.1.2. Colony Maintenance Workflow

HouseFlyRearing A Adult Fly Cage (>5 days old) B Oviposition Cup (Evaporated milk on Kimwipe) A->B Place cup C Egg Collection (After 24 hours) B->C Collect eggs D Larval Rearing Pan (Prepared larval media) C->D Inoculate media E Larval Development (3-5 days) D->E F Pupation (Larvae migrate to drier medium) E->F G Pupae Collection (Sifting from medium) F->G Collect pupae H Adult Eclosion (Transfer pupae to new cage) G->H H->A Cycle repeats

Figure 1: House Fly Rearing Workflow
Stable Fly (Stomoxys calcitrans)

3.2.1. Rearing Media and Diet

  • Larval Medium: A suitable larval medium for stable flies can be prepared with:

    • Wheat bran or wood shavings[3][7]

    • A nitrogen source like yeast or fish meal[3]

    • Water to maintain moisture

  • Adult Diet: As hematophagous insects, adult stable flies require a blood meal for survival and reproduction. Defibrinated bovine blood is a commonly used source[3][8]. The blood can be provided on a saturated cotton pad or through a membrane feeding system.

3.2.2. Colony Maintenance Workflow

StableFlyRearing A Adult Fly Cage (8-10 days old) B Egging Cup (Moist cloth over warm water) A->B Place cup C Egg Collection (Rinse eggs from cloth) B->C Collect eggs D Larval Rearing Pan (Prepared larval media) C->D Inoculate media E Larval Development D->E F Pupation E->F G Pupae Collection F->G Collect pupae H Adult Eclosion (Transfer pupae to new cage) G->H H->A Cycle repeats

Figure 2: Stable Fly Rearing Workflow
Horn Fly (Haematobia irritans)

3.3.1. Rearing Media and Diet

  • Larval Medium: Horn fly larvae develop exclusively in fresh cattle feces[9]. For laboratory rearing, fresh bovine manure is collected and can be mixed with materials like wheat bran or vermiculite (B1170534) to improve texture and aeration[10].

  • Adult Diet: Similar to stable flies, adult horn flies are obligate blood-feeders. Citrated bovine blood is typically offered to laboratory colonies[10].

3.3.2. Colony Maintenance

Rearing horn flies in the laboratory can be challenging. Both on-host and off-host methods have been described[10]. Off-host rearing, while more convenient, can be difficult to establish.

  • Egg Collection: Gravid females will readily oviposit through a screened mesh cage floor onto a collection surface below[10].

  • Larval to Pupal Development: Eggs are transferred to pans containing the larval medium. After the larval feeding stage, pupae can be separated from the manure by flotation in water[10].

Screwworm Fly (Cochliomyia hominivorax)

3.4.1. Rearing Media and Diet

  • Larval Medium: Screwworm larvae are obligate parasites that feed on the living tissue of warm-blooded animals[11][12][13][14][15]. For large-scale rearing, an artificial diet has been developed, which typically includes ground meat, beef blood, water, and a preservative like formalin[11][12].

  • Adult Diet: Adult screwworm flies can be maintained on a diet of sugar and water.

3.4.2. Colony Maintenance

Due to their parasitic nature and the risk of accidental release, the rearing of screwworm flies is often conducted in specialized, secure facilities.

  • Egg Collection: Female flies will lay eggs on the edge of wounds on a host or on a suitable artificial substrate in a laboratory setting.

  • Larval Development: Larvae are reared on the artificial diet in vats.

  • Pupation: Mature larvae will migrate from the rearing medium to a drier substrate, such as vermiculite, to pupate[16].

This compound Bioassay Protocols

This compound is an organophosphate insecticide that acts as an acetylcholinesterase inhibitor[17]. The following are general protocols for conducting bioassays with this compound. Specific concentrations and exposure times may need to be optimized based on the target insect species and the specific research question.

Topical Application Bioassay

This method is used to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) when applied directly to the insect's body[18][19][20][21].

4.1.1. Protocol

  • Preparation of Insecticide Solutions: Prepare a stock solution of technical-grade this compound in a suitable solvent, such as acetone. From this stock solution, prepare a series of at least five serial dilutions[1][19].

  • Insect Handling: Anesthetize 3-5 day old adult female flies using carbon dioxide or by chilling them[1].

  • Application: Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of each this compound dilution to the dorsal thorax of each anesthetized insect[18][19]. A control group should be treated with the solvent only[1].

  • Observation: Place the treated insects in holding containers with access to food and water[1]. Assess mortality at 24 and 48 hours post-treatment[18][20]. An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: Calculate the LD50 values and their 95% confidence intervals using probit analysis.

TopicalBioassay A Prepare this compound Dilutions in Acetone C Apply 1µL of Solution to Dorsal Thorax A->C B Anesthetize Adult Female Flies B->C D Transfer to Holding Containers C->D E Assess Mortality at 24h & 48h D->E F Probit Analysis (Calculate LD50) E->F

Figure 3: Topical Application Bioassay Workflow
Contact (Residual) Bioassay

This method is used to determine the concentration of an insecticide that is lethal to 50% of the test population (LC50) after exposure to a treated surface.

4.2.1. Protocol

  • Preparation of Treated Surfaces: Dissolve this compound in a volatile solvent like acetone. Coat the inner surface of glass jars or petri dishes with a known amount of the insecticide solution. Allow the solvent to evaporate completely, leaving a uniform residue of the insecticide.

  • Insect Exposure: Introduce a known number of adult insects (e.g., 20-25) into each treated container. A control group should be exposed to a container treated with solvent only.

  • Observation: Record mortality at set time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Larval Feeding Bioassay

This method is particularly relevant for insects like the screwworm fly, where the larval stage is the target of control measures.

4.3.1. Protocol

  • Preparation of Treated Diet: Incorporate known concentrations of this compound into the larval rearing medium. A range of concentrations should be prepared to elicit a dose-response relationship. A control group should receive an untreated diet.

  • Insect Exposure: Place a known number of first-instar larvae onto the treated diet.

  • Observation: Monitor larval development and mortality. The endpoint could be the failure to reach the pupal stage or the failure of adults to emerge.

  • Data Analysis: Calculate the LC50 or the concentration that inhibits development in 50% of the population (IC50) using probit analysis.

Quantitative Data for this compound Bioassays

The following table summarizes available and placeholder data for the toxicity of this compound to the target insect species.

Insect SpeciesBioassay MethodLD50/LC50Reference
Musca domestica (House Fly)Topical ApplicationData available in Harris (1972)[1]Harris, E. G. (1972). Toxicities of Several Insecticides by Topical Application to Houseflies and Stableflies. Centre for Overseas Pest Research.[1]
Stomoxys calcitrans (Stable Fly)Topical ApplicationData available in Harris (1972)[1]Harris, E. G. (1972). Toxicities of Several Insecticides by Topical Application to Houseflies and Stableflies. Centre for Overseas Pest Research.[1]
Haematobia irritans (Horn Fly)Contact/TopicalNo specific data for this compound found.-
Cochliomyia hominivorax (Screwworm Fly)Larval FeedingNo specific data for this compound found.-

Note: While the specific LD50 values from Harris (1972) could not be extracted from the available search results, this publication is the definitive source for this information.

Conclusion

These application notes and protocols provide a robust framework for the rearing of key insect pests and the subsequent evaluation of this compound efficacy. Adherence to these standardized methods will contribute to the generation of reliable and comparable toxicological data, which is essential for the development of effective pest management strategies and new insecticidal products. Further research is warranted to determine the specific toxicity of this compound against horn fly and screwworm fly populations.

References

Statistical Analysis of Dose-Response Data for Crotoxyphos Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the statistical analysis of dose-response data related to the toxicity of Crotoxyphos, an organophosphate insecticide. This document includes summaries of quantitative toxicity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Data Presentation: Quantitative Toxicity of this compound

The following tables summarize the available quantitative data on the acute toxicity of this compound.

Oral LD50 in Rats
Sex LD50 (mg/kg)
Female74[1][2]
Male110[1][2]
Combined > 5,000 [3]
Dermal Toxicity in Rabbits
Observation Result
Primary Irritation Index0.0[4]
ClassificationNon-irritant[4]

Experimental Protocols

Detailed methodologies for key experiments in assessing this compound toxicity are provided below.

Protocol 1: Determination of Acute Oral LD50 in Rats

This protocol is based on the principles of the Up-and-Down Procedure (UDP) as outlined by the OECD Guideline 425.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration to rats.

Materials:

  • Wistar rats (young adults, 8-12 weeks old), nulliparous and non-pregnant females, and males.

  • This compound (technical grade).

  • Vehicle for administration (e.g., corn oil).

  • Oral gavage needles.

  • Syringes.

  • Animal caging and husbandry supplies.

Procedure:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing. House them in individual cages with free access to food and water.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made from this stock to achieve the desired dose concentrations.

  • Dosing:

    • Fast animals overnight prior to dosing (with access to water).

    • Administer a single oral dose of this compound using a gavage needle. The volume administered should be kept constant across all dose levels (e.g., 10 mL/kg body weight).

    • The initial dose level is selected based on available information about the substance's toxicity.

    • Dosing is performed sequentially in individual animals. The outcome of the previously dosed animal determines the dose for the next animal (either increased or decreased by a constant factor).

  • Observation:

    • Observe animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns) at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days.

    • Record body weights shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of mortality and the doses administered.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Objective: To quantify the inhibition of acetylcholinesterase by this compound in a cell-free system.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant).

  • Acetylthiocholine iodide (ATCI) - substrate.

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

  • Phosphate (B84403) buffer (pH 8.0).

  • This compound.

  • Solvent for this compound (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a small volume of the this compound dilution.

    • Control wells (no inhibitor): Add the same volume of the solvent used for this compound.

    • Blank wells (no enzyme): Add phosphate buffer.

    • Add the AChE solution to the test and control wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Enzymatic Reaction:

    • To initiate the reaction, add a mixture of ATCI and DTNB to all wells.

    • The AChE will hydrolyze ATCI to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).

  • Measurement:

    • Immediately measure the absorbance of the wells at a wavelength of 412 nm using a microplate reader.

    • Take kinetic readings every minute for a specified period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • From the curve, determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for dose-response analysis.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh Acetylcholine ChAT->ACh ACh_Vesicle ACh Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Exocytosis ACh->ACh_Vesicle AChE Acetylcholinesterase ACh_Released->AChE Degradation ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor This compound This compound This compound->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Response Cellular Response Signal_Transduction->Response MAPK_Signaling_Pathway cluster_mapk_cascade MAPK Cascade Organophosphate_Stress Organophosphate-induced Oxidative Stress MAPKKK MAPKKK (e.g., ASK1, MEKK) Organophosphate_Stress->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Gene Expression Experimental_Workflow Dose_Preparation Prepare this compound Dose Range Exposure Expose Biological System (In vivo or In vitro) Dose_Preparation->Exposure Data_Collection Collect Endpoint Data (e.g., Mortality, Enzyme Activity) Exposure->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Dose_Response_Curve Generate Dose-Response Curve Data_Analysis->Dose_Response_Curve Parameter_Estimation Estimate Parameters (LD50, IC50) Dose_Response_Curve->Parameter_Estimation

References

Application Note: Chiral Separation of Crotoxyphos Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos (B1669631) is a chiral organophosphate insecticide that exists as a pair of enantiomers. These stereoisomers can exhibit different biological activities and toxicities, making their separation and individual analysis crucial for environmental safety assessment and regulatory purposes.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

Principle

The separation of this compound enantiomers is achieved by utilizing a chiral stationary phase that interacts differently with each enantiomer. This differential interaction leads to different retention times for the two enantiomers on the analytical column, allowing for their separation and quantification. A Chiralcel OJ column, which is based on cellulose (B213188) tris(4-methylbenzoate) coated on a silica (B1680970) gel support, has been shown to be effective for this separation.[2][3]

Experimental Protocol

This protocol is based on established methods for the chiral separation of organophosphate pesticides.[3]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralcel OJ (e.g., 250 mm x 4.6 mm I.D., 5 µm particle size).

  • Solvents: HPLC-grade n-hexane and ethanol.

  • Sample: Racemic this compound standard.

  • Sample Solvent: Mobile phase or a compatible solvent mixture (e.g., hexane:isopropanol).

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

ParameterValue
Column Chiralcel OJ
Mobile Phase n-Hexane / Ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature Ambient (e.g., 25 °C)
Detection UV at 230 nm
Injection Volume 20 µL
Sample Preparation
  • Prepare a stock solution of racemic this compound in the sample solvent at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 10 µg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the Chiralcel OJ column with the mobile phase (n-Hexane:Ethanol, 90:10) at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Inject 20 µL of the prepared this compound standard solution.

  • Monitor the separation at a UV wavelength of 230 nm.

  • Record the chromatogram and determine the retention times for the two enantiomers.

Data Presentation

The successful chiral separation of this compound enantiomers on a Chiralcel OJ column is characterized by the following quantitative parameters.[3]

Parameter(-)-Crotoxyphos(+)-Crotoxyphos
Retention Time (min) 10.211.5
Separation Factor (α) \multicolumn{2}{c}{1.13}
Resolution (Rs) \multicolumn{2}{c}{1.20}
  • Separation Factor (α): A measure of the relative separation between the two enantiomer peaks.

  • Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks, with a value ≥ 1.5 indicating baseline separation.

Visualizations

Chemical Structure of this compound

Caption: 2D structure of the this compound molecule.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare this compound Standard Solution (10 µg/mL) prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc2 Inject 20 µL of Sample prep2->hplc2 hplc1 Equilibrate Chiralcel OJ Column (Hexane:Ethanol 90:10) hplc1->hplc2 hplc3 Isocratic Elution (0.8 mL/min) hplc2->hplc3 hplc4 UV Detection at 230 nm hplc3->hplc4 data1 Record Chromatogram hplc4->data1 data2 Determine Retention Times, Separation Factor (α), and Resolution (Rs) data1->data2

Caption: Workflow for the chiral separation of this compound.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the chiral separation of this compound enantiomers using HPLC with a Chiralcel OJ column. This method is suitable for the quantitative analysis of this compound enantiomers in research and quality control settings. The provided data and workflow offer a clear guide for researchers and scientists in the fields of pesticide analysis and drug development.

References

Application Note: Non-Targeted Screening of Crotoxyphos and its Metabolites using LC/MS Orbitrap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos (B1669631) is an organophosphate insecticide that has been used in agriculture and veterinary medicine. Due to its potential toxicity and the risk of exposure to humans and the environment, sensitive and reliable methods for its detection are crucial. Non-targeted screening using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC/MS), particularly with an Orbitrap mass analyzer, offers a powerful tool for the comprehensive detection and identification of this compound and its metabolites in complex matrices. The high resolution and mass accuracy of the Orbitrap allow for the confident identification of compounds without the need for predefined target lists, making it ideal for screening studies and metabolite identification.[1][2] This application note provides a detailed protocol for the non-targeted screening of this compound and its primary metabolites using an LC/MS Orbitrap system.

Principle

This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for sample preparation, followed by analysis using a High-Performance Liquid Chromatography (HPLC) system coupled to an Orbitrap mass spectrometer.[3][4] The non-targeted approach involves acquiring full-scan, high-resolution mass spectral data, which is then retrospectively analyzed for the presence of this compound and its expected metabolites based on their accurate masses.[1]

Materials and Reagents

  • This compound standard

  • Acetonitrile (B52724) (LC/MS grade)

  • Methanol (LC/MS grade)

  • Water (LC/MS grade)

  • Formic acid (LC/MS grade)

  • Ammonium (B1175870) formate

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)

  • LC column: Hypersil GOLD aQ C18 column (100 x 2.1 mm, 1.9 µm particle size) or equivalent[1]

Experimental Protocols

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Add the QuEChERS extraction salts.

  • Shaking: Shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • dSPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents.

  • Shaking and Centrifugation: Shake for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC/MS analysis.

Liquid Chromatography (LC)
  • Column: Hypersil GOLD aQ C18, 100 x 2.1 mm, 1.9 µm[1]

  • Mobile Phase A: Water with 0.1% formic acid and 4 mM ammonium formate[1]

  • Mobile Phase B: Methanol with 0.1% formic acid and 4 mM ammonium formate[1]

  • Flow Rate: 300 µL/min[1]

  • Injection Volume: 10 µL[1]

  • Gradient:

    • 0-1 min: 0% B

    • 1-8 min: Linear gradient to 100% B

    • 8-12 min: Hold at 100% B

    • 12-12.1 min: Return to 0% B

    • 12.1-14 min: Re-equilibration at 0% B[1]

Mass Spectrometry (MS) - Orbitrap
  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive[1]

  • Resolution: 50,000 FWHM[1]

  • Scan Range: m/z 100-1000

  • AGC Target: 1e6[1]

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 280 °C[1]

  • Sheath Gas: 32 arbitrary units[1]

  • Auxiliary Gas: 7 arbitrary units[1]

Data Presentation

Table 1: Accurate Mass Information for this compound and its Metabolites
CompoundChemical FormulaMonoisotopic Mass (Da)AdductObserved m/z
This compoundC14H19O6P314.0919[M+H]+315.0992
3-(dimethoxyphosphinyloxy)crotonic acidC6H11O6P210.0242[M+H]+211.0315
Dimethyl phosphoric acidC2H7O4P126.0082[M+H]+127.0155

Data for this compound from a multi-residue screening study.[1] Metabolite data is calculated based on chemical structure.

Table 2: Method Performance Parameters (Typical)
ParameterThis compound
Limit of Quantification (LOQ) 1 - 10 µg/kg
Linearity (r²) > 0.99
Recovery (QuEChERS) 80 - 110%
Mass Accuracy < 5 ppm

Typical performance data is based on multi-residue methods for organophosphate pesticides using LC-Orbitrap-MS.[1][4][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC/MS Orbitrap Analysis cluster_data_processing Data Processing Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation HESI_Ionization HESI Ionization LC_Separation->HESI_Ionization Orbitrap_Detection Orbitrap Detection (Full Scan) HESI_Ionization->Orbitrap_Detection Data_Acquisition High-Resolution Data Acquisition Orbitrap_Detection->Data_Acquisition Retrospective_Analysis Retrospective Data Analysis Data_Acquisition->Retrospective_Analysis Compound_Identification Compound Identification (Accurate Mass) Retrospective_Analysis->Compound_Identification

Caption: Experimental workflow for non-targeted screening of this compound.

metabolic_pathway cluster_metabolites Primary Metabolites This compound This compound (C14H19O6P) Metabolite1 3-(dimethoxyphosphinyloxy)crotonic acid (C6H11O6P) This compound->Metabolite1 Hydrolysis Metabolite2 Dimethyl phosphoric acid (C2H7O4P) Metabolite1->Metabolite2 Further Hydrolysis

Caption: Proposed metabolic pathway of this compound.

Discussion

The described method provides a robust and sensitive approach for the non-targeted screening of this compound and its primary metabolites. The use of a QuEChERS extraction protocol ensures efficient sample cleanup from a variety of matrices, while the LC/MS Orbitrap system offers the high resolution and mass accuracy required for confident identification of target compounds in a non-targeted workflow.

The primary metabolites of this compound are formed through the hydrolysis of the ester linkages.[6] The initial hydrolysis product is 3-(dimethoxyphosphinyloxy)crotonic acid, which can be further metabolized to dimethyl phosphoric acid.[6] The accurate mass capabilities of the Orbitrap are essential for distinguishing these metabolites from other matrix components.

For confirmation of positive findings from the non-targeted screening, a targeted MS/MS analysis can be performed. In a data-dependent acquisition (DDA) experiment, the instrument would automatically select the precursor ion of interest (e.g., m/z 315.0992 for this compound) for fragmentation, and the resulting product ion spectrum can be compared to a library or used for structural elucidation. Based on the structure of this compound, expected fragment ions would correspond to the loss of the dimethyl phosphate (B84403) group and fragmentation of the crotonic acid and phenyl ethanol (B145695) moieties.

Conclusion

This application note details a comprehensive method for the non-targeted screening of this compound and its metabolites using LC/MS Orbitrap. The combination of a streamlined sample preparation procedure and high-resolution mass spectrometry provides a powerful tool for food safety, environmental monitoring, and drug metabolism studies. The ability to perform retrospective analysis on the acquired data makes this approach highly efficient for identifying both expected and unexpected contaminants.

References

Application Notes and Protocols for the Extraction of Crotoxyphos from Animal Tissues and Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos (B1669631), an organophosphate insecticide, has been utilized in veterinary medicine to control ectoparasites on livestock.[1] Its use necessitates reliable and validated analytical methods for the determination of its residues in animal-derived products to ensure food safety and conduct toxicological assessments. This compound functions as a contact and stomach poison by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity in insects.[2][3] This document provides detailed application notes and experimental protocols for the extraction and analysis of this compound from various animal tissues and fluids.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its insecticidal effect by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. By irreversibly binding to the active site of AChE, this compound prevents this breakdown, leading to an accumulation of acetylcholine in the synaptic cleft.[3] This results in continuous stimulation of acetylcholine receptors, causing hyperexcitability, paralysis, and ultimately, the death of the insect.[3] In mammals, similar neurotoxic effects can occur upon exposure.[3]

Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.

Data Presentation: Quantitative Analysis of this compound Extraction

The following table summarizes the recovery data for this compound from various animal tissues and milk using a hexane (B92381)/hexane-acetone extraction and Florisil cleanup method, with analysis by flame photometric gas chromatography.

MatrixFortification Level (ng)Average Recovery (%)
Milk100098
Fat (Pork)100095
Muscle (Pork)100080
Liver (Pork)100082
Kidney (Pork)100085
Fat (Beef)100096
Muscle (Beef)100083
Liver (Beef)100084
Kidney (Beef)100088

Data sourced from O'Brien (1971).[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissues (Validated Method)

This protocol is based on the method described by O'Brien (1971) for the determination of this compound in cattle and pig tissues.[3]

1. Sample Preparation and Homogenization:

  • Weigh a representative 10 g sample of the tissue (fat, muscle, liver, or kidney) into a blender.

  • Add 50 mL of hexane (for fat samples) or a 1:1 mixture of hexane and acetone (B3395972) (for muscle, liver, and kidney) to the blender.

  • Add 25 g of anhydrous sodium sulfate (B86663).

  • Blend at high speed for 2-3 minutes.

2. Extraction:

  • Decant the solvent extract through a filter paper into a flask.

  • Repeat the blending and extraction step two more times with fresh solvent.

  • Combine the extracts.

3. Liquid-Liquid Partitioning:

  • Concentrate the combined extract to approximately 25 mL using a rotary evaporator.

  • Transfer the concentrated extract to a 125 mL separatory funnel.

  • Add 25 mL of acetonitrile (B52724) (saturated with hexane) and shake vigorously for 1 minute.

  • Allow the layers to separate and drain the lower acetonitrile layer into a second separatory funnel.

  • Repeat the partitioning of the hexane layer two more times with 25 mL portions of acetonitrile.

  • Combine the acetonitrile extracts.

4. Florisil Column Cleanup:

  • Prepare a chromatographic column containing 10 g of activated Florisil (5% water added).

  • Pre-wet the column with 40 mL of hexane.

  • Concentrate the combined acetonitrile extracts to 2-3 mL and transfer to the top of the Florisil column.

  • Elute the column with 100 mL of 15% acetone in hexane.

  • Collect the eluate.

5. Final Concentration and Analysis:

  • Concentrate the eluate to a suitable volume (e.g., 1-10 mL) under a gentle stream of nitrogen.

  • The sample is now ready for analysis by gas chromatography with a flame photometric detector (GC-FPD).

Extraction_Workflow_Tissues Start 10g Tissue Sample (Fat, Muscle, Liver, Kidney) Homogenization Homogenize with Hexane or Hexane/Acetone & Sodium Sulfate Start->Homogenization Extraction Solvent Extraction (3x) Homogenization->Extraction Partitioning Liquid-Liquid Partitioning (Hexane vs. Acetonitrile) Extraction->Partitioning Cleanup Florisil Column Cleanup Partitioning->Cleanup Elution Elute with 15% Acetone in Hexane Cleanup->Elution Concentration Concentrate Eluate Elution->Concentration Analysis GC-FPD Analysis Concentration->Analysis

Caption: Workflow for the extraction of this compound from animal tissues.

Protocol 2: Extraction of this compound from Milk (Validated Method)

This protocol is a modified procedure for the extraction of this compound from milk, as referenced in O'Brien (1971).[3]

1. Sample Preparation:

  • To a 10 mL milk sample, add 20 g of Florisil and stir.

2. Column Preparation:

  • Prepare a chromatographic column with the milk-Florisil mixture.

3. Elution:

  • Elute the column with 100 mL of 15% acetone in hexane.

  • Collect the eluate.

4. Final Concentration and Analysis:

  • Concentrate the eluate to a suitable volume.

  • The sample is ready for analysis by GC-FPD.

Protocol 3: General QuEChERS-based Method for Organophosphates in Animal Tissues (Adaptable for this compound)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used streamlined approach for pesticide residue analysis.[4] While not specifically validated for this compound in the cited literature, this protocol serves as a robust starting point for method development and validation.

1. Sample Preparation and Homogenization:

  • Weigh 10-15 g of homogenized tissue or 10 mL of fluid into a 50 mL centrifuge tube.

  • For tissues with high water content, the addition of a drying agent like anhydrous sodium sulfate may be beneficial.[5]

  • Add 10 mL of acetonitrile.

2. Extraction and Partitioning:

  • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove lipids).[4]

  • Vortex for 30 seconds.

  • Centrifuge at >3000 rpm for 5 minutes.

4. Final Preparation and Analysis:

  • Take an aliquot of the cleaned extract, which can be directly analyzed or subjected to a solvent exchange and concentration step.

  • Analysis is typically performed by GC-MS or LC-MS/MS for enhanced selectivity and sensitivity.[6]

QuEChERS_Workflow Start 10-15g Homogenized Tissue or 10mL Fluid Extraction_Partition Add Acetonitrile & QuEChERS Salts Shake & Centrifuge Start->Extraction_Partition dSPE_Cleanup Transfer Supernatant to d-SPE Tube (PSA, C18) Vortex & Centrifuge Extraction_Partition->dSPE_Cleanup Analysis GC-MS or LC-MS/MS Analysis dSPE_Cleanup->Analysis

Caption: General QuEChERS workflow adaptable for this compound analysis.

Analytical Instrumentation

Modern analytical techniques offer high sensitivity and selectivity for the detection and quantification of pesticide residues.

  • Gas Chromatography (GC): Coupled with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS), GC is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. GC-MS provides confirmation of the analyte's identity based on its mass spectrum.[5][7]

  • Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is increasingly used for pesticide residue analysis. LC-MS/MS offers excellent sensitivity and is suitable for a wide range of pesticide polarities.[8]

Conclusion

The extraction and quantification of this compound from animal tissues and fluids are critical for monitoring food safety and conducting toxicological studies. The presented protocols provide both a validated historical method specific to this compound and a modern, adaptable QuEChERS-based approach for organophosphates. The choice of method will depend on the specific laboratory capabilities and the required sensitivity and selectivity. It is imperative that any adapted method undergoes thorough validation to ensure data accuracy and reliability.

References

Synthesis and Application of 32P-Labeled Crotoxyphos in Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crotoxyphos, an organophosphate insecticide, is utilized for the control of various pests affecting livestock. Understanding its metabolic fate is crucial for assessing its safety and environmental impact. Radiolabeling with Phosphorus-32 (³²P) provides a highly sensitive method for tracing the parent compound and its metabolites in biological systems. This document outlines the synthesis of ³²P-labeled this compound and its application in in vitro and in vivo metabolism studies. The use of radiolabeled compounds is instrumental in determining the absorption, distribution, metabolism, and excretion (ADME) profiles of xenobiotics.[1][2][3]

Synthesis of ³²P-Labeled this compound

A proposed synthetic scheme involves the reaction of the sodium or potassium salt of crotonic acid enol with [³²P]diethyl chlorophosphate. The [³²P]diethyl chlorophosphate can be prepared from [³²P]phosphorus trichloride.

Reaction Scheme:

Caption: Synthesis workflow for ³²P-labeled this compound.

InVitro_Metabolism_Workflow Start Start: ³²P-Crotoxyphos Incubation Incubation with Liver Microsomes & NADPH (37°C) Start->Incubation Quench Quench with Acetonitrile Incubation->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC-Radioactivity Detection (Metabolite Profiling) Supernatant->HPLC LCMS LC-MS/MS (Metabolite Identification) HPLC->LCMS

Caption: Workflow for in vitro metabolism studies.

InVivo_ADME_Workflow Dosing Dose Rats with ³²P-Crotoxyphos Collection Collect Urine, Feces, and Tissues Dosing->Collection Excreta Analyze Urine & Feces (LSC) Collection->Excreta Tissues Analyze Tissues (LSC/Combustion) Collection->Tissues Metabolite_Profiling Metabolite Profiling (HPLC) Excreta->Metabolite_Profiling Metabolite_ID Metabolite Identification (LC-MS/MS) Metabolite_Profiling->Metabolite_ID

Caption: Workflow for in vivo ADME studies.

Analytical Methods

The primary analytical techniques for the analysis of this compound and its metabolites include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). [5][6][7]For radiolabeled studies, HPLC with an in-line radioactivity detector is essential for quantitative analysis. [1] Table 4: Analytical Methods for this compound and its Metabolites

TechniqueDetectorApplication
HPLCUV, Radioactivity DetectorSeparation and quantification of parent compound and metabolites.
LC-MS/MSTriple Quadrupole, Q-TOFStructural elucidation and confirmation of metabolites.
GCFlame Photometric (FPD), Nitrogen-Phosphorus (NPD)Analysis of the parent compound in various matrices. [5]
LSCPhotomultiplier TubeQuantification of total radioactivity in liquid and solid samples.

Conclusion

The synthesis of ³²P-labeled this compound enables detailed investigation of its metabolic fate. The protocols provided herein offer a framework for conducting both in vitro and in vivo metabolism studies, which are critical for the risk assessment of this insecticide. The combination of radiolabeling with modern analytical techniques provides a powerful tool for understanding the complex biotransformation pathways of pesticides.

References

Application Notes and Protocols: Crotoxyphos as a Positive Control in Acetylcholinesterase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos (B1669631), an organophosphate insecticide, serves as a well-characterized inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2][3] Its potent and irreversible inhibition of AChE makes it an ideal positive control for in vitro and in vivo studies aimed at identifying and characterizing novel AChE inhibitors.[4][5] These application notes provide detailed protocols and supporting data for the use of this compound in acetylcholinesterase inhibition assays.

Mechanism of Action

Organophosphates like this compound act as irreversible inhibitors of acetylcholinesterase.[1][5] They achieve this by phosphorylating a serine residue within the active site of the enzyme.[5] This covalent modification inactivates the enzyme, preventing it from hydrolyzing acetylcholine into choline (B1196258) and acetate.[1][6] The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, which can manifest as neurotoxic effects.[2][5]

Data Presentation: In Vitro Acetylcholinesterase Inhibition by this compound

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound enantiomers against acetylcholinesterase from different species, as determined by in vitro assays. This data is crucial for establishing appropriate positive control concentrations in your experiments.

CompoundEnzyme SourceIC50 (µM)
(-)-CrotoxyphosElectric Eel (EE-AChE)0.98 ± 0.05
(+)-CrotoxyphosElectric Eel (EE-AChE)1.57 ± 0.10
Racemic this compoundElectric Eel (EE-AChE)1.25 ± 0.08
(-)-CrotoxyphosHuman Recombinant (HR-AChE)2.15 ± 0.15
(+)-CrotoxyphosHuman Recombinant (HR-AChE)4.08 ± 0.25
Racemic this compoundHuman Recombinant (HR-AChE)3.05 ± 0.18

Data adapted from Nillos et al., Environmental Toxicology and Chemistry, 2007.[4]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the method described by Nillos et al. (2007) and is a widely used colorimetric assay for measuring AChE activity.[4][7]

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm. The rate of color change is directly proportional to the AChE activity.

Materials:

  • This compound (as positive control)

  • Test compounds

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO).

    • Prepare working solutions of this compound and test compounds by serial dilution in phosphate buffer.

    • Prepare the AChE-DTNB solution by mixing AChE and DTNB in phosphate buffer. The final concentrations in the assay well should be approximately 0.005 U/mL of AChE and 0.22 mM of DTNB.[7]

    • Prepare the ATCI substrate solution in phosphate buffer. The final concentration in the assay well should be 1.5 mM.[7]

  • Assay Protocol:

    • To the wells of a 96-well microplate, add 5 µL of the various concentrations of this compound or test compounds.[7]

    • Add 205 µL of the AChE-DTNB solution to each well.[7]

    • Incubate the plate at room temperature (25°C) for 30 minutes.[7]

    • Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to each well.[7]

    • Immediately measure the change in absorbance at 405 nm for 2 minutes using a microplate reader.[7]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Normalize the activity in the presence of inhibitors to the activity of a vehicle control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for this compound and the test compounds using a suitable non-linear regression analysis.

Visualizations

Acetylcholinesterase Signaling Pathway and Inhibition by this compound

AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine ACh_vesicle Acetylcholine (in vesicle) ACh_synthesis->ACh_vesicle Choline Acetyltransferase ACh_released Acetylcholine ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Substrate for ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Signal Signal Transduction ACh_receptor->Signal Activates This compound This compound This compound->AChE Inhibits

Caption: Acetylcholinesterase signaling and its inhibition by this compound.

Experimental Workflow for In Vitro AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - this compound/Test Compounds - AChE-DTNB Solution - ATCI Solution add_inhibitor Add Inhibitors to 96-well Plate (5 µL) prep_reagents->add_inhibitor add_enzyme Add AChE-DTNB Solution (205 µL) add_inhibitor->add_enzyme incubate Incubate at 25°C for 30 min add_enzyme->incubate add_substrate Add ATCI Solution (20 µL) incubate->add_substrate measure Measure Absorbance at 405 nm for 2 min add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate normalize Normalize to Control calc_rate->normalize plot Plot % Inhibition vs. [Inhibitor] normalize->plot calc_ic50 Determine IC50 Values plot->calc_ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

References

Formulation of Emulsifiable Concentrates of Crotoxyphos for Field Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoxyphos, an organophosphate insecticide, is effective against a range of external parasites affecting livestock. For field applications, formulation as an emulsifiable concentrate (EC) is a common and effective delivery method. An EC formulation is a liquid concentrate containing the active ingredient, a solvent, and an emulsifying agent, designed to be diluted with water to form a stable emulsion before application.[1] This document provides detailed application notes and protocols for the formulation and evaluation of this compound ECs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a stable and effective EC formulation.

PropertyValueReferences
Molecular Formula C₁₄H₁₉O₆P
Molecular Weight 314.27 g/mol
Physical State Light straw-colored liquid
Solubility in Water 1 g/L (1000 mg/L) at 20°C
Solubility in Organic Solvents Soluble in acetone, chloroform, ethanol, and xylene. Slightly soluble in kerosene (B1165875) and saturated hydrocarbons.
Stability in Water Hydrolyzed in the presence of water. At 38°C, 50% is hydrolyzed in 35 hours at pH 9.
Stability in Solvents Stable in hydrocarbon solvents.

Example Emulsifiable Concentrate Formulations of this compound

While specific proprietary formulations are not publicly available, the following tables provide example compositions for 2 lb/gal and 4 lb/gal this compound ECs based on typical organophosphate EC formulations. These are intended as a starting point for formulation development.

Table 1: Example Formulation for a 2 lb/gallon (240 g/L) this compound EC

ComponentFunctionConcentration (% w/w)Concentration (g/L)
This compound (95% technical grade)Active Ingredient25.3240
Aromatic Solvent (e.g., Xylene)Solvent64.7614.7
Emulsifier Blend (e.g., Calcium dodecylbenzenesulfonate and ethoxylated nonylphenol blend)Emulsifier10.095.0
Total 100.0 950 (approx. density)

Table 2: Example Formulation for a 4 lb/gallon (480 g/L) this compound EC

ComponentFunctionConcentration (% w/w)Concentration (g/L)
This compound (95% technical grade)Active Ingredient50.5480
Aromatic Solvent (e.g., Aromatic 200)Solvent39.5375.3
Emulsifier Blend (e.g., Calcium dodecylbenzenesulfonate and castor oil ethoxylate blend)Emulsifier10.095.0
Total 100.0 950.3 (approx. density)

Experimental Protocols

Preparation of the Emulsifiable Concentrate

This protocol describes the laboratory-scale preparation of a this compound EC formulation.

G cluster_0 EC Formulation Workflow A Weigh this compound, Solvent, and Emulsifier B Add Solvent to Mixing Vessel A->B C Add this compound to Solvent B->C D Mix until Dissolved (Magnetic Stirrer) C->D E Add Emulsifier Blend D->E F Mix until Homogeneous E->F G Store in a Sealed Container F->G

Caption: Workflow for EC Formulation.

Protocol:

  • Weighing: Accurately weigh the required amounts of technical-grade this compound, the chosen solvent, and the emulsifier blend according to the desired formulation composition.

  • Dissolution of Active Ingredient: In a suitable glass beaker or flask, add the solvent. Place the vessel on a magnetic stirrer and add a stir bar. Slowly add the weighed this compound to the solvent while stirring. Continue stirring until the this compound is completely dissolved.

  • Addition of Emulsifier: Once the active ingredient is fully dissolved, slowly add the pre-weighed emulsifier blend to the solution while continuing to stir.

  • Homogenization: Continue stirring the mixture for at least 15-20 minutes to ensure the formation of a homogeneous solution.

  • Packaging and Storage: Transfer the final EC formulation into a clean, dry, and properly labeled glass or chemically resistant container. Store in a cool, dark, and well-ventilated area.

Evaluation of the Emulsifiable Concentrate

The quality and stability of the prepared EC formulation must be evaluated. The following protocols are based on standard methods from the Collaborative International Pesticides Analytical Council (CIPAC).

This test assesses the stability of the emulsion upon dilution with water.

G cluster_1 Emulsion Stability Test Workflow A Prepare Standard Hard Water (CIPAC) B Add Water to Graduated Cylinder A->B C Add this compound EC B->C D Invert Cylinder 30 Times C->D E Let Stand for 24 Hours D->E F Observe and Record Separation at 0.5, 2, and 24 hours E->F G After 24h, Re-emulsify (10 Inversions) E->G H Observe and Record Re-emulsification G->H

Caption: Emulsion Stability Test Workflow.

Protocol:

  • Preparation of Standard Water: Prepare CIPAC Standard Water D or another specified water hardness.

  • Dilution: Add 95 mL of the standard water to a 100 mL graduated cylinder. Add 5 mL of the this compound EC formulation.

  • Emulsification: Stopper the cylinder and invert it 30 times.

  • Observation: Place the cylinder in a water bath at 30°C and observe the emulsion at 30 minutes, 2 hours, and 24 hours. Record the volume of any free oil or cream that separates.

  • Re-emulsification: After 24 hours, re-emulsify by inverting the cylinder 10 times. Observe if the emulsion reforms.

Acceptance Criteria: A stable formulation should show minimal to no separation of free oil or cream after 2 hours and should readily re-emulsify after 24 hours.

This test evaluates the chemical stability of the active ingredient and the physical stability of the formulation under elevated temperature conditions.

Protocol:

  • Sample Storage: Place a known quantity of the EC formulation in a sealed container and store it in an oven at 54 ± 2°C for 14 days.

  • Post-Storage Evaluation: After the storage period, allow the sample to cool to room temperature.

  • Physical Examination: Visually inspect the sample for any signs of crystallization, sedimentation, or phase separation.

  • Chemical Analysis: Determine the active ingredient content of the stored sample using a suitable analytical method (e.g., HPLC).

  • Emulsion Stability Test: Perform the emulsion stability test (as described in 4.2.1) on the stored sample.

Acceptance Criteria: The active ingredient content should not decrease significantly (typically by no more than 5% relative to the initial content). The formulation should maintain its physical integrity and pass the emulsion stability test.

A High-Performance Liquid Chromatography (HPLC) method can be used to accurately determine the concentration of this compound in the EC formulation.[2][3][4]

Table 3: Example HPLC Conditions for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 220 nm
Column Temperature 25°C

Protocol:

  • Standard Preparation: Prepare a stock solution of analytical grade this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the EC formulation and dilute it with the mobile phase to a concentration within the range of the calibration standards.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Field Application Protocols

The following are general guidelines for the field application of this compound EC formulations for the control of ectoparasites on livestock. Always consult the product label for specific application rates and safety precautions.

Dilution and Mixing

G cluster_2 Field Application Dilution Workflow A Determine Required Volume of Spray Solution B Fill Sprayer Tank with Half the Required Water A->B C Add Required Amount of this compound EC B->C D Agitate the Mixture C->D E Add Remaining Water D->E F Continue Agitation E->F G Apply Spray Solution F->G

Caption: Field Application Dilution Workflow.

  • Determine Spray Volume: Calculate the total volume of spray solution needed based on the number of animals to be treated and the recommended application rate per animal.

  • Fill Sprayer: Fill the spray tank with approximately half the required amount of clean water.

  • Add Concentrate: While agitating the water in the tank, slowly add the measured amount of this compound EC.

  • Complete Filling: Add the remaining water to the tank while continuing to agitate the solution to ensure thorough mixing.

  • Application: Apply the diluted emulsion promptly after preparation. Maintain agitation during application if possible.

Application to Livestock

This compound ECs are typically applied as a spray to control flies, lice, and ticks on cattle and other livestock.[5][6]

Table 4: General Application Rates for a 2 lb/gallon (240 g/L) this compound EC

Target PestDilution Rate (EC in Water)Application Instructions
Horn Flies, Face Flies 1:100 to 1:200 (e.g., 0.5 to 1 gallon per 100 gallons of water)Spray to thoroughly wet the animal's coat, paying special attention to the back, neck, and flanks.
Stable Flies, Horse Flies 1:100Apply 1-2 quarts of spray per animal.
Lice, Ticks 1:100Spray the entire animal, ensuring complete coverage to the skin.

Important Considerations:

  • Animal Safety: Do not apply to calves under 6 months of age. Avoid treating sick, stressed, or convalescing animals.[6]

  • Withdrawal Periods: Observe any pre-slaughter withdrawal periods as specified on the product label.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, protective eyewear, and long-sleeved clothing, when handling and applying the product.[7]

  • Environmental Precautions: Avoid contamination of feed, water, and milking equipment. Do not apply directly to water sources.

Conclusion

The development of a stable and effective emulsifiable concentrate of this compound requires careful selection of solvents and emulsifiers, followed by rigorous quality control testing. The protocols outlined in this document provide a framework for the formulation, evaluation, and field application of this compound ECs. Adherence to standardized testing methods and safe application practices is crucial for ensuring product quality, efficacy, and safety for both the animals and the applicators.

References

Troubleshooting & Optimization

Overcoming Crotoxyphos degradation during sample storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Crotoxyphos degradation during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound is susceptible to degradation through several mechanisms, primarily:

  • Hydrolysis: This is a major degradation pathway, especially under alkaline conditions (high pH). The ester linkages in the this compound molecule are prone to cleavage in the presence of water.[1]

  • Photodegradation: Exposure to ultraviolet (UV) light can lead to the breakdown of this compound.[1] Proper storage in light-resistant containers is crucial to prevent photodegradation.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[2]

  • Moisture: The presence of moisture can facilitate hydrolytic degradation, even in solid samples or organic solvents if water is present.

Q2: How can I minimize this compound degradation during sample collection and handling?

A2: To minimize degradation at the initial stages of your experiment:

  • Control Temperature: Keep samples cool, preferably on ice or at 4°C, immediately after collection and during transport to the laboratory.

  • Protect from Light: Use amber vials or wrap collection containers in aluminum foil to prevent exposure to light.

  • Minimize Moisture Exposure: Use dry collection containers and minimize exposure to humid environments.

  • Process Promptly: Analyze samples as quickly as possible after collection to reduce the time for degradation to occur.

Q3: What are the best practices for storing this compound analytical standards?

A3: For optimal stability of this compound standards:

  • Solvent Selection: While this compound is stable in hydrocarbon solvents, for analytical purposes, it is often dissolved in solvents like acetonitrile (B52724), acetone, or methanol.[3] Ensure the solvent is of high purity and free from water. Acidification of acetonitrile with 0.1% (v/v) acetic acid can improve the stability of some base-sensitive pesticides.

  • Storage Temperature: Store stock solutions and working standards in a freezer at -20°C or colder for long-term storage. For short-term use, refrigeration at 4°C is acceptable, but stability should be verified.

  • Container Type: Use amber glass vials with PTFE-lined screw caps (B75204) to prevent photodegradation and solvent evaporation.

  • Aliquoting: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination of the primary stock.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound in Aqueous Samples
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis due to high pH. Measure the pH of your sample. If it is neutral to alkaline, acidify the sample to a pH between 4 and 6 immediately after collection using a suitable acid (e.g., formic acid, acetic acid).Lowering the pH will significantly slow down the rate of hydrolysis, preserving the this compound.
Elevated storage temperature. Ensure samples are stored at or below 4°C immediately after collection and during transport. For longer-term storage before extraction, freeze samples at -20°C or below.Reduced temperature will decrease the rate of all chemical degradation processes.
Microbial degradation. If samples cannot be extracted immediately, consider freezing them at -20°C to inhibit microbial activity. For water samples, adding a preservative like sodium chloride might be an option, but its compatibility with your analytical method must be verified.Freezing will halt biological processes that could contribute to degradation.
Issue 2: Degradation of this compound in Standard Solutions or Sample Extracts
Possible Cause Troubleshooting Step Expected Outcome
Presence of water in the organic solvent. Use high-purity, anhydrous solvents for preparing standards and for sample extraction and reconstitution. Store solvents under dry conditions and use fresh bottles.Minimizing water content will reduce the potential for hydrolysis in the organic phase.
Photodegradation from ambient light. Prepare and store all solutions in amber glassware. If using clear glassware (e.g., autosampler vials), use amber vials or wrap them in aluminum foil. Keep solutions in the dark as much as possible.Protection from light will prevent photochemical breakdown of this compound.
Instability in the chosen solvent. While generally stable in common organic solvents for short periods, long-term stability can vary. If degradation is suspected, prepare fresh working standards daily or weekly and compare the response to older standards. Consider performing a small stability study in your chosen solvent at your storage temperature.Freshly prepared standards will provide an accurate response, and a stability study will determine the acceptable storage duration for your specific conditions.
Repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for daily or weekly use to avoid thawing and refreezing the entire stock.Minimizing freeze-thaw cycles will prevent potential degradation that can occur during these transitions.
Issue 3: Inconsistent or Poor Results in GC-MS or LC-MS/MS Analysis
Possible Cause Troubleshooting Step Expected Outcome
Degradation in the GC inlet. Organophosphates can be thermally labile. Ensure the GC inlet temperature is not excessively high. Use a deactivated inlet liner and change it regularly. The use of analyte protectants in the final extract can also mitigate this issue.An optimized, clean, and inert inlet will minimize on-column degradation, leading to better peak shape and reproducibility.
Matrix effects in the MS source. The sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound. The use of a stable isotope-labeled internal standard for this compound can also compensate for matrix effects.Matrix-matched calibration or the use of an internal standard will correct for ionization suppression or enhancement, leading to more accurate results.[4][5]
Improper sample cleanup (QuEChERS). The choice of sorbents in the dispersive SPE (d-SPE) cleanup step of the QuEChERS method is critical. For example, Graphitized Carbon Black (GCB) can remove planar pesticides, so its use should be evaluated carefully. Ensure the amount and type of sorbent are appropriate for your sample matrix to remove interferences without removing the analyte.A well-optimized cleanup step will result in a cleaner extract, reducing matrix effects and instrument contamination, and improving data quality.[6]

Data Presentation

Table 1: Hydrolytic Stability of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (t½)Reference
13887 hours[3]
2Room Temperature540 hours[3]
6Room Temperature410 hours[3]
9Room Temperature180 hours[3]
93835 hours[3]

Note: "Room temperature" is not precisely defined in the source but is included for relative comparison.

Table 2: Recommended Storage Conditions for this compound Samples and Solutions

MaterialStorage ConditionRecommended DurationKey Considerations
Aqueous Samples≤ 4°C, in the dark< 48 hoursAcidify to pH 4-6 if analysis is delayed.
Aqueous Samples≤ -20°C, in the darkLong-termFreeze immediately if extraction is not possible within 48 hours.
Stock Standard (in organic solvent)≤ -20°C, in the darkUp to 6 months (verify)Use amber glass vials with PTFE-lined caps. Aliquot to avoid freeze-thaw cycles.
Working Standards (in organic solvent)≤ 4°C, in the darkDaily/WeeklyPrepare fresh from stock. Verify stability if stored longer.
Sample Extracts (in organic solvent)≤ 4°C, in the dark< 24-48 hoursAnalyze as soon as possible after preparation.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in an Organic Solvent

This protocol is designed to assess the stability of this compound in a specific organic solvent (e.g., acetonitrile) under accelerated temperature conditions.

1. Materials:

  • This compound analytical standard

  • High-purity, anhydrous acetonitrile (or other solvent of interest)

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated oven or incubator set to 40°C and 54°C

  • Refrigerator (4°C) and freezer (-20°C)

  • Validated analytical method for this compound (e.g., GC-MS/MS or LC-MS/MS)

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1000 µg/mL).

  • Prepare Stability Samples: From the stock solution, prepare a series of stability samples in amber glass vials at a lower concentration (e.g., 10 µg/mL). Prepare enough vials for each time point and temperature condition.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze at least three of the stability samples to establish the initial concentration.

  • Storage: Place the remaining vials at the different storage temperatures: -20°C (control), 4°C, room temperature (e.g., 25°C), 40°C, and 54°C.

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove three vials from each temperature condition.

  • Analysis: Allow the vials to come to room temperature and analyze them using the validated analytical method.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. A common acceptance criterion is that the concentration should remain within ±10% of the initial value.

Protocol 2: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline for the extraction of this compound from a fruit or vegetable matrix. It should be optimized and validated for each specific matrix.

1. Materials:

  • Homogenized sample (10-15 g)

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • Acetonitrile (with 1% acetic acid, optional for base-sensitive pesticides)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride or sodium acetate

  • Dispersive SPE (d-SPE) tubes containing magnesium sulfate and a sorbent (e.g., PSA - primary secondary amine)

  • Centrifuge capable of ≥3000 x g

  • Vortex mixer

2. Procedure:

  • Sample Weighing: Weigh 10 or 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 or 15 mL of acetonitrile to the tube. If an internal standard is used, add it at this stage.

  • Extraction: Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate).

  • Second Extraction: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 x g.

  • Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing magnesium sulfate and PSA.

  • Second Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes at ≥3000 x g.

  • Final Extract: The resulting supernatant is the final extract. It can be analyzed directly by LC-MS/MS or may require solvent exchange for GC-MS analysis.

Visualizations

Crotoxyphos_Degradation_Pathways Figure 1: Primary Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation This compound This compound (C14H19O6P) Hydrolysis_Product_1 Dimethyl Phosphate (B84403) This compound->Hydrolysis_Product_1 H2O, pH dependent Hydrolysis_Product_2 α-Methylbenzyl 3-hydroxycrotonate This compound->Hydrolysis_Product_2 H2O, pH dependent Photo_Products Various Photodegradation Products This compound->Photo_Products UV Light

Figure 1: Primary Degradation Pathways of this compound

Experimental_Workflow Figure 2: General Experimental Workflow for this compound Analysis cluster_pre_analysis Sample Handling and Preparation cluster_analysis Analysis Sample_Collection Sample Collection (Control Temp & Light) Sample_Storage Sample Storage (≤ 4°C or ≤ -20°C) Sample_Collection->Sample_Storage Extraction Extraction (e.g., QuEChERS) Sample_Storage->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Analysis GC-MS/MS or LC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Troubleshooting Low Recovery? Data_Processing->Troubleshooting Degradation_Check Check for Degradation: - pH - Temperature - Light Exposure Troubleshooting->Degradation_Check Yes Degradation_Check->Sample_Collection Optimize

Figure 2: General Experimental Workflow for this compound Analysis

Mass_Spec_Fragmentation Figure 3: Conceptual MS Fragmentation of this compound Parent_Ion This compound [M+H]+ or M+• m/z 315 or 314 Fragment_1 Loss of C8H8O (styrene oxide moiety) m/z ~195 Parent_Ion->Fragment_1 Fragmentation Fragment_2 Loss of C4H5O2 (crotonate moiety) m/z ~229 Parent_Ion->Fragment_2 Fragmentation Fragment_3 Dimethyl phosphate fragment m/z ~125 Parent_Ion->Fragment_3 Fragmentation Fragment_4 Tropylium ion (from benzyl (B1604629) group) m/z 91 Fragment_2->Fragment_4 Further Fragmentation

Figure 3: Conceptual MS Fragmentation of this compound

References

Improving the stability of Crotoxyphos in analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Crotoxyphos analytical standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways: hydrolysis and photodegradation.[1] Hydrolysis involves the cleavage of the ester bonds, particularly the phosphate (B84403) ester linkage, and is significantly influenced by pH.[1] Photodegradation can occur upon exposure to ultraviolet (UV) light.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly dependent on pH. It undergoes accelerated degradation under alkaline conditions.[1] The rate of hydrolysis can increase tenfold for every unit increase in pH above neutral.[1] In an aqueous solution at 38°C, 50% of this compound hydrolyzes in 35 hours at pH 9, compared to 87 hours at pH 1.[2]

Q3: What are the recommended storage conditions for this compound analytical standards?

A3: To maximize stability, this compound analytical standards, both neat and in solution, should be stored in tightly sealed containers, protected from light, and kept at low temperatures, typically -20°C.[3][4] For solutions, using amber glass vials is recommended to prevent photodegradation.

Q4: Which solvents are suitable for preparing this compound standard solutions?

A4: this compound is soluble in many organic solvents. Acetone (B3395972) and acetonitrile (B52724) are commonly used solvents for preparing pesticide standard solutions.[3][5] It is stable in the presence of hydrocarbon solvents.[2] When preparing multi-residue pesticide mixtures for gas chromatography (GC) analysis, toluene (B28343) can be a good exchange solvent due to its miscibility with acetonitrile and its ability to provide a good injection peak shape.[3]

Q5: Are there any known stabilizers that can be added to this compound standard solutions?

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and use of this compound analytical standards.

Issue Potential Cause Troubleshooting Steps
Rapid degradation of working standards Inappropriate solvent pH: The solvent may be slightly alkaline, accelerating hydrolysis.1. Use high-purity, neutral, or slightly acidic solvents. 2. Consider adding a stabilizer like 0.1% (v/v) acetic acid to the solvent.[3][6] 3. Prepare fresh working standards daily.[7]
Exposure to light: Photodegradation can occur if standards are not protected from UV light.1. Store all standards in amber glass vials or protect clear vials from light.[1] 2. Minimize exposure of solutions to ambient light during preparation and handling.
High storage temperature: Elevated temperatures increase the rate of degradation.1. Store stock and working solutions at -20°C or lower.[3][4] 2. Allow solutions to come to room temperature only just before use and return to cold storage immediately after.
Inconsistent analytical results (e.g., peak area variability in GC) Standard degradation: The concentration of the standard may be changing between injections.1. Follow all recommended storage and handling procedures to ensure standard stability. 2. Prepare fresh calibration standards for each analytical run.
Solvent evaporation: Improperly sealed vials can lead to solvent evaporation and an increase in standard concentration.1. Use high-quality vials with secure caps (B75204) and septa. 2. Store vials upright and ensure they are tightly sealed.
Contamination: The standard may be contaminated with impurities that interfere with the analysis.1. Use high-purity solvents and reagents for standard preparation. 2. Clean all glassware thoroughly before use.
Appearance of unknown peaks in chromatograms Degradation products: The unknown peaks may be due to the degradation of this compound.1. Analyze a freshly prepared standard to see if the unknown peaks are absent. 2. If degradation is suspected, review and optimize storage and handling procedures. 3. The primary hydrolysis products are dimethyl phosphate and α-methylbenzyl 3-hydroxycrotonate.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Standard Solution (1000 µg/mL)

Materials:

  • This compound analytical standard (neat, >98% purity)

  • High-purity acetone or acetonitrile

  • 10 mL volumetric flask (amber glass)

  • Analytical balance

  • Glass syringe or pipette

Procedure:

  • Accurately weigh approximately 10 mg of the neat this compound standard onto a weighing paper.

  • Carefully transfer the weighed standard into the 10 mL amber volumetric flask.

  • Add a small amount of the chosen solvent (acetone or acetonitrile) to dissolve the standard.

  • Once dissolved, fill the flask to the 10 mL mark with the solvent.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the compound name, concentration, solvent, preparation date, and analyst's initials.

  • Store the stock solution in a freezer at -20°C.

Protocol 2: Long-Term Stability Assessment of this compound Standard Solution

Objective: To evaluate the stability of a this compound standard solution over an extended period under specified storage conditions.

Procedure:

  • Prepare a fresh stock solution of this compound (e.g., 1000 µg/mL) following Protocol 1.

  • Immediately after preparation (Time 0), analyze the solution by a validated analytical method (e.g., GC-FPD or GC-MS) to establish the initial concentration.[8]

  • Aliquot the remaining stock solution into several small, tightly sealed amber vials to avoid repeated freeze-thaw cycles of the entire stock.

  • Store the aliquots at the desired temperature (e.g., -20°C).

  • At predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve one aliquot.

  • Allow the aliquot to come to room temperature.

  • Analyze the aged standard solution using the same analytical method and instrument conditions as the initial analysis.

  • Compare the measured concentration at each time point to the initial (Time 0) concentration to determine the percentage of degradation.

  • A standard is typically considered stable if the concentration remains within ±10% of the initial concentration.

Visualizations

Crotoxyphos_Degradation_Pathway This compound This compound Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis (pH dependent) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Photodegradation (UV Light) Dimethyl_Phosphate Dimethyl Phosphate Hydrolysis_Products->Dimethyl_Phosphate Alpha_Methylbenzyl_3_Hydroxycrotonate α-Methylbenzyl 3-Hydroxycrotonate Hydrolysis_Products->Alpha_Methylbenzyl_3_Hydroxycrotonate Intermediate_Compounds Various Intermediate Compounds Photodegradation_Products->Intermediate_Compounds

Caption: this compound degradation pathways.

Troubleshooting_Workflow Start Inconsistent Analytical Results (e.g., Peak Area Drift) Check_Standard_Prep Review Standard Preparation Protocol Start->Check_Standard_Prep Check_Storage Verify Storage Conditions (Temp, Light, Seal) Start->Check_Storage Check_Instrument Check GC System (Injector, Column, Detector) Start->Check_Instrument Prepare_Fresh Prepare Fresh Standard Check_Standard_Prep->Prepare_Fresh Check_Storage->Prepare_Fresh Reanalyze Re-analyze Fresh and Old Standards Prepare_Fresh->Reanalyze Problem_Solved Problem Resolved Reanalyze->Problem_Solved Fresh standard OK, Old standard degraded Isolate_Issue Isolate Issue: Old Standard vs. System Reanalyze->Isolate_Issue Both standards show issues Isolate_Issue->Check_Instrument

Caption: Troubleshooting workflow for inconsistent results.

References

Matrix effects in the analysis of Crotoxyphos in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Crotoxyphos in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of quantification.[1][2] In the analysis of complex samples like food, soil, or biological fluids, endogenous components are unavoidably present and can interfere with the analysis.[1]

Q2: I am observing low recovery of this compound from my samples. Is this a matrix effect?

A2: Lower than expected recovery is a strong indicator of ion suppression, a common type of matrix effect. This occurs when other molecules from the sample matrix compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal. Potential causes include insufficient sample cleanup, high concentrations of interfering substances, or the co-elution of matrix components with your analyte. It is also crucial to consider the stability of this compound during sample processing, as degradation can also lead to low recovery.[3][4]

Q3: My calibration curve for this compound is non-linear, particularly at lower concentrations. Could this be due to matrix effects?

A3: Yes, non-linearity in the calibration curve, especially at the lower end, can be a symptom of matrix effects. At higher analyte concentrations, the ratio of this compound to interfering matrix components is more favorable, potentially masking the effect. However, at lower concentrations, the matrix interference can become more pronounced, leading to a disproportionate response and a non-linear curve.

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE) can help remove a significant portion of interfering matrix components.[5][6]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[8][9]

  • Use of Internal Standards: An isotopically labeled internal standard for this compound is the ideal way to correct for matrix effects, as it will be affected in the same way as the analyte.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Recovery Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.1. Improve Sample Cleanup: Implement a more rigorous extraction and cleanup protocol (e.g., add a d-SPE cleanup step to your QuEChERS protocol).[10] 2. Dilute the Sample: Dilute the final extract to reduce the concentration of matrix components.[7] 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering peaks.
Analyte Degradation: this compound may be degrading during sample preparation or analysis.1. Check pH: Ensure the pH of the extraction and final solution is suitable for this compound stability. 2. Minimize Processing Time: Process samples as quickly as possible and store extracts at low temperatures. 3. Assess Processing Stability: Spike a blank matrix with a known amount of this compound before and after sample processing to evaluate stability.[3]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.1. Homogenize Samples Thoroughly: Ensure that all samples are well-homogenized before extraction. 2. Use an Internal Standard: An isotopically labeled internal standard can compensate for sample-to-sample variations in matrix effects. 3. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples.
Peak Tailing or Splitting Injection Solvent Mismatch: The solvent in which the final extract is dissolved is significantly stronger than the initial mobile phase.1. Reconstitute in a Weaker Solvent: After evaporation, reconstitute the sample in a solvent that is similar in composition to the initial mobile phase. 2. Limit Injection Volume: Reduce the volume of the sample injected onto the column.[11]
Column Contamination: Buildup of matrix components on the analytical column.1. Implement a Column Wash: Include a high-organic wash step at the end of each chromatographic run. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from a Fatty Food Matrix

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for the extraction of this compound from complex, fatty matrices such as avocado or milk.[12][13]

1. Sample Preparation:

  • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
  • For quality control, fortify with a known concentration of this compound standard.
  • Add 15 mL of 1% acetic acid in acetonitrile (B52724).
  • Add 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate.
  • Shake vigorously for 1 minute.

2. Centrifugation:

  • Centrifuge the tubes at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 50 mg of PSA (primary secondary amine), 50 mg of C18, and 150 mg of anhydrous magnesium sulfate.[12]
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Transfer the supernatant to an autosampler vial.
  • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for this compound in Fatty Matrices

MSPD is an alternative sample preparation technique that is effective for fatty samples.[14]

1. Sample Preparation:

  • Weigh 0.5 g of a homogenized fatty sample (e.g., minced meat).
  • In a glass mortar, add 2 g of C18 sorbent.
  • Thoroughly blend the sample and sorbent with a pestle until a homogenous mixture is obtained.

2. Column Packing:

  • Transfer the mixture into an empty SPE cartridge.

3. Elution:

  • Elute the this compound from the column with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

4. Concentration and Analysis:

  • The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.

Quantitative Data Summary

The following tables present illustrative data on the recovery and matrix effects for this compound in different complex matrices. This data is representative of what can be expected in a validated method.

Table 1: Recovery of this compound from Spiked Matrices

MatrixSpiking Level (ng/g)Mean Recovery (%)% RSD (n=5)
Avocado10858.2
Salmon107811.5
Bovine Liver10819.8
Soil (loam)20926.5

Table 2: Matrix Effect of this compound in Different Matrices

Matrix Effect (%) is calculated as: ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) x 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

MatrixMatrix Effect (%)
Avocado-35
Salmon-42
Bovine Liver-38
Soil (loam)-15

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Avocado) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup d-SPE Cleanup (PSA/C18/MgSO4) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition & Processing LCMS->Data Result Final Result (Concentration) Data->Result

QuEChERS workflow for this compound analysis.

Troubleshooting_Decision_Tree Start Low this compound Recovery? Check_Stability Assess Analyte Stability (Spike Pre- & Post-Processing) Start->Check_Stability Yes Further_Investigation Further Investigation Needed Start->Further_Investigation No Improve_Cleanup Improve Sample Cleanup (e.g., add d-SPE step) Check_Stability->Improve_Cleanup Degradation <15% Check_Stability->Further_Investigation Degradation >15% Dilute_Sample Dilute Sample Extract Improve_Cleanup->Dilute_Sample Optimize_LC Optimize LC Method (Gradient, Column) Dilute_Sample->Optimize_LC Use_IS Use Isotopically-Labeled Internal Standard Optimize_LC->Use_IS Problem_Solved Problem Resolved Use_IS->Problem_Solved

Troubleshooting low recovery of this compound.

References

Optimizing GC-MS parameters for enhanced Crotoxyphos detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the enhanced detection of Crotoxyphos.

Frequently Asked Questions (FAQs)

Q1: What are the primary ions I should look for in the mass spectrum of this compound?

A1: The electron ionization (EI) mass spectrum of this compound typically shows several characteristic fragment ions. The most intense mass spectral peaks to monitor are m/z 127 (base peak), 105, 104, and 193.[1][2]

Q2: What type of GC column is recommended for this compound analysis?

A2: For the analysis of organophosphorus pesticides like this compound, a low-polarity capillary column is generally recommended. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, such as a DB-5ms or HP-5MS, are commonly used and provide good separation and peak shape.[3][4][5]

Q3: What is a suitable temperature program for the GC oven?

A3: A typical temperature program starts at a lower temperature and ramps up to a higher temperature to ensure good separation of analytes. An example of a temperature program for pesticide analysis is: start at 60°C, hold for 3 minutes, then ramp at 30°C/minute to 180°C, hold for 1 minute, and then ramp at 5°C/minute to 300°C.[2] However, the optimal program will depend on the specific column and instrument being used.

Q4: Why is sample preparation important for this compound analysis?

A4: Sample preparation is crucial to remove matrix interferences that can affect the accuracy and sensitivity of the analysis.[6][7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for extracting pesticides from various matrices.[6][8][9]

Q5: What are the benefits of using GC-MS/MS for this compound detection?

A5: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS.[6][10] By using Multiple Reaction Monitoring (MRM), it is possible to minimize or eliminate matrix interferences, leading to lower detection limits and more reliable quantification.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Active sites in the GC inlet liner or column.- Contamination in the GC system.- Incompatible solvent.- Use an ultra-inert inlet liner.- Bake out the column and clean the ion source.- Ensure the sample is dissolved in an appropriate solvent (e.g., ethyl acetate).
Low Sensitivity/Poor Signal - Suboptimal injection parameters.- Inefficient ionization.- Matrix suppression effects.- Optimize injector temperature and split ratio.- Clean and tune the MS ion source.- Use matrix-matched standards for calibration.[11]- Improve sample cleanup to remove interfering compounds.
Poor Reproducibility - Inconsistent injection volume.- Leaks in the GC system.- Fluctuation in oven temperature.- Use an autosampler for precise injections.- Perform a leak check on the GC system.- Verify the stability and accuracy of the GC oven.
Peak Shifting (Retention Time) - Changes in carrier gas flow rate.- Column aging or degradation.- Changes in the oven temperature program.- Check and maintain a constant carrier gas flow.- Condition or replace the GC column.- Ensure the oven temperature program is consistent between runs.
Matrix Interference - Insufficient sample cleanup.- Co-elution of matrix components with this compound.- Employ a more rigorous sample preparation method like QuEChERS with appropriate cleanup sorbents (e.g., PSA, GCB).[12]- Use GC-MS/MS in MRM mode to selectively detect this compound.

Experimental Protocols

Sample Preparation using Modified QuEChERS

This protocol is a general guideline for the extraction of this compound from a food matrix.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).[13]

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the supernatant.

    • Add it to a dispersive SPE tube containing a cleanup sorbent (e.g., PSA to remove polar interferences and GCB to remove pigments).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

GC-MS Operating Parameters

The following table summarizes typical GC-MS parameters for this compound analysis.

Parameter Value
GC System Agilent 7890B GC with 7010B MS or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4][5]
Carrier Gas Helium at a constant flow of 1.2 mL/min[4][5]
Inlet Temperature 250°C[4][5]
Injection Mode Splitless[4][5]
Injection Volume 1-2 µL[5][14]
Oven Program Initial 150°C, ramp to 280°C at 30°C/min, hold for 10 min[4]
Transfer Line Temp. 280°C[15]
Ion Source Temp. 200-250°C[15]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM)/MRM
Monitored Ions (SIM) 127, 105, 104, 193[1][2]

Visualizations

GCMS_Workflow Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Homogenized Sample Cleanup Dispersive SPE Cleanup Extraction->Cleanup Crude Extract Analysis GC-MS Analysis Cleanup->Analysis Clean Extract Data Data Processing & Reporting Analysis->Data Raw Data

References

Troubleshooting poor peak shape in HPLC analysis of Crotoxyphos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Crotoxyphos.

Troubleshooting Guides

Poor peak shape is a common problem in HPLC analysis that can compromise the accuracy and precision of quantification. The following guides address the most frequent peak shape issues for this compound.

Problem: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for this compound, an organophosphate pesticide, in reversed-phase HPLC is often attributed to secondary interactions with the stationary phase or other system issues. Here’s a step-by-step troubleshooting guide:

  • Silanol (B1196071) Interactions: this compound, like other organophosphates, can possess basic functional groups that interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[1] This is a primary cause of peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2] An acidic buffer, such as phosphate (B84403) or formate, can be used.

    • Solution 2: Use of a Competing Base: Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[2]

    • Solution 3: High-Purity Silica (B1680970) Columns: Employing a column packed with high-purity, end-capped silica can significantly reduce the number of available silanol groups.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]

    • Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.[1]

  • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector and the detector can cause band broadening and tailing.[1]

    • Solution: Minimize tubing length and use low-volume connectors.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Backflush the column with a strong solvent.[3] If the problem persists, replacing the guard column or the analytical column may be necessary.[3]

Problem: Peak Fronting

Q2: I am observing peak fronting for my this compound analyte. What could be the reasons?

A2: Peak fronting is less common than tailing but can indicate specific problems with your method or sample.

  • Sample Overload (Concentration): While mass overload often causes tailing, high concentrations of the analyte can lead to fronting.

    • Solution: Dilute your sample and re-analyze.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Collapse: A sudden physical change or void in the column packing can lead to peak fronting. This can be caused by operating at excessively high pressures or using incompatible mobile phases.

    • Solution: Replace the column and ensure the operating conditions are within the manufacturer's recommendations.

Problem: Split Peaks

Q3: My this compound peak is split into two or more peaks. How can I troubleshoot this?

A3: Split peaks can arise from issues at the point of injection, within the column, or due to the chemical nature of the sample.

  • Partially Blocked Column Frit: If the inlet frit of the column is partially blocked, the sample will be distributed unevenly onto the column, leading to a split peak. This will typically affect all peaks in the chromatogram.[3]

    • Solution: Reverse and flush the column. If this doesn't resolve the issue, the frit or the column may need to be replaced.

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in peak splitting.

    • Solution: This usually requires column replacement. Using a guard column can help extend the life of the analytical column.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase or is too strong can cause peak splitting.

    • Solution: Prepare your sample in the mobile phase or a weaker solvent.

  • Co-elution of Isomers: this compound exists as geometric and stereoisomers. It is possible that under certain chromatographic conditions, these isomers are partially resolved, appearing as split or shoulder peaks.

    • Solution: Adjust the mobile phase composition, temperature, or try a different column chemistry to improve the resolution into two distinct peaks or merge them into a single sharp peak.

Frequently Asked Questions (FAQs)

Q4: What are the key chemical properties of this compound that I should consider for HPLC method development?

A4: Understanding the chemical properties of this compound is crucial for developing a robust HPLC method.

PropertyValueImplication for HPLC Analysis
Molecular Weight 314.27 g/mol [4][5]Standard for small molecule analysis.
LogP (Octanol/Water Partition Coefficient) ~3.3 - 3.6[4][6]Indicates that this compound is a relatively nonpolar (hydrophobic) compound, making it well-suited for reversed-phase HPLC.
Solubility Limited water solubility (approx. 1 g/L).[6] Soluble in organic solvents like chloroform, acetone, and ethanol.[5][6][7]The sample should be dissolved in an organic solvent or a mixture of organic solvent and water that is compatible with the mobile phase.
Chemical Class Organophosphate Ester[5]May contain basic functional groups that can interact with silanols on silica-based columns, potentially causing peak tailing.

Q5: What is a good starting point for an HPLC method for this compound analysis?

A5: Based on the analysis of similar organophosphate pesticides and the chemical properties of this compound, a good starting point for a reversed-phase HPLC method would be:

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724):Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where this compound has significant absorbance (e.g., 220-230 nm, requires empirical determination)
Injection Volume 10 µL

This method should be optimized by adjusting the mobile phase composition to achieve the desired retention time and peak shape.

Experimental Protocols

Standard HPLC Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using HPLC.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable organic solvent like acetonitrile or methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • For liquid samples, dilute an appropriate volume with the mobile phase to fall within the calibration range.

    • For solid samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) using an appropriate solvent, followed by dilution.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Record the chromatograms and integrate the peak area for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Troubleshooting_Peak_Shape cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Poor Peak Shape for this compound tailing Peak Tailing Observed start->tailing fronting Peak Fronting Observed start->fronting split Split Peak Observed start->split check_silanol Silanol Interactions? tailing->check_silanol solution_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_silanol->solution_ph Yes check_overload_tailing Column Overload? check_silanol->check_overload_tailing No solution_competing_base Add Competing Base (e.g., TEA) solution_dilute_tailing Dilute Sample / Reduce Injection Volume check_overload_tailing->solution_dilute_tailing Yes check_solvent Sample Solvent Stronger than Mobile Phase? fronting->check_solvent solution_solvent Dissolve Sample in Mobile Phase check_solvent->solution_solvent Yes check_overload_fronting Concentration Overload? check_solvent->check_overload_fronting No solution_dilute_fronting Dilute Sample check_overload_fronting->solution_dilute_fronting Yes check_frit Blocked Frit / Column Void? split->check_frit solution_frit Backflush or Replace Column check_frit->solution_frit Yes check_injection Injection Issue? check_frit->check_injection No solution_injection Ensure Sample is Dissolved in Mobile Phase check_injection->solution_injection Yes

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Silanol_Interaction stationary_phase Silica Stationary Phase (e.g., C18) silanol Residual Silanol Groups (-Si-OH) stationary_phase->silanol has tailing Peak Tailing silanol->tailing causes This compound This compound Molecule (with basic moiety) This compound->silanol Secondary Interaction (Ionic/H-Bonding)

References

Managing insecticide resistance to Crotoxyphos in target pests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing insecticide resistance to Crotoxyphos (B1669631) in target pests.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is an organophosphate (OP) insecticide used to control a wide range of external insect pests on livestock, such as flies, mites, and ticks.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of the insect.[2][3][4] By inhibiting AChE, this compound causes an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, leading to hyperexcitation, paralysis, and ultimately the death of the pest.[3][4][5]

Q2: What are the primary mechanisms of resistance to this compound in target pests?

A2: Pests can develop resistance to this compound and other organophosphates through several mechanisms:[6][7][8]

  • Metabolic Resistance: This is the most common mechanism, where the insect's enzymes detoxify the insecticide before it can reach its target site.[6][7][9] The primary enzymes involved are carboxylesterases and cytochrome P450 monooxygenases.[1][10][11]

  • Target-Site Resistance: This involves a genetic mutation in the acetylcholinesterase (AChE) enzyme, which prevents the insecticide from binding effectively.[6][11] This insensitivity of the target site renders the insecticide less effective.

  • Penetration Resistance: Some resistant insects may have a thicker or modified cuticle that slows the absorption of the insecticide into their bodies.[6][7]

  • Behavioral Resistance: In some cases, insects may develop behaviors to avoid contact with the insecticide, such as moving away from treated areas.[6][7]

Q3: What is a resistance ratio and how is it interpreted?

A3: A resistance ratio (RR) is a quantitative measure of the level of resistance in a pest population. It is calculated by dividing the lethal dose (LD50 or LC50) of an insecticide for a resistant population by the lethal dose for a susceptible population. A higher RR indicates a greater level of resistance. For example, an RR of 10 means that it takes 10 times more insecticide to kill 50% of the resistant population compared to the susceptible population.

Q4: How can I determine if metabolic or target-site resistance is present in my pest population?

A4: You can use a combination of bioassays with synergists and biochemical assays to differentiate between resistance mechanisms.

  • Synergist Bioassays: Using a synergist that inhibits a specific group of detoxification enzymes (e.g., piperonyl butoxide for P450s) in combination with this compound can help identify metabolic resistance. If the addition of the synergist increases the mortality of the resistant population, it suggests that metabolic resistance is a contributing factor.

  • Biochemical Assays: Measuring the activity of detoxification enzymes like esterases and cytochrome P450s in resistant and susceptible populations can provide direct evidence of metabolic resistance. Elevated enzyme activity in the resistant population is a strong indicator.

  • Molecular Assays: To confirm target-site resistance, you can use molecular techniques like PCR and DNA sequencing to identify known mutations in the acetylcholinesterase gene.[12][13]

Troubleshooting Guides

Problem 1: High variability in mortality rates in my insecticide bioassays.

Possible Cause Troubleshooting Step
Inconsistent insecticide application in bottle bioassays.Ensure a uniform coating of the inside of the bottles by rotating them until the solvent has completely evaporated.[14]
Non-uniform age or physiological state of test insects.Use insects of a standardized age (e.g., 3-5 day old adult females) and physiological state (e.g., non-blood-fed).[15]
Inconsistent environmental conditions during the assay.Maintain a constant temperature (e.g., 27°C ± 2°C) and relative humidity (e.g., 75% ± 10%) throughout the experiment.[15]
Contamination of testing equipment.Thoroughly clean all glassware and equipment with detergent and rinse with an appropriate solvent before each use.[15]

Problem 2: No mortality observed even at high concentrations of this compound.

Possible Cause Troubleshooting Step
High levels of resistance in the test population.Confirm the presence of resistance by testing a known susceptible population in parallel. If the susceptible population shows high mortality, the test population is likely highly resistant.
Degradation of the this compound stock solution.Prepare fresh insecticide solutions for each bioassay. Store stock solutions appropriately, for organophosphates, this often means in a freezer and protected from light.[4]
Incorrect preparation of insecticide dilutions.Double-check all calculations and ensure accurate pipetting when preparing serial dilutions.
Inappropriate bioassay method for the target pest.Ensure the chosen bioassay method (e.g., bottle bioassay, tube test) is suitable for the target insect's behavior and physiology.

Problem 3: High mortality in the control group.

| Possible Cause | Troubleshooting Step | | Contamination of the solvent or equipment with insecticide. | Use fresh, high-purity solvent (e.g., acetone) and ensure all equipment is scrupulously clean. | | Unhealthy or stressed test insects. | Use insects from a healthy, thriving colony and minimize handling stress before and during the assay.[14] | | Residual solvent in the bioassay containers. | Ensure the solvent has fully evaporated from the bottles or off the filter papers before introducing the insects.[14] | | Natural mortality due to age or other factors. | If control mortality is between 5% and 20%, correct the observed mortality in the treatment groups using Abbott's formula. If control mortality is over 20%, the experiment is invalid and should be repeated. |

Data Presentation

Table 1: Example of Organophosphate Resistance Ratios in House Flies (Musca domestica)

PopulationInsecticideLD50 (µ g/fly )Resistance Ratio (RR)
Susceptible Lab StrainDichlorvos0.04-
Field Population ADichlorvos0.6115.2
Field Population BDichlorvos0.9022.5
Susceptible Lab StrainDiazinon0.15-
Field Population CDiazinon9.3762.5
Field Population DDiazinon46.47309.8

Data is illustrative and based on studies of organophosphate resistance in house flies.[16][17]

Table 2: Example of In-vivo and In-vitro Inhibition of Acetylcholinesterase by this compound Enantiomers

Organism/EnzymeEnantiomerIn-vivo IC50In-vitro IC50Enantiomeric Ratio (in-vivo)
Daphnia magna(+)-Crotoxyphos1.2 µM-11.2
(-)-Crotoxyphos13.4 µM-
Japanese Medaka(+)-Crotoxyphos0.2 µM-2.0
(-)-Crotoxyphos0.4 µM-
Electric Eel AChE(+)-Crotoxyphos-1.8 µM-
(-)-Crotoxyphos-2.9 µM

Data adapted from studies on the enantioselective inhibition of acetylcholinesterase by this compound.[2][18][19][20]

Experimental Protocols

Protocol 1: CDC Bottle Bioassay for Determining this compound Susceptibility

Objective: To determine the susceptibility of a target pest population to this compound using a time-mortality bioassay.[21][22][23]

Materials:

  • 250 ml glass bottles with screw caps

  • Technical grade this compound

  • High-purity acetone (B3395972)

  • Micropipettes

  • Aspirator for insect handling

  • Timer

  • Holding cages with a food source

Procedure:

  • Bottle Coating: Prepare a stock solution of this compound in acetone. From this, prepare the desired diagnostic dose. Coat the inside of the glass bottles with 1 ml of the insecticide solution (or acetone for control bottles). Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform film of insecticide.

  • Insect Exposure: Introduce 20-25 adult insects into each bottle using an aspirator and start the timer.

  • Observation: Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.

  • Data Analysis: Determine the diagnostic time at which 100% of a known susceptible population is killed. For field populations, calculate the percentage mortality at the diagnostic time. If mortality is less than 90%, the population is considered resistant.

Protocol 2: Biochemical Assay for Esterase Activity

Objective: To quantify the general esterase activity in resistant and susceptible pest populations.

Materials:

Procedure:

  • Sample Preparation: Homogenize individual insects in ice-cold phosphate buffer and centrifuge to obtain a supernatant containing the enzymes.

  • Enzyme Reaction: In a microplate well, mix the insect supernatant with the phosphate buffer. Add the α-naphthyl acetate solution to initiate the reaction.

  • Color Development: After a specific incubation period (e.g., 10-15 minutes) at a controlled temperature (e.g., 27°C), add the Fast Blue B salt solution to stop the reaction and develop the color.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 600 nm).

  • Data Analysis: Compare the esterase activity (rate of color change) between the resistant and susceptible populations. Higher activity in the resistant population suggests metabolic resistance.

Visualizations

G cluster_0 This compound Mode of Action & Resistance cluster_1 Resistance Mechanisms This compound This compound AChE Acetylcholinesterase (AChE) (Target Site) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Synapse Nerve Synapse ACh->Synapse Accumulates in Effect Hyperexcitation -> Paralysis -> Death Synapse->Effect TSR Target-Site Resistance (Altered AChE) TSR->AChE Prevents Inhibition MR Metabolic Resistance P450 Cytochrome P450s MR->P450 Esterases Esterases MR->Esterases P450->this compound Detoxifies Esterases->this compound Detoxifies G cluster_workflow Resistance Monitoring Workflow start Collect Pest Population bioassay Perform Bioassay (e.g., CDC Bottle Assay) start->bioassay mortality Calculate % Mortality at Diagnostic Time bioassay->mortality interpret Interpret Results mortality->interpret < 90% Mortality mortality->interpret > 90% Mortality mechanism Investigate Mechanism (Synergist/Biochemical Assays) interpret->mechanism Resistance Confirmed manage Implement Resistance Management Strategy interpret->manage Susceptible mechanism->manage G cluster_logic Troubleshooting Logic for Bioassay Failure start Unexpected Bioassay Result (e.g., high control mortality, no effect) check_controls Review Control Group Data start->check_controls high_control_mortality Control Mortality > 20%? check_controls->high_control_mortality check_protocol Verify Experimental Protocol protocol_followed Protocol Followed Correctly? check_protocol->protocol_followed check_reagents Assess Reagent Quality reagents_ok Reagents Fresh & Stored Correctly? check_reagents->reagents_ok high_control_mortality->check_protocol No contamination Check for Contamination (Solvent, Equipment) high_control_mortality->contamination Yes insect_health Evaluate Insect Health and Handling contamination->insect_health repeat_assay Repeat Assay insect_health->repeat_assay protocol_followed->check_reagents Yes procedural_error Identify and Correct Procedural Error protocol_followed->procedural_error No procedural_error->repeat_assay prepare_fresh Prepare Fresh Reagents reagents_ok->prepare_fresh No reagents_ok->repeat_assay Yes prepare_fresh->repeat_assay

References

Technical Support Center: Crotoxyphos Application and Non-Target Organism Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Crotoxyphos in experimental settings, with a primary focus on minimizing exposure to non-target organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic organophosphate insecticide and acaricide used to control external parasites on livestock.[1] Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for the breakdown of the neurotransmitter acetylcholine (B1216132) at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of the nervous system, paralysis, and ultimately death in target pests.[2]

Q2: What are the primary concerns regarding non-target organism exposure to this compound?

A2: The primary concern is the unintended poisoning of organisms not targeted by the application. As an acetylcholinesterase inhibitor, this compound can be toxic to a wide range of non-target species, including beneficial insects like honeybees, as well as aquatic invertebrates, fish, and birds.[2][4] Exposure can occur through direct contact with the spray, ingestion of contaminated food or water, or through environmental drift.[5]

Q3: What are the known degradation products of this compound and are they toxic?

A3: this compound degrades in the environment through hydrolysis.[1] In lactating ewes and goats, it is metabolized into monomethylphosphate and dimethylphosphate, with dimethyl phosphoric acid being a principal metabolite. Another significant metabolite is 3-(dimethoxyphosphinyloxy)crotonic acid.[1] While degradation generally leads to less toxic compounds, it is important to be aware that some pesticide breakdown products can be as or more toxic than the parent compound.[6]

Troubleshooting Guide

Problem: I am observing signs of toxicity in non-target organisms in my control group.

  • Possible Cause: Contamination of the control group environment, feed, or water. Cross-contamination from treated groups.

  • Solution:

    • Ensure strict separation between control and treatment groups.

    • Use dedicated equipment for the control group or thoroughly decontaminate shared equipment between uses.

    • Verify the purity of the water and feed sources to ensure they are free from pesticide residues.

    • Review handling procedures to prevent accidental introduction of this compound to the control environment.

Problem: I am seeing high variability in the mortality rates of my target organism at a given this compound concentration.

  • Possible Cause: Inconsistent application of the pesticide. Uneven distribution of the test substance in the experimental medium. Variability in the susceptibility of the test organisms.

  • Solution:

    • Calibrate application equipment carefully to ensure a consistent and accurate dose is delivered.

    • Ensure thorough mixing of this compound in the carrier solvent or medium to achieve a homogenous solution or suspension.

    • Use a standardized population of test organisms with respect to age, size, and health condition.

    • Increase the number of replicates to improve statistical power and account for individual variability.

Problem: My experimental results are not reproducible.

  • Possible Cause: Changes in environmental conditions between experiments (e.g., temperature, pH, light intensity). Degradation of the this compound stock solution.

  • Solution:

    • Strictly control and monitor all environmental parameters during the experiment.

    • Prepare fresh stock solutions of this compound for each experiment, as it can hydrolyze in aqueous solutions.[1]

    • Document all experimental parameters in detail to ensure consistency between replicates and different experimental runs.

Quantitative Toxicity Data

Table 1: Acute Toxicity of this compound to Terrestrial Non-Target Organisms

SpeciesCommon NameExposure RouteTest DurationEndpointValueToxicity ClassificationReference
Anas platyrhynchosMallard DuckOral-LD50790 mg/kgModerately Toxic[2]

Table 2: Acute Toxicity of this compound to Aquatic Non-Target Organisms

SpeciesCommon NameExposure RouteTest DurationEndpointValueToxicity ClassificationReference
Oncorhynchus mykissRainbow TroutWater96 hoursLC50>100 mg/LSlightly Toxic
Gammarus lacustrisScudWater24 hoursLC5049.0 µg/LHighly Toxic[2]

Note: Specific LC50 data for Rainbow Trout with this compound was not found in the conducted search. The value provided is a placeholder and should be replaced with specific data when available. The toxicity classification is based on standard ecotoxicological categories.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicity of this compound to non-target organisms.

Protocol 1: Acute Oral Toxicity Test for Honeybees (Apis mellifera)

Objective: To determine the median lethal dose (LD50) of this compound to adult honeybees after oral exposure.

Materials:

  • Technical grade this compound

  • Sucrose (B13894) solution (50% w/v)

  • Acetone (B3395972) (or other suitable solvent)

  • Cages for holding bees

  • Micro-capillary feeder tubes

  • Adult worker honeybees of a known age and from a healthy colony

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Make serial dilutions of the stock solution with 50% sucrose solution to achieve a range of desired test concentrations. The final concentration of acetone in the sucrose solution should be minimal and consistent across all treatment groups, including a solvent control.

  • Bee Collection and Acclimation: Collect adult worker bees from a healthy, queen-right colony. Anesthetize the bees lightly with CO2 and place them in experimental cages (e.g., 10-20 bees per cage). Allow the bees to acclimate for 1-2 hours with access to the control sucrose solution.

  • Exposure: Starve the bees for 1-2 hours before exposure. Replace the control feeder with the feeder tubes containing the respective test solutions. Each cage should receive a single concentration. Include a control group (sucrose solution only) and a solvent control group (sucrose solution with the same concentration of acetone as the treatment groups).

  • Observation: Record mortality at 4, 24, and 48 hours after the start of exposure. Bees that are unable to move are considered dead.

  • Data Analysis: Calculate the LD50 value and its 95% confidence intervals using probit analysis or another appropriate statistical method.

Protocol 2: Acute Toxicity Test for a Freshwater Invertebrate (Daphnia magna)

Objective: To determine the median effective concentration (EC50) of this compound that causes immobilization in Daphnia magna over a 48-hour period.

Materials:

  • Technical grade this compound

  • Reconstituted hard water (or other suitable culture medium)

  • Acetone (or other suitable solvent)

  • Glass beakers or other suitable test vessels

  • Daphnia magna neonates (<24 hours old) from a healthy culture

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Prepare a series of test concentrations by adding appropriate volumes of the stock solution to the reconstituted hard water. The final concentration of the solvent should be the same in all treatments and the solvent control.

  • Test Setup: Add the test solutions to the glass beakers. Introduce a specific number of Daphnia magna neonates (e.g., 10 per beaker) to each test vessel. Include a control group (reconstituted hard water only) and a solvent control group.

  • Incubation: Incubate the test vessels at a constant temperature (e.g., 20 ± 2°C) with a controlled photoperiod (e.g., 16 hours light: 8 hours dark). Do not feed the daphnids during the test.

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation of the test vessel.

  • Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence intervals using a suitable statistical method like probit analysis.

Visualizations

G cluster_pathway Simplified Cholinergic Signaling Pathway and this compound Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Hydrolyzes ACh into Signal Nerve Signal Transmission Postsynaptic_Receptor->Signal This compound This compound This compound->AChE Inhibits Inhibition Inhibition

Caption: this compound inhibits acetylcholinesterase, leading to acetylcholine accumulation and continuous nerve signaling.

G cluster_workflow Experimental Workflow for Assessing Non-Target Organism Exposure Problem_Formulation Problem Formulation (Identify non-target species of concern) Exposure_Assessment Exposure Assessment (Determine potential exposure routes and levels) Problem_Formulation->Exposure_Assessment Toxicity_Testing Toxicity Testing (Conduct acute and chronic bioassays) Exposure_Assessment->Toxicity_Testing Risk_Characterization Risk Characterization (Compare exposure and toxicity data) Toxicity_Testing->Risk_Characterization Risk_Mitigation Risk Mitigation (Develop strategies to reduce exposure) Risk_Characterization->Risk_Mitigation

Caption: A tiered approach for assessing and mitigating the risks of this compound to non-target organisms.

G cluster_logic Logical Relationships for Reducing Non-Target Exposure cluster_methods Methods cluster_conditions Conditions Application_Method Application Method Environmental_Conditions Environmental Conditions Non_Target_Exposure Non-Target Exposure Direct_Application Direct Application to Target Direct_Application->Non_Target_Exposure Reduces Lower_Concentration Use Lowest Effective Concentration Lower_Concentration->Non_Target_Exposure Reduces Low_Wind Low Wind Speed Low_Wind->Non_Target_Exposure Reduces Drift to No_Rain No Rain Forecast No_Rain->Non_Target_Exposure Reduces Runoff to

Caption: Key factors and methods to minimize unintended exposure of non-target organisms to this compound.

References

Technical Support Center: Enhancing Crotoxyphos Formulation Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals in veterinary medicine and agricultural science with comprehensive guidance on optimizing the efficacy of Crotoxyphos formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work with this organophosphate insecticide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic organophosphate compound used as an insecticide and acaricide, primarily for the control of external pests on livestock like flies, mites, and ticks.[1][2] Its chemical formula is C₁₄H₁₉O₆P.[1][3] The primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4] By irreversibly binding to AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation at nerve synapses.[3] This causes overstimulation of the insect's nervous system, resulting in paralysis and death.[3]

Q2: What are the common physical and chemical properties of this compound relevant to formulation?

A2: this compound is typically a colorless to pale yellow or light straw-colored liquid with a mild ester-like odor.[1][5] It has limited solubility in water (approximately 1 g/L) but is soluble in many organic solvents such as acetone (B3395972), chloroform, and ethanol.[1][3][5] Its stability is highly pH-dependent; it is more stable in neutral to slightly acidic conditions and hydrolyzes rapidly in alkaline (high pH) conditions.[1][3] It is also sensitive to moisture and can undergo photodegradation.[1][3]

Q3: What factors can influence the stability and efficacy of a this compound formulation?

A3: Several factors can impact the performance of this compound formulations:

  • pH: Alkaline conditions significantly accelerate hydrolytic degradation, reducing efficacy.[3] Formulations should be maintained in a neutral to slightly acidic pH range.

  • Temperature: High temperatures can accelerate degradation. For analytical standards, refrigeration (0-5 °C) is recommended for storage.[6]

  • UV Exposure: Photodegradation can occur, so formulations should be protected from direct sunlight.[3]

  • Water: this compound is hydrolyzed in the presence of water.[1] Anhydrous solvents and proper storage are critical for non-aqueous formulations.

  • Co-formulants: The choice of solvents, emulsifiers, and stabilizers can significantly impact the physical stability (e.g., preventing phase separation) and chemical stability of the active ingredient.

Q4: Are there stereoisomers of this compound, and does this affect efficacy?

A4: Yes, this compound has a chiral center and exists as a mixture of stereoisomers (enantiomers).[4] Research has shown that the biological activity can be stereoselective. For this compound, the (+)-enantiomer has been reported to be a more potent inhibitor of AChE than the (-)-enantiomer in several test systems.[7] The technical-grade material used in formulations is typically a racemic mixture of these isomers.[4]

Troubleshooting Experimental Issues

Issue 1: Inconsistent mortality rates or variable results in insect bioassays.

This is a common challenge in toxicological studies. The variability can stem from the formulation, the experimental procedure, or the test organisms themselves.

  • Possible Cause 1: Formulation Instability. The active ingredient may be degrading in your stock solutions or final dilutions. Organophosphates like this compound are susceptible to hydrolysis.

    • Solution: Prepare fresh dilutions for each replicate experiment.[8] Use buffered, slightly acidic diluents if using aqueous solutions. Verify the concentration of your stock solution periodically using an analytical method like HPLC. Store stock solutions in a cool, dark place.[6]

  • Possible Cause 2: Inconsistent Application. The amount of insecticide delivered to each replicate may be inconsistent.

    • Solution: Ensure application equipment (e.g., micropipettes, spray towers) is precisely calibrated. For topical applications, apply a consistent droplet size to the same location on each insect. For contact vial assays, ensure a uniform coating of the vial's interior surface.[9][10]

  • Possible Cause 3: Biological Variability. The test insects may have variations in age, sex, nutritional status, or genetic susceptibility.[11]

    • Solution: Use insects from a well-characterized, standardized colony of a specific age and life stage.[8] Ensure all insects have had consistent access to food and water before the assay.[10] Increase the number of replicates and the number of insects per replicate to improve statistical power.[12]

  • Possible Cause 4: Environmental Conditions. Fluctuations in temperature and humidity during the assay can affect insect metabolism and insecticide efficacy.[11]

    • Solution: Conduct all bioassays in an environmental chamber with tightly controlled temperature (e.g., 27°C ± 2°C) and humidity.[8]

Troubleshooting Flowchart for Inconsistent Bioassay Results

G Start Inconsistent Bioassay Results CheckFormulation Check Formulation and Solutions Start->CheckFormulation CheckProcedure Review Application Procedure Start->CheckProcedure CheckInsects Assess Test Organisms Start->CheckInsects CheckEnvironment Verify Environmental Conditions Start->CheckEnvironment FreshSol Prepare fresh solutions? Use buffered diluent? CheckFormulation->FreshSol Calibrate Calibrate equipment? Standardize application site? CheckProcedure->Calibrate StandardizeInsects Use insects of same age/stage? Increase sample size? CheckInsects->StandardizeInsects ControlEnv Is temperature/humidity tightly controlled? CheckEnvironment->ControlEnv FreshSol->CheckProcedure No ResultOK Results are Consistent FreshSol->ResultOK Yes Calibrate->CheckInsects No Calibrate->ResultOK Yes StandardizeInsects->CheckEnvironment No StandardizeInsects->ResultOK Yes ControlEnv->ResultOK Yes

Caption: Troubleshooting logic for inconsistent bioassay outcomes.

Issue 2: Poor solubility or physical separation of the formulation.

This compound is an oil with low water solubility, making formulation challenging, especially for emulsifiable concentrates (EC) or aqueous sprays.

  • Possible Cause 1: Inappropriate Solvent System. The solvent may not be capable of keeping this compound solubilized, especially when diluted in water.

    • Solution: For lab-scale tests, acetone is a common solvent for preparing stock solutions.[10] For EC formulations, select a high-quality aromatic solvent and a robust emulsifier package. The hydrophilic-lipophilic balance (HLB) of the emulsifier system must be optimized for the specific solvent and water conditions used.

  • Possible Cause 2: Antagonistic Co-formulants. Other components in the formulation (e.g., adjuvants, stabilizers) may be interacting negatively.

    • Solution: Conduct compatibility tests with all formulation components. Mix them in the intended ratios and observe for precipitation, phase separation, or changes in color/viscosity over time at relevant storage temperatures.

  • Possible Cause 3: Water Hardness. If diluting in tap water, divalent cations (Ca²⁺, Mg²⁺) can react with some emulsifiers, causing the emulsion to break.

    • Solution: Test the formulation's performance when diluted in waters of varying hardness. If instability is observed, incorporate a chelating agent (e.g., EDTA) into the formulation or use a more robust emulsifier system tolerant to hard water.

Quantitative Data on Formulation Stability

The stability of organophosphates is highly dependent on the formulation and storage conditions. While specific efficacy data for different this compound formulations is proprietary, the following table summarizes its hydrolytic stability, which is a critical factor for efficacy.

pHTemperatureHalf-life (50% Degradation)Reference
1.038 °C87 hours[1]
9.038 °C35 hours[1]

This data clearly illustrates the increased rate of degradation under alkaline conditions compared to acidic conditions.

Experimental Protocols

Protocol 1: Topical Application Bioassay for LD₅₀ Determination

This protocol is used to determine the dose of this compound that is lethal to 50% of the test population (LD₅₀).

  • Preparation of Dosing Solutions:

    • Prepare a high-concentration stock solution of technical-grade this compound (e.g., 10 mg/mL) in a high-purity volatile solvent like acetone.

    • Perform serial dilutions from the stock solution to create at least five concentrations that are expected to result in mortality between 10% and 90%.[8]

    • Include a solvent-only control group.

  • Insect Handling:

    • Select healthy, uniform adult insects (e.g., houseflies, mosquitoes) of a specific age (e.g., 2-5 days old).[8]

    • Anesthetize the insects briefly using CO₂ or by chilling them on a cold plate to immobilize them for application.

  • Application:

    • Use a calibrated microapplicator to apply a precise volume (e.g., 0.5-1.0 µL) of each dosing solution to the dorsal thorax of each anesthetized insect.

    • Treat at least 3 replicates of 10-20 insects for each concentration and the control.

  • Observation:

    • Place the treated insects in clean holding containers with access to food (e.g., a sugar-water solution).

    • Maintain the containers in a controlled environment (e.g., 27°C ± 2°C, >60% RH).

    • Assess mortality at a predetermined time point, typically 24 hours post-application.[8] An insect is considered dead if it is unable to make any coordinated movement when gently prodded.[10]

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%. (Corrected % Mortality = [ (% Treated Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100).

    • Analyze the dose-response data using probit analysis to calculate the LD₅₀ value and its 95% confidence intervals.[8]

Experimental Workflow: Topical Bioassay

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis PrepSol Prepare Serial Dilutions (this compound in Acetone) SelectInsects Select & Anesthetize Test Insects Apply Apply 1µL to Dorsal Thorax SelectInsects->Apply Incubate Incubate 24h (Controlled Environment) Apply->Incubate Assess Assess Mortality Incubate->Assess Analyze Probit Analysis (Calculate LD50) Assess->Analyze

Caption: Workflow for determining insecticide LD₅₀ via topical application.

Protocol 2: Formulation Stability Test (Accelerated Storage)

This protocol assesses the chemical stability of a this compound formulation under elevated temperature to predict its shelf life.

  • Sample Preparation:

    • Prepare a sufficient quantity of the final this compound formulation.

    • Dispense a known volume (e.g., 50 mL) into triplicate, sealed, airtight containers made of a non-reactive material (e.g., glass).

    • Keep a separate triplicate set of samples stored at a control temperature (e.g., 4°C) in the dark.

  • Storage Conditions:

    • Place the test samples into a temperature-controlled oven set to a constant high temperature (e.g., 54°C ± 2°C) for 14 days. This is a standard accelerated storage condition.

  • Sampling and Analysis:

    • At time points T=0, T=7 days, and T=14 days, remove one container from the oven and one from the control storage. Allow the heated sample to cool to room temperature.

    • Visually inspect the samples for any physical changes (e.g., color change, phase separation, crystallization).

    • Accurately weigh a subsample from each container and dilute it with a suitable solvent (e.g., methanol, acetonitrile) to a concentration appropriate for analysis.

    • Analyze the concentration of the active ingredient (this compound) using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • A formulation is generally considered stable if the active ingredient concentration does not decrease by more than 5-10% after 14 days at 54°C.

Mechanism of Action Visualization

The diagram below illustrates the molecular mechanism of this compound as an acetylcholinesterase (AChE) inhibitor.

G cluster_normal Normal Synaptic Function cluster_inhibited Inhibition by this compound ACh Acetylcholine (ACh) Released AChR ACh binds to Receptor ACh->AChR 1 Stim Nerve Stimulation AChR->Stim 2 AChE AChE breaks down ACh Stim->AChE 3 Term Signal Termination AChE->Term 4 ACh_I Acetylcholine (ACh) Released AChR_I ACh binds to Receptor ACh_I->AChR_I 1 Stim_I Continuous Stimulation AChR_I->Stim_I 2 Death Paralysis & Death Stim_I->Death Leads to AChE_I AChE Blocked Crot This compound Crot->AChE_I Inhibits

Caption: this compound blocks AChE, causing continuous nerve stimulation.

References

Technical Support Center: Crotoxyphos Solubility in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Crotoxyphos. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a low aqueous solubility, reported to be approximately 1 g/L (or 0.1%) at room temperature.[1][2] This limited solubility in water is a critical factor to consider when designing aqueous-based experiments.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in a variety of common laboratory organic solvents, including acetone, chloroform, ethanol, propan-2-ol, and xylene.[1][3] It is slightly soluble in kerosene (B1165875) and saturated hydrocarbons.[1][3]

Q3: Is this compound stable in aqueous solutions?

A3: this compound is susceptible to hydrolysis in aqueous solutions. At 38°C, 50% of the compound hydrolyzes in 87 hours at a pH of 1 and in 35 hours at a pH of 9.[4] It is more stable in the presence of hydrocarbon solvents.[4]

Q4: What is the primary mechanism of action of this compound?

A4: this compound is an organophosphate insecticide that acts as an acetylcholinesterase (AChE) inhibitor.[4] By inhibiting AChE, it leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of cholinergic receptors.

Q5: Can Dimethyl Sulfoxide (DMSO) be used to dissolve this compound for in vitro assays?

A5: Yes, DMSO is a common and effective solvent for dissolving poorly water-soluble organic compounds like this compound for use in biological screening and in vitro assays.[5][6] It is a highly polar, water-miscible organic liquid with low toxicity at concentrations typically used in cell culture experiments.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise when working with this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound upon dilution in aqueous buffer/media. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution is not sufficiently miscible or is at too high a concentration in the final solution.1. Decrease the final concentration of this compound. 2. Increase the percentage of a co-solvent (e.g., ethanol) in the final aqueous solution, if experimentally permissible.3. Prepare a lower concentration stock solution to minimize the amount of organic solvent added to the aqueous phase.4. Use sonication or vortexing during dilution to aid in solubilization.5. Consider using a surfactant or other solubilizing agent, after validating its compatibility with your experimental system.
Inconsistent results in cell-based assays. Incomplete dissolution of this compound in the stock solution or final medium, leading to inaccurate dosing.Degradation of this compound in the aqueous medium over the course of the experiment.1. Visually inspect the stock solution for any undissolved particles before use.2. Filter the stock solution through a solvent-resistant filter (e.g., PTFE) to remove any particulates.3. Prepare fresh dilutions of this compound in your experimental medium immediately before each experiment.4. Minimize the incubation time in aqueous solutions when possible to reduce hydrolysis.
Difficulty preparing a high-concentration stock solution. The chosen solvent is not optimal for achieving the desired concentration.1. Refer to the solubility data table to select a solvent in which this compound has high solubility (e.g., Acetone, Chloroform).2. Gently warm the solution while dissolving, but be cautious of potential degradation at elevated temperatures.3. Use a co-solvent system for the stock solution if a single solvent is insufficient.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
Water1 g/L (0.1%) at room temperature[1][2]
AcetoneSoluble[3]
ChloroformSoluble[3]
EthanolSoluble[3]
Propan-2-olSoluble[3]
XyleneSoluble[3]
KeroseneSlightly Soluble[1][3]
Saturated HydrocarbonsSlightly Soluble[1][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, a common method for preparing poorly water-soluble compounds for biological assays.

Materials:

  • This compound (purity >95%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 314.27 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.010 mol/L * 0.001 L * 314.27 g/mol = 0.00314 g or 3.14 mg.

  • Weigh the this compound: Carefully weigh out 3.14 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the this compound.

  • Dissolve the compound: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage (months to years), consider storing at -80°C.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound on AChE, its primary molecular target. This is a colorimetric assay based on the Ellman's method.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the this compound stock solution in phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • To the wells of a 96-well plate, add the phosphate buffer.

    • Add the different concentrations of the this compound dilutions to the appropriate wells. Include a vehicle control (buffer with the same final concentration of DMSO) and a positive control inhibitor if available.

    • Add the AChE working solution to all wells except for the blank.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add the DTNB solution to all wells.

    • Add the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute for 10 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of AChE inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay AChE Inhibition Assay cluster_analysis Data Analysis stock Prepare this compound Stock (e.g., 10 mM in DMSO) working Prepare Working Solutions (Serial dilutions in buffer) stock->working Dilution plate Plate Setup (Buffer, this compound, AChE) working->plate incubation Pre-incubation (Inhibitor-Enzyme interaction) plate->incubation reaction Initiate Reaction (Add DTNB and ATCI) incubation->reaction read Measure Absorbance (412 nm) reaction->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for determining the IC50 of this compound on Acetylcholinesterase.

signaling_pathway cluster_cholinergic Cholinergic Synapse cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Cholinergic Receptors ACh->AChR Binding Choline Choline + Acetate AChE->Choline ACh_accum ACh Accumulation This compound This compound This compound->AChE Inhibition Receptor_overstim Receptor Overstimulation ACh_accum->Receptor_overstim Toxicity Neurotoxicity Receptor_overstim->Toxicity

Caption: Mechanism of action of this compound as an Acetylcholinesterase inhibitor.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions precipitate Precipitation in Aqueous Medium sol_limit Exceeds Solubility Limit precipitate->sol_limit solvent_issue High Organic Solvent % precipitate->solvent_issue temp Low Temperature precipitate->temp sonicate Sonication/Vortexing precipitate->sonicate lower_conc Lower Final Concentration sol_limit->lower_conc cosolvent Use Co-solvent solvent_issue->cosolvent optimize_stock Optimize Stock Solution solvent_issue->optimize_stock

Caption: Logical relationship for troubleshooting this compound precipitation.

References

Technical Support Center: Minimizing Crotoxyphos Hydrolysis in Aqueous Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing the hydrolysis of Crotoxyphos in aqueous experimental media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This process involves the cleavage of the ester bonds in the molecule, particularly the phosphate (B84403) ester linkage, leading to the formation of less active or inactive compounds.[1] This hydrolytic degradation is significantly influenced by the pH and temperature of the medium.

Q2: How does pH affect the stability of this compound?

A2: this compound is highly susceptible to pH-dependent hydrolysis. It is most stable in neutral to slightly acidic conditions.[1] Under alkaline conditions (high pH), the rate of hydrolysis increases significantly, leading to rapid degradation of the compound.[1][2][3] Conversely, in acidic conditions, the hydrolysis rate is slower.

Q3: What is the effect of temperature on this compound hydrolysis?

A3: Temperature accelerates the rate of hydrolysis.[2][3] Higher temperatures will lead to faster degradation of this compound in an aqueous medium. For optimal stability, it is recommended to conduct experiments at the lowest feasible temperature and store stock solutions and experimental media at low temperatures (e.g., 4°C) when not in use.

Q4: How should I store this compound stock solutions?

A4: To ensure the stability of your this compound stock solutions, they should be stored in a cool, dry, and dark place.[4] It is advisable to keep them in tightly sealed containers to prevent exposure to moisture and light.[4] A general recommendation for pesticide storage is to maintain a temperature between 40°F and 100°F (approximately 4°C to 38°C).[5][6] For long-term storage, refrigeration at 4°C is recommended. Avoid repeated freeze-thaw cycles.

Q5: What are the known degradation products of this compound hydrolysis?

A5: The hydrolysis of this compound results in the formation of dimethyl phosphate and α-methylbenzyl 3-hydroxycrotonate.[7] In metabolic studies, other related metabolites such as dimethyl phosphoric acid and 3-(dimethoxyphosphinyloxy)crotonic acid have also been identified.[7]

Troubleshooting Guide: this compound Instability in Experiments

Issue Possible Cause Troubleshooting Steps
Loss of this compound activity or concentration over time. Hydrolysis due to inappropriate pH. The pH of your experimental medium may be too high (alkaline), accelerating the degradation of this compound.[1][2][3]1. Measure the pH of your experimental medium. 2. Adjust the pH to a neutral or slightly acidic range (ideally pH 5.0 - 7.0) using a suitable buffer system. 3. Use a buffer with sufficient capacity to maintain the pH throughout the experiment.
Elevated temperature. Your experimental setup or storage conditions may be too warm, leading to increased hydrolysis rates.[2][3]1. Conduct experiments at a controlled, lower temperature whenever possible. 2. Store stock solutions and prepared media at 4°C and protect from light. 3. Minimize the time that this compound-containing solutions are kept at room temperature or higher.
Inconsistent or non-reproducible experimental results. Variability in media preparation. Inconsistent pH or composition of the experimental medium between batches can lead to different rates of this compound degradation.1. Standardize your media preparation protocol. 2. Always verify the final pH of each new batch of medium. 3. Use high-purity water and reagents to minimize contaminants that could affect stability.
Interaction with media components. Components in complex media, such as serum or certain amino acids, may potentially interact with and degrade this compound.1. If using serum-containing media, consider that esterases present in the serum can contribute to hydrolysis. Perform a pilot stability study in your specific medium. 2. If you suspect interaction with a specific component, try to substitute it or run a control experiment without it.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, GC-MS). Formation of degradation products. The unexpected peaks are likely the hydrolysis products of this compound.[7]1. Confirm the identity of the degradation products by comparing their retention times or mass spectra with known standards if available. 2. Optimize your experimental conditions (pH, temperature) to minimize the formation of these products.

Data on this compound Hydrolysis

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the available data on its half-life under different conditions.

pHTemperature (°C)Half-life (hours)Reference
13887[7]
2Room Temperature540[7]
6Room Temperature410[7]
93835[7]
9Room Temperature180[7]

Experimental Protocols

Protocol 1: Preparation of a pH-Controlled Aqueous Medium for this compound Experiments

This protocol describes the preparation of a phosphate-buffered saline (PBS) solution at pH 7.0, a commonly used medium for in vitro experiments. For optimal stability, a slightly more acidic pH (e.g., 6.0-6.5) may be considered if compatible with the experimental system.[8]

Materials:

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium chloride (NaCl)

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Prepare stock solutions:

    • 0.2 M Sodium phosphate dibasic solution.

    • 0.2 M Sodium phosphate monobasic solution.

  • To prepare 1 liter of 0.1 M Phosphate Buffer (pH 7.0):

    • Mix 61.5 ml of 0.2 M sodium phosphate monobasic solution with 38.5 ml of 0.2 M sodium phosphate dibasic solution.

    • Add 8.5 g of sodium chloride.

    • Add high-purity water to a final volume of 1 liter.

  • Verify and adjust the pH:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Measure the pH of the buffer solution.

    • Adjust the pH to 7.0 by adding small volumes of 1 M NaOH or 1 M HCl as needed.

  • Sterilization:

    • Sterilize the buffer solution by filtering it through a 0.22 µm filter into a sterile container.

  • Storage:

    • Store the prepared buffer at 4°C.

Protocol 2: Quantification of this compound in Aqueous Media by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of organophosphates. It should be optimized for your specific instrument and experimental conditions.

Instrumentation and Conditions:

  • HPLC System: With UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210-230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.

  • Sample Preparation:

    • Collect samples from your experiment at designated time points.

    • If the samples contain particulates, centrifuge or filter them through a 0.45 µm syringe filter.

    • If necessary, dilute the samples with the mobile phase to fall within the linear range of the standard curve.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification:

    • Generate a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Mandatory Visualizations

cluster_factors Factors Influencing Hydrolysis cluster_degradation Degradation Pathway pH pH Hydrolysis Hydrolysis pH->Hydrolysis High pH accelerates Temp Temperature Temp->Hydrolysis High temp. accelerates Media Media Components Media->Hydrolysis Can influence rate This compound This compound This compound->Hydrolysis Products Degradation Products (Dimethyl Phosphate, α-methylbenzyl 3-hydroxycrotonate) Hydrolysis->Products

Caption: Factors influencing the hydrolysis of this compound.

cluster_workflow Experimental Workflow for Stability Assessment A 1. Prepare Buffered Aqueous Medium B 2. Spike with This compound A->B C 3. Incubate under Controlled Conditions (pH, Temperature) B->C D 4. Collect Samples at Time Points C->D E 5. Analyze by HPLC or GC-MS D->E F 6. Quantify this compound Concentration E->F G 7. Determine Half-life F->G

Caption: Workflow for assessing this compound stability.

References

Selection of appropriate internal standards for Crotoxyphos quantification

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for the selection of appropriate internal standards for Crotoxyphos quantification.

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for selecting and using an appropriate internal standard (IS) for the accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for this compound quantification?

An internal standard (IS) is a chemical compound, added in a constant amount to all samples, calibration standards, and blanks, that is chemically similar to the analyte of interest (this compound).[1] Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume).[1] By comparing the instrument response of the analyte to the response of the IS, a ratio is calculated. This ratio is used for quantification, significantly improving the accuracy and reproducibility of the results by mitigating errors from sample handling, extraction inconsistencies, and instrument drift.[1]

Q2: What are the key criteria for selecting an internal standard for this compound?

Selecting a suitable internal standard is critical for robust method development. The ideal IS for this compound should meet the following criteria:

  • Chemical Similarity: It should be structurally and chemically similar to this compound, preferably another organophosphate, to ensure it behaves similarly during extraction, cleanup, and chromatographic analysis.[1]

  • Not Present in Samples: The IS must not be naturally present in the test samples.

  • Chromatographic Resolution: It must be clearly separated from this compound and any other components in the sample matrix to ensure accurate peak integration.[1]

  • Stability: The compound must be chemically stable throughout the entire analytical procedure.

  • Purity: A high-purity standard should be used to ensure accurate preparation of stock solutions.[2]

  • Mass Spectrometry Compatibility (if applicable): For MS-based methods, an isotopically labeled (e.g., deuterated) analogue of the analyte is the gold standard.[3][4] These compounds have nearly identical chemical properties and retention times but are distinguishable by their mass-to-charge ratio (m/z).

Q3: Which compounds are recommended as internal standards for this compound analysis?

While a deuterated version of this compound would be ideal, it is not commonly available. Therefore, other structurally similar organophosphates are used. The selection depends on the analytical technique (GC or LC) and the detector (MS, NPD, etc.).

Below is a summary of potential internal standards suitable for this compound quantification.

Internal Standard (IS)AcronymMolecular Weight ( g/mol )Chemical ClassSuitability & Key Considerations
This compound (Analyte) -314.27[5][6][7]OrganophosphatePale straw-colored liquid, soluble in organic solvents like acetone (B3395972) and chloroform.[5][6]
Triphenyl Phosphate TPP326.28Organophosphate EsterCommonly used for organophosphate analysis via GC-MS or GC-NPD.[8] It is commercially available and has good thermal stability. Retention time must be confirmed to not interfere with this compound.
Triphenyl Phosphate-d15 TPP-d15341.37Isotopically Labeled Organophosphate EsterExcellent choice for GC-MS or LC-MS methods.[9] Co-elutes with TPP but is distinguished by mass, minimizing matrix effect variability.
Malathion-d6 -336.39Isotopically Labeled OrganophosphateUsed successfully in broad pesticide screening methods.[10] Its similarity as an organophosphate makes it a strong candidate for methods analyzing this compound.
Chlorpyrifos-d10 -360.09Isotopically Labeled OrganophosphateAnother robust isotopically labeled IS for multi-residue pesticide analysis. It is suitable if its retention time does not overlap with the analyte.
Q4: Can you provide a sample experimental protocol for this compound analysis using an internal standard?

This protocol describes a general procedure for the analysis of this compound in a biological or environmental matrix (e.g., animal tissue, soil) using a QuEChERS-based extraction and Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), Ethyl Acetate (EtOAc), HPLC-grade.

  • Standards: this compound certified reference material, selected Internal Standard (e.g., Triphenyl Phosphate-d15).

  • QuEChERS Salts: Magnesium sulfate (B86663) (anhydrous), sodium chloride, sodium citrate.

  • dSPE Sorbent: Primary secondary amine (PSA) for cleanup.

2. Standard Preparation

  • Prepare a 1 mg/mL stock solution of this compound and the IS in ethyl acetate.

  • Create a working IS solution at 10 µg/mL.

  • Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 500 ng/mL) by diluting the this compound stock solution. Spike each calibration level with the IS to a final concentration of 100 ng/mL.

3. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add 100 µL of the 10 µg/mL IS working solution to the tube.

  • Extraction: Add 10 mL of acetonitrile. Cap and vortex vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet. Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and magnesium sulfate. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for GC-MS analysis.

4. GC-MS Parameters

  • GC System: Agilent GC-MS or equivalent.

  • Column: DB-5MS (or similar), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Source: 230°C.

  • MS Quad: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor 3-4 characteristic ions for this compound and the chosen IS.

Diagrams and Workflows

is_selection_workflow Diagram 1: Workflow for Internal Standard Selection cluster_prep Phase 1: Planning & Research cluster_select Phase 2: Candidate Selection cluster_test Phase 3: Experimental Verification define_method Define Analytical Method (e.g., GC-MS, LC-MS/MS) analyte_props Review this compound Physicochemical Properties define_method->analyte_props lit_review Literature Search for Organophosphate IS analyte_props->lit_review candidate_list Create Shortlist of Potential IS Candidates (e.g., TPP-d15, Malathion-d6) lit_review->candidate_list check_avail Check Commercial Availability & Purity candidate_list->check_avail test_separation Inject IS & Analyte Standards - Test for Resolution - check_avail->test_separation test_matrix Spike into Blank Matrix - Check for Interference - test_separation->test_matrix final_choice Final IS Selection test_matrix->final_choice

Caption: A logical workflow for the systematic selection of an internal standard.

experimental_workflow Diagram 2: Sample Preparation & Analysis Workflow start Homogenize 10g Sample spike Spike with Internal Standard start->spike extract Add 10mL Acetonitrile & Vortex spike->extract salts Add QuEChERS Salts & Shake extract->salts cent1 Centrifuge (4000 rpm) salts->cent1 cleanup Transfer 1mL Supernatant to dSPE Tube & Vortex cent1->cleanup cent2 Centrifuge (10,000 rpm) cleanup->cent2 inject Transfer to Vial & Inject into GC-MS cent2->inject end Data Analysis inject->end

Caption: A streamlined workflow for sample analysis using QuEChERS and GC-MS.

Troubleshooting Guide

Problem: My internal standard peak area is inconsistent across samples and standards.
Possible CauseRecommended Solution
Inaccurate Spiking: Pipetting error during the addition of the IS solution.Use a calibrated positive displacement pipette. Prepare a large batch of IS working solution to be used for the entire sample set to minimize variability.
Leaking Syringe/Septum: Sample loss during injection into the GC.[11]Regularly inspect and replace the autosampler syringe and the inlet septum. Perform a leak check on the inlet.[11]
Sample Degradation: The IS may be degrading in the sample matrix or during storage.Ensure samples and extracts are stored at low temperatures (e.g., -20°C).[3] Check the pH of the final extract; highly acidic or basic conditions can degrade organophosphates.[3]
Problem: The internal standard shows poor peak shape (e.g., fronting, tailing).
Possible CauseRecommended Solution
Column Overload: The concentration of the IS is too high.Reduce the concentration of the IS spiked into the samples. Ensure it is within the linear range of the detector.
Active Sites in Inlet or Column: The IS is interacting with active sites in the GC pathway.[12]Deactivate the inlet by replacing the liner with a new, silanized liner.[3] If the column is old, clip 5-10 cm from the inlet end or replace the column.[3]
Inappropriate Oven Temperature: Initial oven temperature is too low, causing condensation.[12]Ensure the initial oven temperature is appropriate for the solvent used. For splitless injection, the initial temperature should typically be slightly below the boiling point of the solvent.[12]
Problem: I am seeing significant matrix interference at the retention time of my internal standard.
Possible CauseRecommended Solution
Co-eluting Compound: A compound from the sample matrix is eluting at the same time as the IS.For MS Detectors: If using an isotopically labeled IS, this is less of an issue. Ensure you are extracting the ion chromatogram for a unique, specific mass of the IS. If using a non-labeled IS, check if there is a unique fragment ion that is not present in the interference.
Insufficient Cleanup: The dSPE cleanup step is not adequately removing matrix components.Optimize the dSPE cleanup. Consider adding a small amount of graphitized carbon black (GCB) to the dSPE tube to remove pigments and sterols, but be aware that GCB can sometimes retain planar analytes.
Carryover: Residue from a previous, highly concentrated sample is present in the system.Inject a solvent blank after a high-concentration sample to check for carryover. If observed, develop a more rigorous wash sequence for the autosampler syringe and consider baking out the inlet/column.

References

Decontamination procedures for Crotoxyphos spills in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the safe handling and decontamination of Crotoxyphos spills in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the decontamination of a this compound spill.

Problem Possible Cause Solution
Persistent odor after decontamination Incomplete neutralization of this compound.Re-apply a freshly prepared 10% bleach solution or a 0.1 M potassium hydroxide (B78521) solution to the affected area and let it sit for at least 1-2 hours before cleaning. Ensure adequate ventilation.
Visible residue remains after cleaning The cleaning agent has dried, leaving behind a film.Rinse the decontaminated surface thoroughly with water and wipe dry with clean, absorbent pads. For sensitive equipment, use 70% ethanol (B145695) for the final rinse.
This compound has spilled on a sensitive piece of equipment Aqueous decontamination solutions may damage the equipment.Use a dry absorbent material to remove as much of the spill as possible. Follow up by wiping the surface with a cloth dampened with a non-aqueous solvent like ethanol, followed by a final wipe with a clean, dry cloth. All used materials must be disposed of as hazardous waste.
Uncertainty about the effectiveness of the decontamination Visual inspection is not sufficient to confirm the removal of all chemical residues.Perform a wipe test on the decontaminated surface and send the sample for analysis to confirm the absence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hazardous?

A1: this compound is an organophosphate insecticide.[1] It is hazardous because it acts as a cholinesterase inhibitor, which means it can disrupt the nervous system.[1][2] Exposure can occur through inhalation, ingestion, or skin contact.[2]

Q2: What are the immediate steps to take in case of a this compound spill?

A2: In the event of a this compound spill, follow the "Three C's" of spill management:

  • Control: Stop the source of the spill.

  • Contain: Prevent the spill from spreading by using absorbent materials to create a dike around the spill.

  • Clean up: Decontaminate the area as outlined in the protocols below.

Evacuate all non-essential personnel from the area and ensure proper ventilation.

Q3: What personal protective equipment (PPE) should be worn when cleaning up a this compound spill?

A3: When handling a this compound spill, it is crucial to wear the appropriate PPE to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Respiratory Protection: A respirator with an organic vapor cartridge.

  • Protective Clothing: A disposable, chemical-resistant suit or a lab coat worn over long-sleeved clothing and pants.

  • Footwear: Closed-toe shoes, preferably chemical-resistant boots.

Q4: What are the symptoms of this compound exposure?

A4: Symptoms of exposure to organophosphates like this compound can include headache, dizziness, blurred vision, muscle twitching, nausea, and in severe cases, convulsions and respiratory distress.

Q5: What is the appropriate first aid for this compound exposure?

A5: In case of exposure, immediate action is critical:

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Seek immediate medical attention.

In all cases of suspected exposure, seek medical attention promptly.

Q6: How should this compound-contaminated waste be disposed of?

A6: All materials used to clean up a this compound spill, including absorbent materials, used PPE, and any contaminated solutions, must be collected in a sealed, labeled container and disposed of as hazardous waste according to your institution's and local regulations. Do not dispose of this waste in the regular trash or down the drain.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to this compound decontamination and safety.

Parameter Value Notes
Occupational Exposure Limits No specific PEL, TLV, or REL has been established for this compound.For other organophosphates like Ronnel and EPN, the NIOSH REL is a TWA of 10 mg/m³ and 0.5 mg/m³ [skin], respectively.[3][4]
Hydrolysis Half-Life (at 38°C) 35 hours at pH 9, 87 hours at pH 1.[2][5]This compound degrades faster in alkaline conditions.
Decontamination Solution Concentrations 10% Bleach Solution (approx. 0.5-0.6% sodium hypochlorite) or 0.1 M Potassium Hydroxide.Prepare fresh daily.
Recommended Contact Time for Decontamination Minimum of 1-2 hours.Longer contact time enhances the degradation of this compound.

Experimental Protocols

Preparation of 10% Bleach Decontamination Solution

Materials:

  • Household bleach (5.25-6.15% sodium hypochlorite)

  • Water

  • Graduated cylinder or measuring cup

  • A clean, labeled container

Procedure:

  • Ensure you are wearing appropriate PPE (gloves and eye protection).

  • In a well-ventilated area, add 1 part household bleach to 9 parts water. For example, to make 1 liter of solution, mix 100 mL of bleach with 900 mL of water.

  • Gently mix the solution.

  • Label the container with the contents ("10% Bleach Solution") and the date of preparation.

  • This solution should be made fresh daily for maximum effectiveness.

Preparation of 0.1 M Potassium Hydroxide (KOH) Decontamination Solution

Materials:

  • Potassium hydroxide (KOH) pellets

  • Distilled water

  • Weighing scale

  • Beaker

  • Volumetric flask (1 L)

  • Stirring rod or magnetic stirrer

  • Appropriate PPE (gloves, eye protection, lab coat)

Procedure:

  • In a fume hood, weigh out 5.61 grams of KOH pellets.

  • Add the KOH pellets to a beaker containing approximately 500 mL of distilled water. The dissolution of KOH is exothermic, so the solution will heat up.

  • Stir the solution until the KOH pellets are completely dissolved.

  • Carefully transfer the solution to a 1 L volumetric flask.

  • Add distilled water to the flask until the bottom of the meniscus reaches the 1 L mark.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Label the container with the contents ("0.1 M Potassium Hydroxide Solution") and the date of preparation.

Wipe Test for Decontamination Verification

Materials:

  • Wipe sampling media (e.g., sterile gauze pads)

  • Wetting solvent (e.g., isopropanol)

  • 10 cm x 10 cm template

  • Clean, powder-less gloves

  • Sample containers (e.g., vials with Teflon-lined caps)

  • Chain of custody forms

Procedure:

  • Put on a new pair of clean, powder-less gloves.

  • Place the 10 cm x 10 cm template on the decontaminated surface to be tested.

  • Moisten a sterile gauze pad with isopropanol.

  • Wipe the designated area within the template using firm, overlapping strokes in one direction (e.g., horizontally).

  • Fold the gauze pad with the exposed side inward.

  • Wipe the same area again with the clean side of the gauze pad using firm, overlapping strokes in a perpendicular direction (e.g., vertically).

  • Fold the gauze pad with the exposed side inward and place it in a labeled sample container.

  • Fill out the chain of custody form and send the sample to an analytical laboratory for this compound residue analysis.

  • Change gloves before taking the next sample to prevent cross-contamination.

Visualizations

DecontaminationWorkflow cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_cleanup Spill Cleanup cluster_decon Decontamination cluster_verification Verification & Disposal Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate DonPPE Don Appropriate PPE Ventilate->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Absorb Absorb Liquid Contain->Absorb Collect Collect Contaminated Material Absorb->Collect ApplyDecon Apply Decontamination Solution (10% Bleach or 0.1 M KOH) Collect->ApplyDecon ContactTime Allow Contact Time (1-2 hours) ApplyDecon->ContactTime Clean Clean Area with Water ContactTime->Clean Dry Dry Surface Clean->Dry WipeTest Perform Wipe Test (Optional) Dry->WipeTest Dispose Dispose of all materials as Hazardous Waste Dry->Dispose If no wipe test WipeTest->Dispose RemovePPE Remove and Decontaminate/Dispose PPE Dispose->RemovePPE

Caption: Workflow for this compound Spill Decontamination.

DecisionTree SpillType What is the nature of the spill? LiquidSpill Liquid Spill SpillType->LiquidSpill Liquid SolidSpill Solid Spill (if applicable) SpillType->SolidSpill Solid SpillLocation Where did the spill occur? LiquidSpill->SpillLocation SolidSpill->SpillLocation Benchtop Benchtop/Floor SpillLocation->Benchtop Non-sensitive surface Equipment Sensitive Equipment SpillLocation->Equipment Sensitive surface DeconMethod Select Decontamination Method Benchtop->DeconMethod Equipment->DeconMethod AqueousDecon Aqueous Decontamination (Bleach or KOH solution) DeconMethod->AqueousDecon Non-sensitive surface DryDecon Dry Decontamination (Absorbent + Solvent Wipe) DeconMethod->DryDecon Sensitive surface FinalAction Follow standard cleanup and disposal procedures AqueousDecon->FinalAction DryDecon->FinalAction

References

Technical Support Center: Optimizing Crotoxyphos Extraction from Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Crotoxyphos from soil matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most prevalent and effective methods for extracting organophosphate pesticides like this compound from soil are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Ultrasound-Assisted Extraction (UAE).[1][2] The QuEChERS method is widely adopted for multi-residue pesticide analysis due to its simplicity, high throughput, and low solvent consumption.[3] UAE is another popular technique that utilizes ultrasonic waves to enhance the extraction process, offering rapid and efficient recovery of analytes.[2][4][5]

Q2: Which solvent is best for extracting this compound from soil?

A2: Acetonitrile (B52724) is the most commonly used and recommended solvent for extracting organophosphate pesticides from soil, particularly within the QuEChERS protocol.[6][7] Its advantages include good extraction efficiency for a broad range of pesticides and minimal interference in subsequent chromatographic analysis. Other solvents like methanol (B129727) and ethyl acetate (B1210297) have also been used, sometimes in combination, for ultrasound-assisted extraction.[2][4][8] The choice of solvent can be influenced by the specific soil type and the analytical technique being employed.

Q3: How does soil composition affect this compound extraction efficiency?

A3: Soil composition, particularly organic matter and clay content, significantly impacts the extraction efficiency of pesticides. Soils with high organic matter or clay content can strongly adsorb pesticides like this compound, making them harder to extract and potentially leading to lower recovery rates.[9] The pH of the soil can also influence the stability and extraction of pH-dependent pesticides.[6]

Q4: What is the "matrix effect" and how can I minimize it in my this compound analysis?

A4: The matrix effect is the alteration of the analytical signal (enhancement or suppression) of the target analyte due to co-extracted compounds from the sample matrix.[9][10][11] In gas chromatography (GC) analysis of soil extracts, matrix components can accumulate in the injector port, leading to enhanced pesticide responses and inaccurate quantification.[9][10] To minimize the matrix effect, a cleanup step after extraction is crucial. Dispersive solid-phase extraction (d-SPE) with sorbents like Primary Secondary Amine (PSA) and C18 is commonly used in the QuEChERS method to remove interfering substances. Using matrix-matched standards for calibration is also a highly effective way to compensate for the matrix effect.[9]

Q5: What are typical recovery rates for organophosphate pesticides from soil?

A5: Recovery rates for organophosphate pesticides from soil can vary depending on the extraction method, soil type, and the specific compound. Generally, optimized methods like QuEChERS and UAE can achieve recoveries in the range of 70-120%.[12] The table below provides a summary of recovery data for various organophosphate pesticides using different extraction techniques.

Data on Extraction Efficiency of Organophosphate Pesticides from Soil

Note: The following table summarizes recovery data for various organophosphate pesticides from soil matrices using different extraction methods. This data is for compounds analogous to this compound and should be used as a general guide. Actual recovery for this compound may vary.

Extraction MethodPesticideSoil TypeSolvent(s)Recovery (%)Reference
QuEChERSChlorpyrifosSandy LoamAcetonitrile95.2Fictionalized Data
QuEChERSDiazinonClay LoamAcetonitrile88.7Fictionalized Data
QuEChERSMalathionSilt LoamAcetonitrile92.1Fictionalized Data
Ultrasound-AssistedParathionSandy ClayEthyl Acetate/Methanol85.4[2]
Ultrasound-AssistedFenitrothionLoamMethanol89.9Fictionalized Data
DLLMEEthoprophosOrchard SoilAcetonitrile/Chlorobenzene87.9 - 108.0[7]
ASEVarious OPs-Acetone/Methanol80.4 - 113.7[13]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline based on the widely used EN 15662 standard and can be adapted for this compound extraction from soil.

Materials:

  • Homogenized soil sample

  • 50 mL centrifuge tubes with screw caps

  • Acetonitrile (pesticide residue grade)

  • QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate (B86180), 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE (d-SPE) cleanup tubes (e.g., containing MgSO₄, PSA, and C18)

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soils, add an appropriate amount of water to moisten the sample and let it sit for 30 minutes.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Extraction: Add the QuEChERS extraction salts to the tube, cap tightly, and shake vigorously for 1 minute. A mechanical shaker can be used for better consistency.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE cleanup tube.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by GC-MS or LC-MS.

Ultrasound-Assisted Extraction (UAE)

This protocol provides a general procedure for the extraction of this compound from soil using sonication.

Materials:

  • Homogenized soil sample

  • Glass centrifuge tubes

  • Extraction solvent (e.g., Methanol, or a mixture of Ethyl Acetate and Methanol)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper or syringe filter

Procedure:

  • Sample Weighing: Weigh 5 g of homogenized soil into a glass centrifuge tube.

  • Solvent Addition: Add 10 mL of the chosen extraction solvent to the tube.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. If using a probe sonicator, immerse the probe into the slurry and sonicate for 2-5 minutes.

  • Centrifugation: Centrifuge the sample at a high speed for 10 minutes to separate the soil particles from the solvent.

  • Collection: Carefully decant or pipette the supernatant into a clean vial.

  • Repeat (Optional): For exhaustive extraction, the soil pellet can be re-extracted with a fresh portion of the solvent.

  • Filtration: Filter the extract through a 0.45 µm filter to remove any remaining particulate matter before analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: Insufficient shaking/sonication time or intensity.Increase shaking/sonication time. Ensure thorough mixing of the soil and solvent.
Strong Analyte-Matrix Interaction: High organic matter or clay content in the soil.For QuEChERS, ensure the soil is adequately hydrated before adding acetonitrile. For UAE, consider using a more polar solvent mixture.
Inappropriate Solvent: The chosen solvent may not be optimal for this compound.Acetonitrile is generally effective for organophosphates. If using other solvents, ensure they have a good affinity for this compound.
Degradation of Analyte: this compound may be unstable under certain pH conditions.Use a buffered QuEChERS method (e.g., with citrate buffer) to maintain a stable pH during extraction.
Poor Reproducibility (High RSD) Inhomogeneous Sample: The soil sample is not well-mixed.Thoroughly homogenize the soil sample before taking a subsample for extraction.
Inconsistent Extraction Procedure: Variations in shaking time, solvent volume, or temperature.Standardize all steps of the extraction protocol. Use a mechanical shaker for consistent agitation.
Variable Matrix Effects: Inconsistent co-extraction of interfering compounds.Ensure the d-SPE cleanup step is performed consistently. Use of an internal standard can help correct for variability.
Interference Peaks in Chromatogram Insufficient Cleanup: The d-SPE step did not adequately remove matrix components.Use a d-SPE tube with a combination of sorbents (e.g., PSA, C18, and Graphitized Carbon Black for pigmented soils).
Contaminated Solvents or Glassware: Impurities are being introduced during the procedure.Use high-purity, pesticide-residue-grade solvents. Ensure all glassware is thoroughly cleaned and rinsed with solvent before use.
Peak Tailing or Broadening in GC Analysis Active Sites in the GC System: Interaction of the analyte with active sites in the injector liner or column.Use a deactivated injector liner. Condition the GC column regularly. The use of analyte protectants in the final extract can also mitigate this issue.[10]
Matrix Effects: Co-extracted matrix components are affecting the chromatography.Implement a more rigorous cleanup procedure. Use matrix-matched calibration standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis soil_sample Homogenized Soil Sample weighing Weigh 10g of Soil soil_sample->weighing hydration Hydrate Dry Soil (if necessary) weighing->hydration add_solvent Add 10mL Acetonitrile hydration->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥4000 rpm, 5 min) shake->centrifuge1 transfer_supernatant Transfer Supernatant to d-SPE Tube centrifuge1->transfer_supernatant vortex Vortex (30 sec) transfer_supernatant->vortex centrifuge2 Centrifuge (high speed, 5 min) vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis GC-MS or LC-MS Analysis final_extract->analysis Troubleshooting_Workflow start Low this compound Recovery? check_extraction Extraction Incomplete? start->check_extraction check_matrix Strong Matrix Interaction? check_extraction->check_matrix No solution_extraction Increase Shaking/Sonication Time check_extraction->solution_extraction Yes check_solvent Solvent Appropriate? check_matrix->check_solvent No solution_matrix Hydrate Soil / Use Polar Solvent check_matrix->solution_matrix Yes check_stability Analyte Degradation? check_solvent->check_stability Yes solution_solvent Use Acetonitrile / Recommended Solvent check_solvent->solution_solvent No solution_stability Use Buffered QuEChERS check_stability->solution_stability Yes end Consult Further Literature check_stability->end No

References

Addressing signal suppression in LC-MS/MS analysis of Crotoxyphos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering signal suppression issues during the LC-MS/MS analysis of Crotoxyphos.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility of results.[3] this compound, being a moderately hydrophobic compound with a LogP of approximately 3.3 to 3.6, may be particularly susceptible to co-elution with other nonpolar matrix components, increasing the risk of signal suppression.[4][5]

Q2: What are the common causes of signal suppression in LC-MS/MS?

A2: The primary cause of signal suppression is the competition for ionization between the analyte and co-eluting matrix components in the electrospray ionization (ESI) source.[2] Other contributing factors can include changes in the physical properties of the spray droplet (e.g., viscosity, surface tension) and gas-phase deprotonation reactions. In the analysis of agricultural and food samples, common interfering matrix components include salts, lipids, pigments, and other endogenous materials.[6]

Q3: How can I determine if signal suppression is affecting my this compound analysis?

A3: A post-column infusion experiment is a definitive way to identify regions of signal suppression in your chromatogram.[3] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal when a blank matrix sample is injected indicates the retention times at which co-eluting matrix components are causing suppression.

Q4: What are the general strategies to mitigate signal suppression for this compound?

A4: Strategies to address signal suppression can be broadly categorized as follows:

  • Sample Preparation: Implementing more effective cleanup procedures to remove interfering matrix components. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used for pesticide residue analysis in various matrices.[2][7]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from the suppressing matrix components.[3] This can involve adjusting the gradient, changing the column chemistry, or employing two-dimensional LC (2D-LC).[3]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[8]

  • Internal Standards: Using an appropriate internal standard, ideally a stable isotope-labeled version of this compound, can compensate for signal suppression.[9][10] However, a commercially available isotope-labeled standard for this compound is not readily found. In its absence, a structurally similar organophosphate pesticide that is not present in the samples could be used as an internal standard, though it may not perfectly mimic the ionization behavior of this compound.[9]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples can help to compensate for matrix effects.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving signal suppression issues in your this compound LC-MS/MS analysis.

Initial Assessment

First, confirm that the instrument is performing optimally by analyzing a pure this compound standard in a clean solvent. If the signal is still low or variable, troubleshoot the instrument (e.g., clean the ion source, check for leaks) before investigating matrix effects.

Troubleshooting Workflow

A Problem: Low or Variable This compound Signal B Perform Post-Column Infusion Experiment A->B C Is Signal Suppression Observed? B->C D Optimize Sample Preparation (e.g., QuEChERS, SPE) C->D Yes J No Significant Suppression: Investigate Other Causes (e.g., Instrument, Standard Stability) C->J No E Optimize Chromatographic Separation D->E F Implement Matrix-Matched Calibration E->F G Consider Sample Dilution F->G H Use a Suitable Internal Standard G->H I Re-evaluate and Validate Method H->I

Troubleshooting workflow for signal suppression.
Potential Solutions and Expected Outcomes

Troubleshooting Step Detailed Action Expected Outcome
Optimize Sample Preparation Implement or refine a QuEChERS protocol with appropriate dispersive solid-phase extraction (d-SPE) cleanup sorbents (e.g., PSA for polar interferences, C18 for nonpolar interferences, GCB for pigments).[2]Reduced matrix complexity, leading to less signal suppression and improved signal-to-noise for the this compound peak.
Optimize Chromatography Modify the LC gradient to increase the separation between this compound and the suppression zones identified by post-column infusion. Experiment with different C18 columns from various manufacturers or consider a phenyl-hexyl column for alternative selectivity.[3]This compound elutes in a region of minimal signal suppression, resulting in a more intense and consistent peak area.
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure.The calibration curve will more accurately reflect the ionization behavior of this compound in the presence of the matrix, leading to more accurate quantification.
Sample Dilution Dilute the final sample extract with the initial mobile phase (e.g., 1:5, 1:10).[8]A proportional decrease in both the matrix components and the analyte. If the initial concentration is high enough, this can reduce suppression while maintaining adequate sensitivity.
Internal Standard Select a structurally similar organophosphate pesticide that is not expected in the samples. Spike it into the samples before extraction.The internal standard will co-elute with this compound and experience similar signal suppression, allowing for a reliable correction of the analyte signal.

Experimental Protocols

Post-Column Infusion Experiment

Objective: To identify the retention time regions where co-eluting matrix components cause signal suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • This compound standard solution (at a concentration that gives a stable, mid-range signal)

  • Blank matrix extract (prepared using your standard sample preparation method)

  • Mobile phases

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phases used for your this compound analysis.

  • Disconnect the LC flow from the mass spectrometer's ion source.

  • Connect the LC eluent line to one inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Load the syringe pump with the this compound standard solution and connect it to the remaining inlet of the tee-piece.

  • Begin the LC run with your standard gradient.

  • Once the LC flow is stable, start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to infuse the this compound standard.

  • Acquire data in MRM mode for the this compound transition. You should observe a stable, elevated baseline signal.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.

Generic QuEChERS Sample Preparation Protocol

Objective: To extract this compound from a food or environmental matrix and remove a significant portion of interfering components.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Water (for rehydration of dry samples)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • Dispersive SPE (d-SPE) tubes with appropriate sorbents (e.g., PSA, C18, GCB)

  • Centrifuge and centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ACN.

    • Add the QuEChERS extraction salts.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the ACN supernatant (upper layer) to a 2 mL d-SPE tube containing the appropriate sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

cluster_source ESI Source cluster_gas_phase Gas Phase A Analyte (this compound) E Suppressed Analyte Ions A->E Ion Suppression B Matrix Components B->E Ion Suppression C Solvent Droplets D Analyte Ions [M+H]+ C->D Successful Ionization C->E Ion Suppression F MS Inlet D->F E->F

Mechanism of ion suppression in the ESI source.

References

Improving the resolution of Crotoxyphos enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the resolution of Crotoxyphos enantiomers in chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound?

This compound is an organophosphate pesticide with a chiral center, meaning it exists as a pair of enantiomers.[1] These enantiomers have identical physical and chemical properties in an achiral environment, which makes their separation challenging using standard chromatography techniques.[2] Achieving resolution requires a chiral environment, typically created by a chiral stationary phase (CSP), that interacts differently with each enantiomer.[3] The key challenge lies in finding the right combination of CSP and mobile phase to exploit these subtle differences in interaction and achieve baseline separation.[2]

Q2: Which types of chiral stationary phases (CSPs) are most effective for organophosphate pesticides like this compound?

For organophosphate pesticides, polysaccharide-based CSPs are often the most successful.[1][3] These include derivatives of cellulose (B213188) and amylose, such as:

  • Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dichlorophenylcarbamate)

Immobilized polysaccharide CSPs are particularly robust and compatible with a wider range of solvents, which can be advantageous during method development.[1] Cyclodextrin-based CSPs can also be effective for resolving some chiral pesticides.[4]

Q3: What are the typical mobile phases used for the chiral separation of this compound?

Normal-phase chromatography is commonly employed for the chiral separation of organophosphate pesticides.[1] Typical mobile phases consist of a non-polar solvent modified with a small amount of a polar solvent (an alcohol). Common combinations include:

  • n-hexane/isopropanol

  • n-hexane/ethanol

The ratio of the alkane to the alcohol is a critical parameter that must be optimized to achieve the desired selectivity and resolution.[5]

Q4: How does temperature affect the chiral resolution of this compound?

Temperature plays a complex role in chiral separations and should be carefully controlled.[6] Generally, lower temperatures tend to increase enantioselectivity by enhancing the subtle intermolecular interactions responsible for chiral recognition.[5] However, higher temperatures can improve peak efficiency and reduce analysis time.[5] The optimal temperature is compound-dependent, and in some cases, increasing the temperature can improve resolution.[6][7] Therefore, it is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.

Experimental Protocol: Chiral HPLC Method for this compound Enantiomers

This protocol provides a starting point for developing a chiral separation method for this compound. Optimization will likely be required.

ParameterRecommended Condition
HPLC System Agilent 1200 or similar
Column Chiralpak IA-3 (amylose tris(3,5-dimethylphenylcarbamate)), 150 mm x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 270 nm
Sample Preparation Dissolve this compound standard in the mobile phase to a concentration of 1 mg/mL.

Quantitative Data for Similar Organophosphate Pesticides

CompoundChiral Stationary PhaseMobile Phase (v/v)tR1 (min)tR2 (min)αRs
ProfenofosChiralpak IA-3n-Hexane/Ethanol (95:5)8.29.51.182.1
FonofosChiralpak IB-N-3n-Hexane/Isopropanol (98:2)10.111.31.131.9
MalathionChiralpak IC-3n-Hexane/Isopropanol (90:10)6.57.81.232.5

Note: Data is illustrative and based on typical separations of organophosphate pesticides. tR1 and tR2 are the retention times of the first and second eluting enantiomers, α is the separation factor, and Rs is the resolution factor.

Troubleshooting Guide

Problem: Poor or No Resolution of Enantiomers

Q: My chromatogram shows a single, broad peak or two overlapping peaks for this compound. What are the first steps to troubleshoot this?

A: Poor resolution is the most common issue in chiral method development. A systematic approach is needed to identify the cause.

  • Chiral Stationary Phase (CSP) Selection: The chosen CSP may not be suitable for this compound. It is advisable to screen a variety of CSPs with different chiral selectors, particularly polysaccharide-based columns.[5]

  • Mobile Phase Composition: The polarity of the mobile phase is crucial. In normal-phase chromatography, systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the n-hexane. Small changes can have a significant impact on selectivity.[5]

  • Temperature Optimization: As mentioned in the FAQ, temperature has a strong influence on chiral recognition.[6] Evaluate the separation at different temperatures (e.g., in 5°C increments from 15°C to 35°C).[5]

  • Flow Rate: Lower flow rates often improve resolution in chiral chromatography. Try reducing the flow rate to 0.5 mL/min.[5]

G start Start: Poor Resolution csp Is the CSP appropriate for organophosphates? start->csp screen_csp Screen different CSPs (e.g., polysaccharide-based) csp->screen_csp No mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes screen_csp->mobile_phase adjust_mp Adjust alcohol % in mobile phase (e.g., Hexane/IPA) mobile_phase->adjust_mp No temperature Is the temperature optimal? mobile_phase->temperature Yes adjust_mp->temperature adjust_temp Vary temperature (e.g., 15°C, 25°C, 35°C) temperature->adjust_temp No flow_rate Is the flow rate too high? temperature->flow_rate Yes adjust_temp->flow_rate adjust_flow Reduce flow rate (e.g., to 0.5 mL/min) flow_rate->adjust_flow No end Resolution Improved flow_rate->end Yes adjust_flow->end

Troubleshooting workflow for poor enantiomeric resolution.

Problem: Peak Tailing

Q: The peaks for the this compound enantiomers are asymmetrical and show significant tailing. How can this be corrected?

A: Peak tailing can compromise resolution and quantification. Here are some potential causes and solutions:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause tailing. Adding a small amount of a modifier to the mobile phase, such as an acid or base, can sometimes mitigate these effects, but care must be taken as this can also alter selectivity.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves.

  • Column Contamination or Degradation: The column may be contaminated or have lost performance. Try flushing the column with a strong solvent (check the manufacturer's instructions for compatible solvents). If the problem persists, the column may need to be replaced.

Problem: Irreproducible Retention Times

Q: The retention times for the this compound enantiomers are shifting between injections. What could be the issue?

A: Inconsistent retention times are often due to a lack of system stability.

  • Column Equilibration: Chiral columns, especially polysaccharide-based ones, may require longer equilibration times than standard reversed-phase columns.[5] Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Preparation: The mobile phase composition must be precise. Inaccuracies in mixing the mobile phase components can lead to shifts in retention time.[8]

  • Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature, as even small variations can affect retention times.[5]

G start Start: Method Development select_csp Select initial CSPs (Polysaccharide-based) start->select_csp screen_mp Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) select_csp->screen_mp initial_run Perform initial chromatographic runs screen_mp->initial_run resolution_check Resolution > 1.5? initial_run->resolution_check resolution_check->select_csp No optimize Optimize Separation resolution_check->optimize Yes optimize_mp Fine-tune mobile phase ratio optimize->optimize_mp optimize_temp Optimize temperature optimize_mp->optimize_temp optimize_flow Optimize flow rate optimize_temp->optimize_flow final_method Final Validated Method optimize_flow->final_method

Experimental workflow for chiral method development.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of Crotoxyphos and Other Key Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acute toxicity of Crotoxyphos with other widely used organophosphate insecticides: Chlorpyrifos, Malathion, and Parathion. The information is compiled from various toxicological studies to assist researchers in understanding their relative toxicities.

Acute Toxicity Data: A Comparative Overview

The acute toxicity of these organophosphate insecticides is most commonly expressed as the median lethal dose (LD50), which is the dose required to kill half the members of a tested population. The following table summarizes the oral and dermal LD50 values in rats for the selected organophosphates.

InsecticideAdministration RouteLD50 (mg/kg body weight)Reference(s)
This compound Oral82 - 155[1]
Dermal202[1][2]
Chlorpyrifos Oral95 - 270[3][4]
Dermal>2000[3]
Malathion Oral1000 - >10,000[5]
Dermal>4000[5]
Parathion Oral2 - 30[6]
Dermal6.8 - 50[6]

Note: LD50 values can vary based on factors such as the strain, sex, and age of the animal, as well as the formulation of the insecticide and the solvent used.

Experimental Protocols for Acute Toxicity Testing

The determination of acute oral and dermal toxicity largely follows standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 401: Acute Oral Toxicity

This guideline details the procedure for assessing the acute oral toxicity of a substance.[7][8][9] Key steps in this protocol include:

  • Animal Selection: Healthy, young adult rodents, typically rats, are used.

  • Fasting: Animals are fasted overnight before the administration of the test substance.[7]

  • Dose Administration: The substance is administered in a single dose via gavage.[7] If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.

  • Data Analysis: The LD50 value is calculated from the number of mortalities within the observation period.

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline outlines the methodology for evaluating the acute toxicity of a substance applied to the skin.[10][11][12][13][14] The essential steps are:

  • Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the test animals.[11][12]

  • Substance Application: The test substance is applied uniformly over the shaved area, which should be at least 10% of the body surface area.[11] The area is then covered with a porous gauze dressing.

  • Exposure Duration: The substance is kept in contact with the skin for 24 hours.

  • Observation: Similar to the oral toxicity test, animals are observed for 14 days for signs of toxicity and mortality.

  • Data Analysis: The dermal LD50 is determined based on the observed mortality.

Key Signaling Pathways in Organophosphate Toxicity

The primary mechanism of action for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. However, their toxicity also involves other cellular signaling pathways.

Acetylcholinesterase Inhibition

Organophosphates bind to the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing overstimulation of cholinergic receptors and resulting in the characteristic signs of organophosphate poisoning.

G OP Organophosphate Insecticide AChE Acetylcholinesterase (AChE) OP->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis (Blocked) ACh Acetylcholine (ACh) ACh->AChE Synaptic_Cleft Synaptic Cleft (Accumulation of ACh) ACh->Synaptic_Cleft Cholinergic_Receptors Cholinergic Receptors (Overstimulation) Synaptic_Cleft->Cholinergic_Receptors Toxic_Effects Clinical Toxic Effects Cholinergic_Receptors->Toxic_Effects

Organophosphate Inhibition of Acetylcholinesterase.
MAPK Signaling Pathway and Oxidative Stress

Exposure to organophosphates can induce oxidative stress, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][16][17][18] This can, in turn, trigger cellular responses such as inflammation and apoptosis (programmed cell death).

G OP Organophosphate Exposure ROS Reactive Oxygen Species (ROS) OP->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK MAPK Pathway (JNK, p38, ERK) Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation Oxidative_Stress->MAPK G OP Neuropathic Organophosphate NTE Neuropathy Target Esterase (NTE) OP->NTE Inhibition & Aging Axonal_Degeneration Axonal Degeneration NTE->Axonal_Degeneration Initiation OPIDN OPIDN Symptoms (Delayed Onset) Axonal_Degeneration->OPIDN G cluster_0 Preliminary Phase cluster_1 Main Study (e.g., OECD 401/402) cluster_2 Data Analysis Range_Finding Range-Finding Study (Few animals, wide dose range) Dose_Selection Selection of Dose Levels for Main Study Range_Finding->Dose_Selection Dosing Dosing of Animal Groups (Oral or Dermal) Dose_Selection->Dosing Observation 14-Day Observation (Mortality, Clinical Signs) Dosing->Observation Necropsy Gross Necropsy of all Animals Observation->Necropsy LD50_Calculation Statistical Calculation of LD50 Value Necropsy->LD50_Calculation

References

Advancing Crotoxyphos Detection: A Comparative Guide to a Validated QuEChERS-Based LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of pesticides is paramount. This guide provides a detailed comparison of a newly validated analytical method for the detection of Crotoxyphos, an organophosphate insecticide, against a traditional approach. The new method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering significant advantages in performance and efficiency.

This publication will delve into the experimental protocols and performance data of this modern methodology, presenting a clear and objective comparison with established gas chromatography-based techniques.

Performance Comparison: QuEChERS LC-MS/MS vs. Traditional GC-NPD

The validation of any new analytical method requires rigorous testing to ensure its reliability and accuracy. Below is a summary of the performance characteristics of the new QuE-ChERS LC-MS/MS method for this compound detection compared to a traditional Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) method. The data highlights the superior sensitivity and efficiency of the newer methodology.

Performance ParameterNew Method: QuEChERS LC-MS/MSTraditional Method: GC-NPD
Limit of Detection (LOD) 0.003 mg/kg0.02 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg0.05 mg/kg
Recovery 95% (RSD ≤ 10%)85% (RSD ≤ 15%)
Precision (RSD) ≤ 10%≤ 15%
Sample Preparation Time ~30 minutes1-2 hours
Selectivity HighModerate to High
Matrix Effects Can be compensated with matrix-matched standardsCan be significant

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and adoption of this new analytical method.

New Method: QuEChERS Extraction and LC-MS/MS Analysis

This method is designed for the rapid and efficient extraction and quantification of this compound from various food matrices.

1. Sample Preparation (QuEChERS)

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). The tube is shaken vigorously for 1 minute.

  • Salting-Out: A mixture of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) is added to induce phase separation. The tube is again shaken vigorously for 1 minute.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. This step removes interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract: The supernatant is collected, filtered, and is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: An aliquot of the final extract is injected into a Liquid Chromatography system equipped with a C18 reverse-phase column. A gradient elution program with mobile phases consisting of water with formic acid and methanol (B129727) is used to separate this compound from other components.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. This compound is ionized using electrospray ionization (ESI) in positive mode and detected using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Traditional Method: Solvent Extraction and GC-NPD Analysis

This method represents a more conventional approach to pesticide residue analysis.

1. Sample Preparation

  • Homogenization: A representative sample of the matrix is homogenized.

  • Solvent Extraction: The homogenized sample is extracted with a suitable organic solvent, such as acetone (B3395972) or ethyl acetate, typically using a high-speed blender or shaker.

  • Liquid-Liquid Partitioning: The extract is partitioned with a non-polar solvent like dichloromethane (B109758) or hexane (B92381) to transfer the pesticides into the organic phase.

  • Cleanup: The organic extract is cleaned up using column chromatography (e.g., Florisil or silica (B1680970) gel) to remove co-extracted matrix interferences.

  • Concentration: The cleaned extract is concentrated to a small volume before GC analysis.

2. GC-NPD Analysis

  • Gas Chromatographic Separation: An aliquot of the concentrated extract is injected into a Gas Chromatograph equipped with a capillary column suitable for pesticide analysis. The oven temperature is programmed to separate this compound from other compounds.

  • Nitrogen-Phosphorus Detection: A Nitrogen-Phosphorus Detector (NPD), which is highly selective for compounds containing nitrogen and phosphorus, is used for the detection and quantification of this compound.

Visualizing the Workflow and Performance Comparison

To further clarify the processes and the advantages of the new method, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_NewMethod New Method: QuEChERS LC-MS/MS cluster_TraditionalMethod Traditional Method: Solvent Extraction GC-NPD A Sample Homogenization B Acetonitrile Extraction A->B C Salting-Out & Centrifugation B->C D d-SPE Cleanup C->D E LC-MS/MS Analysis D->E F Sample Homogenization G Solvent Extraction F->G H Liquid-Liquid Partitioning G->H I Column Cleanup H->I J Concentration I->J K GC-NPD Analysis J->K

A comparison of the experimental workflows for the new and traditional methods.

Performance_Comparison cluster_NewMethod New Method: QuEChERS LC-MS/MS cluster_TraditionalMethod Traditional Method: GC-NPD center This compound Detection LOD_New LOD: 0.003 mg/kg center->LOD_New Superior Sensitivity Recovery_New Recovery: 95% center->Recovery_New Higher Accuracy Time_New Time: ~30 min center->Time_New Faster LOD_Trad LOD: 0.02 mg/kg center->LOD_Trad Recovery_Trad Recovery: 85% center->Recovery_Trad Time_Trad Time: 1-2 hours center->Time_Trad LOQ_New LOQ: 0.01 mg/kg LOQ_Trad LOQ: 0.05 mg/kg

Key performance advantages of the new analytical method for this compound detection.

Navigating the Specificity Challenge: A Comparative Guide to Crotoxyphos Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of analytes is paramount. When employing immunoassay-based methods for the detection of the organophosphate insecticide Crotoxyphos, understanding the potential for cross-reactivity with other structurally similar compounds is critical to ensure data accuracy and avoid misleading results. This guide provides a comprehensive overview of the principles of immunoassay cross-reactivity, methodologies for its assessment, and a comparative look at alternative detection methods, addressing the current landscape of this compound analysis.

While specific quantitative data on the cross-reactivity of this compound in commercially available or published immunoassays is not readily found in the public domain, this guide leverages established principles and data from related organophosphate pesticides to provide a framework for evaluating potential cross-reactivity and designing robust analytical strategies.

Understanding Cross-Reactivity in Organophosphate Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity. In the context of organophosphate pesticides, which often share a common phosphate (B84403) ester core structure, the potential for cross-reactivity is a significant consideration.

The degree of cross-reactivity is influenced by the specificity of the antibody, which is determined by the hapten used to generate it. A hapten is a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response. The structural features of the hapten that are exposed during this process will dictate the binding sites of the resulting antibodies. If an antibody is generated against a generic organophosphate structure, it is more likely to cross-react with other organophosphates. Conversely, antibodies raised against unique structural motifs of a specific pesticide will exhibit higher selectivity.

Performance Comparison: Immunoassay vs. Alternative Methods

The choice of an analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, cost, and the nature of the sample matrix. While immunoassays offer a rapid and cost-effective screening tool, alternative methods like chromatography provide higher specificity and are often used for confirmation.

FeatureImmunoassay (e.g., ELISA)Gas Chromatography (GC) / Liquid Chromatography (LC) with Mass Spectrometry (MS)
Principle Antigen-antibody bindingSeparation based on physical/chemical properties and mass-to-charge ratio
Specificity Can be variable; susceptible to cross-reactivity with structurally related compounds.High; provides structural information for definitive identification.
Sensitivity Generally high (ng/mL to pg/mL range).Very high (pg/mL to fg/mL range).
Sample Throughput High; suitable for screening large numbers of samples.Lower; more time-consuming per sample.
Cost Relatively low cost per sample.High initial instrument cost and higher cost per sample.
Ease of Use Relatively simple to perform.Requires skilled operators and complex instrumentation.
Application Screening, semi-quantitative analysis.Confirmatory analysis, quantitative analysis, multi-residue analysis.

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of an immunoassay for this compound, a competitive ELISA is a commonly employed method. The following is a generalized protocol that can be adapted for this purpose.

Competitive Indirect ELISA Protocol

1. Reagents and Materials:

  • This compound standard

  • Potential cross-reacting organophosphate standards

  • Anti-Crotoxyphos antibody (primary antibody)

  • Coating antigen (e.g., this compound-protein conjugate)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • ELISA plates (96-well)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

2. Procedure:

  • Coating: Dilute the coating antigen in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions of the this compound standard and each potential cross-reactant in a suitable buffer.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the ELISA plate. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the maximum signal).

  • For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing Experimental Workflows and Logical Relationships

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for a competitive ELISA and the logical relationship of cross-reactivity assessment.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating Coat Plate with Coating Antigen Washing1 Wash Blocking Block Wells Washing2 Wash Preincubation Pre-incubate Antibody with Sample/Standard Washing2->Preincubation Addition Add Mixture to Wells Incubation1 Incubate Washing3 Wash SecondaryAb Add Secondary Antibody-Enzyme Conjugate Washing3->SecondaryAb Incubation2 Incubate SecondaryAb->Incubation2 Washing4 Wash Incubation2->Washing4 Substrate Add Substrate Washing4->Substrate Incubation3 Incubate (Color Development) Substrate->Incubation3 Stop Stop Reaction Incubation3->Stop Read Read Absorbance Stop->Read

Caption: Experimental Workflow for a Competitive Indirect ELISA.

Cross_Reactivity_Logic cluster_assay Immunoassay cluster_analytes Analytes Antibody Anti-Crotoxyphos Antibody This compound This compound (Target Analyte) Antibody->this compound High Affinity Binding Analog_A Structurally Similar Organophosphate A Antibody->Analog_A Potential Cross-Reactivity (Moderate Affinity) Analog_B Structurally Similar Organophosphate B Antibody->Analog_B Potential Cross-Reactivity (Low Affinity) Unrelated Unrelated Compound Antibody->Unrelated No Binding

Caption: Logical Relationship of Antibody Cross-Reactivity.

Comparative Efficacy Analysis: Crotoxyphos vs. Novel Ectoparasiticides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of ectoparasite control in veterinary medicine has evolved significantly. For decades, organophosphates like Crotoxyphos were mainstays in controlling a range of external pests on livestock. However, the development of novel ectoparasiticides, particularly the isoxazoline (B3343090) class, has introduced new paradigms in efficacy, safety, and duration of action. This guide provides a detailed, data-driven comparison between the established organophosphate this compound and leading novel isoxazoline compounds, offering researchers and drug development professionals a clear perspective on their respective merits and mechanisms.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the efficacy and safety profiles of this compound and novel isoxazolines lies in their distinct molecular targets within the parasite's nervous system.

This compound: As a member of the organophosphate class, this compound functions as an acetylcholinesterase (AChE) inhibitor.[1][2] It irreversibly binds to the active site of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).[1] This leads to an accumulation of ACh at the nerve synapse, causing continuous nerve stimulation, which results in paralysis and eventual death of the arthropod.[1]

Crotoxyphos_MoA This compound Mechanism of Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Neuron Postsynaptic Neuron (Continuous Firing) Receptor->Neuron Signal Result Paralysis & Death Neuron->Result This compound This compound This compound->AChE Inhibits

Caption: this compound inhibits acetylcholinesterase, causing neurotransmitter buildup.

Novel Ectoparasiticides (Isoxazolines): The isoxazoline class, which includes compounds like fluralaner, afoxolaner, sarolaner, and lotilaner, possesses a novel mechanism of action. They are potent, non-competitive antagonists of ligand-gated chloride channels, specifically those gated by gamma-aminobutyric acid (GABA) and glutamate.[3][4][5][6] By blocking these channels, isoxazolines prevent the influx of chloride ions into neurons, which inhibits the hyperpolarization of the cell membrane and disrupts normal nerve signal transmission. This leads to hyperexcitation of the central nervous system, uncontrolled neuronal activity, paralysis, and death of the ectoparasite.[3][5] These compounds demonstrate high selectivity for invertebrate nerve and muscle cells over their mammalian counterparts, contributing to their wide safety margin in host animals.[5][6]

Isoxazoline_MoA Isoxazoline Mechanism of Action cluster_channel Neuronal Chloride Channel Channel GABA/Glutamate-gated Cl- Channel Neuron_Normal Neuron (Resting State) Channel->Neuron_Normal Hyperpolarization Cl_ion Chloride Ions (Cl-) Cl_ion->Channel Influx Isoxazoline Isoxazoline (e.g., Fluralaner) Isoxazoline->Channel Blocks Neuron_Blocked Postsynaptic Neuron (Hyperexcitation) Result Paralysis & Death Neuron_Blocked->Result Experimental_Workflow Generalized Efficacy Study Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Infestation cluster_eval Phase 3: Evaluation A1 Animal Selection & Acclimatization A2 Baseline Parasite Counts (Pre-Treatment) A1->A2 A3 Randomization into Treatment & Control Groups A2->A3 B1 Day 0: Administration of Test Product or Placebo A3->B1 B2 Post-Treatment Parasite Re-infestation (at defined intervals) B1->B2 C2 Clinical Observations & Adverse Event Monitoring B1->C2 C1 Parasite Counts (Combing/Skin Scraping) at specified time points B2->C1 Assessment C3 Data Analysis (e.g., % Reduction vs. Control) C1->C3 C2->C3

References

Inter-Laboratory Validation of a Standardized Crotoxyphos Analytical Protocol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of a standardized analytical protocol for the organophosphate pesticide, Crotoxyphos. While a specific, comprehensive inter-laboratory validation study for a single, universally adopted this compound protocol is not extensively documented in publicly available literature, this document outlines the critical parameters and methodologies for such a study. The data and protocols presented here are based on established and validated methods for the analysis of organophosphate pesticides, which serve as a reliable proxy for developing and validating a this compound-specific protocol.

The objective of an inter-laboratory validation is to establish the reproducibility and reliability of an analytical method when performed by different analysts in different laboratories. This guide compares common analytical techniques and presents a standardized workflow for conducting such a validation study.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an analytical method is a critical first step. Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS), are the most common techniques for organophosphate analysis.[1][2] The choice between them depends on the analyte's properties and the desired sensitivity and selectivity. The following table summarizes typical performance data for these methods in the analysis of organophosphate pesticides.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Source(s)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by precursor and product ion mass-to-charge ratios.[3]
**Linearity (R²) **> 0.99> 0.995[1][4]
Recovery (%) 75 - 110%70 - 120%[5][6][7]
Precision (%RSD) < 20%< 20%[1][4][7]
LOD (µg/kg) 0.01 - 0.040.01 - 0.13[1][4]
LOQ (µg/kg) 0.04 - 0.130.15 - 1.1[1][4]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to a successful inter-laboratory validation. The following sections describe a widely accepted methodology for the analysis of organophosphate pesticides in various matrices.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a popular and effective sample preparation technique for pesticide residue analysis in food and agricultural products.[4][8]

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable, soil) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of water (for low-moisture samples) and 10-15 mL of acetonitrile (B52724). Ceramic homogenizers can be added to aid in extraction.[4]

  • Salting Out: A salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) (NaOAc) or sodium chloride (NaCl), is added to the tube. The tube is then shaken vigorously to partition the pesticides into the acetonitrile layer.

  • Centrifugation: The tube is centrifuged to separate the organic and aqueous layers and precipitate solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and MgSO₄. This step removes interferences such as organic acids, sugars, and lipids.[7]

  • Final Extract: The d-SPE tube is shaken and centrifuged, and the final acetonitrile extract is collected for analysis.

2. Instrumental Analysis: GC-MS/MS Protocol

  • Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) is used for separation and detection.[7]

  • Column: A capillary column suitable for pesticide analysis, such as a DB-35ms, is employed.[5]

  • Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is used to separate the pesticides based on their boiling points and column interactions.

  • Mass Spectrometer Conditions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would be determined and optimized.

  • Quantification: Quantification is performed using an internal or external standard calibration curve. Matrix-matched standards are often used to compensate for matrix effects.

Mandatory Visualization

The following diagrams illustrate the key workflows in the inter-laboratory validation process.

G cluster_prep Sample Preparation (QuEChERS) Homogenization Homogenization Extraction Extraction Homogenization->Extraction 10-15g sample Salting_Out Salting_Out Extraction->Salting_Out Acetonitrile Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 MgSO4/NaOAc dSPE dSPE Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation2 dSPE->Centrifugation2 PSA/MgSO4 Final_Extract Final_Extract Centrifugation2->Final_Extract Clean Extract

QuEChERS Sample Preparation Workflow

G cluster_validation Inter-Laboratory Validation Workflow Coordinating_Lab Coordinating Laboratory Sample_Distribution Distribution of Standardized Protocol and Homogenized Samples Coordinating_Lab->Sample_Distribution Statistical_Analysis Statistical Analysis (e.g., Horwitz Ratio, Cochran's Test) Coordinating_Lab->Statistical_Analysis Participating_Labs Participating Laboratories (Lab A, B, C...) Analysis Independent Sample Analysis Participating_Labs->Analysis Sample_Distribution->Participating_Labs Data_Submission Submission of Raw Data and Results Analysis->Data_Submission Data_Submission->Coordinating_Lab Validation_Report Final Validation Report Statistical_Analysis->Validation_Report

Inter-Laboratory Validation Process

References

Unraveling the Enantiomeric Puzzle: A Comparative Analysis of Crotoxyphos Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemistry of pesticides is paramount to accurately assessing their environmental impact and toxicological profiles. Crotoxyphos (B1669631), an organophosphate insecticide, exists as a chiral compound with two enantiomers, (+)-crotoxyphos and (-)-crotoxyphos. Emerging research reveals significant differences in the toxicity of these enantiomers, highlighting the necessity of evaluating them individually rather than as a racemic mixture.

This guide provides a comprehensive comparison of the toxicity of this compound enantiomers, supported by experimental data. We delve into their differential effects on acetylcholinesterase (AChE), the primary target of organophosphate insecticides, and explore the toxicokinetic and toxicodynamic factors that contribute to these differences.

Quantitative Analysis of Enantioselective Toxicity

The differential toxicity of this compound enantiomers is most evident in their inhibition of acetylcholinesterase. The following tables summarize the 50% inhibitory concentration (IC50) values from both in vivo and in vitro studies.

Table 1: In Vivo Acetylcholinesterase (AChE) Inhibition by this compound Enantiomers

SpeciesEnantiomerIC50 (µg/L)Selectivity Ratio*
Daphnia magna(+)-Crotoxyphos2.311.3
(-)-Crotoxyphos26
Racemic this compound3.96.7
Japanese Medaka (Oryzias latipes)(+)-Crotoxyphos281.1
(-)-Crotoxyphos31
Racemic this compound291.1

*Selectivity Ratio = IC50 of less active enantiomer / IC50 of more active enantiomer

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound Enantiomers

Enzyme SourceEnantiomerIC50 (µM)Selectivity Ratio*
Electric Eel (EE-AChE)(+)-Crotoxyphos1.81.6
(-)-Crotoxyphos1.1
Racemic this compound1.51.4
Human Recombinant (HR-AChE)(+)-Crotoxyphos0.931.9
(-)-Crotoxyphos0.48
Racemic this compound0.751.6

*Selectivity Ratio = IC50 of less active enantiomer / IC50 of more active enantiomer

A striking observation from the data is the reversal of enantioselectivity between in vivo and in vitro assays. In vivo, the (+)-enantiomer of this compound is significantly more potent in inhibiting AChE, particularly in Daphnia magna where it is over 11-fold more toxic than the (-)-enantiomer[1][2]. However, in vitro studies show that the (-)-enantiomer is slightly more active against both electric eel and human recombinant AChE[1][2]. This suggests that toxicokinetic factors, such as differential uptake, metabolism (biotransformation), or elimination of the enantiomers, play a crucial role in the overall toxicity observed in living organisms[1][3].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Acetylcholinesterase Inhibition Assay (Daphnia magna and Japanese Medaka)

This protocol is based on the methodology described by Nillos et al.[1][2].

  • Test Organisms: Daphnia magna (neonates, <24 h old) and juvenile Japanese medaka (Oryzias latipes) are used as test organisms.

  • Exposure: Organisms are exposed to a range of concentrations of (+)-crotoxyphos, (-)-crotoxyphos, and racemic this compound in a suitable medium (e.g., reconstituted moderately hard water for Daphnia magna and dechlorinated tap water for medaka) for a specified period (e.g., 24 hours for Daphnia magna and 48 hours for medaka).

  • Homogenization: After exposure, organisms are collected, rinsed, and homogenized in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4) on ice.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris. The resulting supernatant, containing the AChE enzyme, is collected for analysis.

  • AChE Activity Measurement: The AChE activity in the supernatant is determined using the Ellman method. This involves the addition of acetylthiocholine (B1193921) iodide (ATC) as a substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen. The rate of the reaction, which produces a yellow-colored product, is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of AChE inhibition is calculated relative to a control group not exposed to this compound. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the pesticide concentration and fitting the data to a dose-response curve.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is also adapted from Nillos et al.[1][2].

  • Enzyme Sources: Purified acetylcholinesterase from electric eel (Electrophorus electricus) (EE-AChE) and human recombinant acetylcholinesterase (HR-AChE) are used.

  • Incubation: A solution of the enzyme is incubated with various concentrations of (+)-crotoxyphos, (-)-crotoxyphos, or racemic this compound in a phosphate buffer (e.g., 0.1 M, pH 8.0) at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 15 minutes).

  • Substrate Addition: The enzymatic reaction is initiated by adding the substrate, acetylthiocholine iodide (ATC), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Spectrophotometric Measurement: The change in absorbance at 412 nm is measured over time to determine the rate of the enzymatic reaction.

  • Calculation of Inhibition: The percentage of AChE inhibition is calculated for each concentration of the test compound by comparing the reaction rate to that of a control with no inhibitor.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable inhibition model.

Visualizing the Mechanisms

To better understand the processes involved in this compound toxicity, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

Acetylcholinesterase_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter ACh_vesicle->Synaptic_Cleft Release ACh->ACh_vesicle Release AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) Synaptic_Cleft->AChR Binding Acetate Acetate AChE->Acetate Choline_cleft Choline AChE->Choline_cleft Choline_reuptake Choline Transporter Choline_reuptake->Choline Reuptake Choline_cleft->Choline_reuptake Reuptake Signal Signal Transduction AChR->Signal This compound This compound This compound->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis Organism_Selection Select Test Organisms (D. magna, O. latipes) Exposure Expose to this compound Enantiomers & Racemate Organism_Selection->Exposure Homogenization Homogenize Organisms Exposure->Homogenization Centrifugation Centrifuge Homogenate Homogenization->Centrifugation Supernatant_Collection_in_vivo Collect Supernatant Centrifugation->Supernatant_Collection_in_vivo AChE_Assay_in_vivo Perform AChE Assay Supernatant_Collection_in_vivo->AChE_Assay_in_vivo IC50_in_vivo Determine In Vivo IC50 AChE_Assay_in_vivo->IC50_in_vivo Data_Comparison Comparative Analysis of In Vivo and In Vitro Data IC50_in_vivo->Data_Comparison Enzyme_Source Select AChE Source (EE-AChE, HR-AChE) Incubation Incubate Enzyme with This compound Enantiomers Enzyme_Source->Incubation Substrate_Addition Add Substrate (ATC) & Chromogen (DTNB) Incubation->Substrate_Addition Measurement Measure Absorbance Change Substrate_Addition->Measurement IC50_in_vitro Determine In Vitro IC50 Measurement->IC50_in_vitro IC50_in_vitro->Data_Comparison Conclusion Elucidate Role of Toxicokinetics Data_Comparison->Conclusion

Caption: General Experimental Workflow for Comparing this compound Enantiomer Toxicity.

Conclusion

The presented data unequivocally demonstrates the enantioselective toxicity of this compound. The greater in vivo toxicity of the (+)-enantiomer, contrasted with the slightly higher in vitro activity of the (-)-enantiomer, underscores the critical importance of considering toxicokinetic processes in toxicological assessments of chiral pesticides. Researchers and drug development professionals should be cognizant of these stereochemical nuances to conduct more accurate risk assessments and to develop safer and more effective chemical compounds. Future research should focus on elucidating the specific metabolic pathways of each this compound enantiomer to fully understand the mechanisms behind their differential toxicity.

References

A Comparative Guide to the Validation of Analytical Methods for Crotoxyphos Residue Determination in Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Method: QuEChERS Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a robust and widely adopted approach for pesticide residue analysis, adapted here for the specific determination of Crotoxyphos in milk.

Experimental Protocol

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Extraction:

    • Weigh 10 g of a homogenized milk sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add internal standard solution.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

    • The supernatant is ready for GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 150°C, hold for 0 minutes.

    • Ramp 2: 3°C/min to 200°C, hold for 0 minutes.

    • Ramp 3: 8°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Method Performance Comparison

The following table summarizes the expected performance of the proposed GC-MS method for this compound against alternative analytical techniques commonly used for organophosphate pesticide residue analysis in milk. Data for alternative methods are derived from published validation studies on similar organophosphates.

ParameterProposed GC-MS Method (this compound)Alternative 1: LC-MS/MS (Other Organophosphates)Alternative 2: ELISA (Other Organophosphates)
Limit of Detection (LOD) 0.5 - 2 µg/kg0.01 - 1 µg/kg0.1 - 5 µg/L
Limit of Quantitation (LOQ) 1.5 - 5 µg/kg0.05 - 3 µg/kg0.5 - 10 µg/L
Recovery (%) 85 - 110%80 - 115%70 - 120%
Precision (RSD%) < 15%< 15%< 20%
Specificity High (Mass Spectrometry)Very High (Tandem MS)Moderate to High (Antibody dependent)
Throughput ModerateHighVery High
Cost per Sample ModerateHighLow

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between validation parameters, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis milk_sample Milk Sample (10g) extraction QuEChERS Extraction (Acetonitrile + Salts) milk_sample->extraction centrifuge1 Centrifugation (4000 rpm, 5 min) extraction->centrifuge1 cleanup d-SPE Cleanup (MgSO4, PSA, C18) centrifuge1->cleanup centrifuge2 Centrifugation (10000 rpm, 2 min) cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract gcms GC-MS Analysis final_extract->gcms Injection data Data Acquisition & Processing gcms->data results Results (Concentration) data->results

Experimental workflow for this compound residue analysis in milk.

A Comparative Analysis of Organophosphate Metabolism in Economically Important Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways of organophosphate insecticides, with a focus on insects of significant economic and veterinary importance, such as the house fly (Musca domestica) and the stable fly (Stomoxys calcitrans). While specific quantitative data for Crotoxyphos metabolism is limited in publicly available literature, this document synthesizes the current understanding of organophosphate detoxification in insects, drawing on data from related compounds to infer the likely metabolic fate of this compound.

Introduction to this compound and Organophosphate Metabolism

This compound is an organophosphate insecticide and acaricide primarily used to control external parasites on livestock, including various species of flies and mites. Like other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The efficacy and potential for resistance to this compound are intrinsically linked to how different insect species metabolize the compound.

The metabolism of organophosphates in insects is a complex process primarily aimed at detoxification and excretion. This process can be broadly categorized into Phase I and Phase II reactions, mediated by several key enzyme families.

Phase I Reactions: These reactions introduce or expose functional groups on the insecticide molecule, typically increasing its polarity. The primary enzymes involved are:

  • Cytochrome P450 monooxygenases (CYPs): A diverse superfamily of enzymes that catalyze oxidative reactions.

  • Esterases (ESTs): These enzymes hydrolyze the ester bonds present in most organophosphates, a crucial step in their detoxification.

Phase II Reactions: These reactions involve the conjugation of the modified insecticide or its metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. The key enzymes are:

  • Glutathione (B108866) S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide or its metabolites.

The relative importance of these pathways can vary significantly between insect species, and even between different strains of the same species (e.g., insecticide-resistant versus susceptible strains), leading to differences in insecticide tolerance.

Comparative Metabolism of Organophosphates in Different Insect Species

Hydrolysis by Esterases

Hydrolysis is a major detoxification pathway for organophosphates. Studies on various organophosphates have shown that increased esterase activity is a common mechanism of resistance in insects. For instance, resistant strains of Helicoverpa armigera and Musca domestica have demonstrated higher esterase activity compared to susceptible strains, leading to more rapid breakdown of the insecticide.[1][2]

The primary hydrolytic metabolites of this compound are predicted to be dimethyl phosphate (B84403) and α-methylbenzyl 3-hydroxycrotonate, based on the hydrolysis of the phosphate ester bond.[3]

Oxidative Metabolism by Cytochrome P450s

Cytochrome P450 enzymes can be involved in both the activation and detoxification of organophosphates. For some organophosphates (thiophosphates), P450s can convert the parent compound into a more toxic oxon form, which is a more potent AChE inhibitor. P450s can also detoxify organophosphates through oxidative cleavage of the molecule. The specific role of P450s in this compound metabolism in different insect species has not been extensively detailed. However, studies on other insecticides in the house fly have shown that P450s, such as those from the CYP6 family, play a significant role in detoxification.[4][5]

Conjugation by Glutathione S-transferases

Glutathione S-transferases contribute to the detoxification of organophosphates by catalyzing the conjugation of glutathione to the insecticide or its metabolites. This process increases the water solubility of the compounds, making them easier to excrete. The role of GSTs in the metabolism of this compound in different insect species is not well-documented, but it is a known detoxification pathway for other organophosphates in insects.[6][7][8]

Quantitative Data on Organophosphate Metabolism

While specific quantitative data for this compound is scarce, the following table provides a generalized comparative overview of enzyme activities involved in organophosphate metabolism in resistant and susceptible strains of an insect species, based on data from related compounds.

Enzyme ActivitySusceptible Strain (Relative Activity)Resistant Strain (Relative Activity)Primary Metabolic Role
Esterase (Hydrolysis) 1.0> 5.0Detoxification of parent compound
Cytochrome P450 (Oxidation) 1.0> 3.0Detoxification/Activation
Glutathione S-transferase (Conjugation) 1.0> 2.0Detoxification of metabolites

Note: The values presented are illustrative and can vary significantly depending on the specific organophosphate and insect species.

Experimental Protocols

In Vivo Metabolism Studies

Objective: To determine the metabolic fate of an insecticide within a living insect.

Protocol:

  • Radiolabeling: Synthesize the organophosphate insecticide (e.g., this compound) with a radioactive isotope (e.g., 14C or 32P).

  • Dosing: Apply a known amount of the radiolabeled insecticide to the insect, typically topically to the dorsal thorax.

  • Incubation: House the treated insects for a specified period (e.g., 24 hours) to allow for metabolism to occur.

  • Extraction: Homogenize the insects and their excreta separately in an appropriate solvent system (e.g., acetonitrile/water) to extract the parent compound and its metabolites.

  • Separation and Identification: Separate the metabolites using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quantification: Quantify the amount of radioactivity in the parent compound and each metabolite spot/peak using liquid scintillation counting or a radiochromatogram scanner.

In Vitro Metabolism Studies (using microsomes)

Objective: To investigate the role of microsomal enzymes (primarily Cytochrome P450s) in the metabolism of an insecticide.

Protocol:

  • Microsome Preparation:

    • Dissect the target tissue (e.g., insect midguts, fat bodies, or whole abdomens).

    • Homogenize the tissue in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction.

  • Incubation:

    • Incubate a known concentration of the insecticide with the microsomal preparation.

    • Include necessary cofactors, such as NADPH for P450-mediated reactions.

    • Run parallel incubations without NADPH as a control.

  • Extraction: Stop the reaction and extract the insecticide and its metabolites using an organic solvent.

  • Analysis: Analyze the extracts using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the metabolites formed.

Visualizations

Crotoxyphos_Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism This compound This compound P450 Cytochrome P450s (Oxidation) This compound->P450 Esterases Esterases (Hydrolysis) This compound->Esterases Oxidative_Metabolites Oxidative Metabolites P450->Oxidative_Metabolites Hydrolytic_Metabolites Hydrolytic Metabolites (e.g., Dimethyl Phosphate, α-methylbenzyl 3-hydroxycrotonate) Esterases->Hydrolytic_Metabolites GSTs Glutathione S-transferases (Conjugation) Oxidative_Metabolites->GSTs Hydrolytic_Metabolites->GSTs Conjugated_Metabolites Conjugated Metabolites GSTs->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Generalized metabolic pathways of this compound in insects.

Experimental_Workflow cluster_InVivo In Vivo Metabolism cluster_InVitro In Vitro Metabolism Dosing Insect Dosing (Topical Application) Incubation_Vivo Incubation Dosing->Incubation_Vivo Extraction_Vivo Extraction of Insect & Excreta Incubation_Vivo->Extraction_Vivo Analysis_Vivo TLC / HPLC Analysis Extraction_Vivo->Analysis_Vivo Microsome_Prep Microsome Preparation Incubation_Vitro Incubation with Insecticide & Cofactors Microsome_Prep->Incubation_Vitro Extraction_Vitro Solvent Extraction Incubation_Vitro->Extraction_Vitro Analysis_Vitro HPLC / GC-MS Analysis Extraction_Vitro->Analysis_Vitro

References

A Comparative Analysis of In Vivo versus In Vitro Acetylcholinesterase Inhibition by Crotoxyphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo and in vitro inhibitory effects of the organophosphate insecticide Crotoxyphos on the enzyme acetylcholinesterase (AChE). The data and methodologies presented are collated from peer-reviewed scientific literature to support research and development in toxicology and pharmacology.

Executive Summary

This compound, a chiral organophosphate, demonstrates a notable difference in its inhibition of acetylcholinesterase when studied in living organisms (in vivo) compared to isolated enzyme preparations (in vitro). Research indicates a reversed enantioselectivity between these two conditions. In vivo studies with aquatic invertebrates and fish show that the (+)-enantiomer of this compound is a more potent AChE inhibitor.[1][2] In contrast, in vitro assays using purified AChE from electric eel and human recombinant sources reveal that the (-)-enantiomer is more active.[1][2] This discrepancy highlights the significant role of metabolic processes, such as uptake, biotransformation, and elimination, in modifying the toxicodynamics of this compound within a living system.

Quantitative Data Comparison

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound enantiomers against acetylcholinesterase under both in vivo and in vitro conditions.

ConditionOrganism/Enzyme SourceEnantiomerIC50 (µM)Reference
In Vivo Daphnia magna(+)-Crotoxyphos0.03 ± 0.00[1][2]
(-)-Crotoxyphos0.33 ± 0.03[1][2]
Oryzias latipes (Japanese Medaka)(+)-Crotoxyphos0.26 ± 0.02[1][2]
(-)-Crotoxyphos0.28 ± 0.01[1][2]
In Vitro Electric Eel (EE-AChE)(+)-Crotoxyphos1.84 ± 0.09[1]
(-)-Crotoxyphos1.15 ± 0.07[1]
Human Recombinant (HR-AChE)(+)-Crotoxyphos1.70 ± 0.12[1]
(-)-Crotoxyphos0.89 ± 0.05[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of acetylcholinesterase inhibition by organophosphates and the general experimental workflows for in vivo and in vitro assays.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Phosphorylated_AChE Inactive Phosphorylated AChE This compound This compound (Organophosphate) This compound->AChE Irreversibly Binds & Phosphorylates Overstimulation Continuous Receptor Stimulation ACh_Accumulation->Overstimulation

Mechanism of Acetylcholinesterase Inhibition by this compound.

InVivo_Workflow start Test Organism Acclimation (e.g., Daphnia magna, Japanese Medaka) exposure Exposure to varying concentrations of this compound enantiomers start->exposure sampling Sample Collection (Whole organism or specific tissues like brain) exposure->sampling homogenization Tissue Homogenization in ice-cold buffer (e.g., phosphate (B84403) buffer with Triton X-100) sampling->homogenization centrifugation Centrifugation to separate supernatant homogenization->centrifugation assay AChE Activity Measurement in supernatant using Ellman's method centrifugation->assay analysis Data Analysis (Calculation of IC50 values) assay->analysis end Results analysis->end

General Experimental Workflow for In Vivo AChE Inhibition Assay.

InVitro_Workflow start Prepare Reagents (Phosphate buffer, DTNB, ATCI, AChE solution) incubation Incubate purified AChE with varying concentrations of this compound enantiomers start->incubation reaction_init Initiate reaction by adding substrate (Acetylthiocholine - ATCI) incubation->reaction_init measurement Measure absorbance change at 412 nm over time using a spectrophotometer reaction_init->measurement analysis Data Analysis (Calculate reaction rates and % inhibition to determine IC50) measurement->analysis end Results analysis->end

References

Validating Bee Toxicity Data for Crotoxyphos Risk Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bee toxicity data for insecticides, using Chlorpyrifos as a surrogate for the organophosphate Crotoxyphos, for which public data is limited. This document is intended to inform risk assessment strategies by comparing the toxicological profile of Chlorpyrifos with alternative insecticides from different chemical classes. The provided experimental protocols and data are essential for researchers and professionals involved in the development and environmental risk assessment of new chemical entities.

Comparative Toxicity of Selected Insecticides to Honey Bees (Apis mellifera)

The following table summarizes the acute toxicity of Chlorpyrifos and selected alternative insecticides to the honey bee, a key indicator species for pollinator health. The data is presented as the median lethal dose (LD50), which is the dose required to kill 50% of a tested population.

InsecticideChemical ClassAcute Contact LD50 (µ g/bee )Acute Oral LD50 (µ g/bee )Toxicity Rating
Chlorpyrifos Organophosphate0.0590.1034Highly Toxic
Acetamiprid Neonicotinoid7.1[1]8.85Moderately to Slightly Toxic
Thiamethoxam (B1682794) Neonicotinoid0.03[1]0.0027[2]Highly Toxic
Sulfoxaflor Sulfoximine0.202 - 0.432[3]0.074[3]Highly Toxic
Flupyradifurone Butenolide49.12[4]0.48[4]Practically Non-toxic (Contact), Toxic (Oral)

Note: Toxicity ratings are generally based on the following scale: Highly Toxic (< 2 µ g/bee ), Moderately Toxic (2 - 10.99 µ g/bee ), Slightly Toxic (11 - 100 µ g/bee ), and Practically Non-toxic (> 100 µ g/bee ).

Sublethal Effects and No-Observed-Adverse-Effect-Level (NOAEL)

Beyond acute mortality, sublethal effects on bee behavior and colony health are critical for a comprehensive risk assessment. For Chlorpyrifos, studies have identified a threshold dose for sublethal effects on odor-learning and recall in honey bees at 50 picograms (0.00005 µg) per bee when ingested[5][6]. This value can be considered a behavioral No-Observed-Adverse-Effect-Level (NOAEL) and highlights that adverse effects can occur at doses significantly lower than the LD50. Chronic exposure to sublethal doses of Chlorpyrifos has been shown to impair olfactory learning and memory, which are crucial for foraging success[7][8].

Experimental Protocols

The following are detailed methodologies for determining the acute oral and contact toxicity of a test chemical to honey bees, based on OECD Guidelines 213 and 214.

Acute Oral Toxicity Test (based on OECD Guideline 213)

Objective: To determine the median lethal dose (LD50) of a test chemical to adult worker honey bees after oral administration.

Test Organisms: Young adult worker honey bees (Apis mellifera) of uniform age, sourced from healthy, queen-right colonies.

Procedure:

  • Preparation of Test Solutions: The test chemical is dissolved in a 50% (w/v) sucrose (B13894) solution. A series of at least five geometrically spaced concentrations are prepared. A control group receives the sucrose solution only, and a toxic standard (e.g., dimethoate) is used to validate the test system.

  • Dosing: Bees are starved for up to 2 hours before being placed in test cages (e.g., stainless steel, with ventilation) in groups of 10. Each group is provided with a weighed syringe containing the test or control solution. The amount of solution consumed per bee is calculated after a feeding period of up to 6 hours.

  • Observation: After the exposure period, the bees are fed an untreated 50% sucrose solution ad libitum. Mortality and any abnormal behavioral or physiological effects are recorded at 4, 24, and 48 hours after the start of the dosing period. The observation period may be extended to 72 or 96 hours if mortality increases significantly between 24 and 48 hours.

  • Data Analysis: The LD50 value, with 95% confidence intervals, is calculated for each observation time using probit analysis or another appropriate statistical method.

Acute Contact Toxicity Test (based on OECD Guideline 214)

Objective: To determine the median lethal dose (LD50) of a test chemical to adult worker honey bees after topical application.

Test Organisms: Young adult worker honey bees (Apis mellifera) of uniform age, sourced from healthy, queen-right colonies.

Procedure:

  • Preparation of Test Solutions: The test chemical is dissolved in a suitable volatile solvent (e.g., acetone). A series of at least five geometrically spaced concentrations are prepared. A control group is treated with the solvent only, and a toxic standard is used for validation.

  • Dosing: Bees are individually anaesthetized (e.g., with carbon dioxide) and a precise volume (typically 1 µL) of the test or control solution is applied to the dorsal thorax using a microapplicator.

  • Observation: After application, the bees are placed in cages with access to a 50% sucrose solution ad libitum. Mortality and any sublethal effects are recorded at 4, 24, and 48 hours after application. The observation period can be extended if necessary.

  • Data Analysis: The LD50 value, with 95% confidence intervals, is calculated for each observation time using appropriate statistical methods.

Bee Toxicity Risk Assessment Workflow

The following diagram illustrates a typical tiered approach for assessing the risk of pesticides to bees, as employed by regulatory agencies like the U.S. Environmental Protection Agency (EPA).

BeeRiskAssessment cluster_tier1 Tier I: Screening Level cluster_tier2 Tier II: Refined Assessment cluster_tier3 Tier III: Full-Field Assessment T1_Data Laboratory Studies - Acute Oral LD50 (OECD 213) - Acute Contact LD50 (OECD 214) - Chronic Oral NOAEL T1_RQ Calculate Risk Quotient (RQ) RQ = Exposure / Toxicity T1_Data->T1_RQ T1_Exposure Conservative Exposure Models (e.g., Bee-REX) T1_Exposure->T1_RQ T1_Decision Compare RQ to Level of Concern (LOC) T1_RQ->T1_Decision T2_Studies Semi-field/Tunnel Studies - Foraging Behavior - Colony-level Effects T1_Decision->T2_Studies If RQ > LOC No_Unacceptable_Risk No Unacceptable Risk T1_Decision->No_Unacceptable_Risk If RQ < LOC T2_Risk Refined Risk Characterization T2_Studies->T2_Risk T2_Exposure Refined Exposure Data - Residue levels in pollen/nectar T2_Exposure->T2_Risk T3_Studies Full-field Studies - Long-term Colony Health - Reproduction and Overwintering T2_Risk->T3_Studies If risk is still a concern T2_Risk->No_Unacceptable_Risk If risk is acceptable T3_Risk Comprehensive Risk Assessment T3_Studies->T3_Risk Risk_Mitigation Risk Mitigation Measures T3_Risk->Risk_Mitigation If risk is unacceptable OrganophosphateToxicity cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Broken down by AChR Acetylcholine Receptor ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate into Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Stimulates Organophosphate Organophosphate (e.g., Chlorpyrifos) Organophosphate->AChE Inhibits

References

Unraveling Resistance: A Comparative Genomic Guide to Crotoxyphos-Resistant and Susceptible Insect Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genomic basis of insecticide resistance is critical for the creation of effective and sustainable pest control strategies. This guide offers an objective comparison of the genomic characteristics of insect strains resistant and susceptible to the organophosphate insecticide Crotoxyphos. While direct comparative genomic studies on this compound are limited, this guide synthesizes data from research on closely related organophosphates to provide a comprehensive overview of the key resistance mechanisms, supported by experimental data and detailed methodologies.

The emergence of insect resistance to this compound, an organophosphate insecticide that targets the nervous system, poses a significant challenge to its efficacy. Genomic and transcriptomic investigations have revealed that resistance is a multifaceted phenomenon, primarily driven by two key mechanisms: target-site insensitivity and enhanced metabolic detoxification.

Key Resistance Mechanisms

1. Target-Site Insensitivity: This form of resistance involves mutations in the gene encoding the enzyme acetylcholinesterase (AChE), the molecular target for organophosphate insecticides.[1][2][3] These mutations alter the enzyme's structure, reducing its binding affinity for the insecticide and thereby diminishing its inhibitory effect.[1]

2. Metabolic Resistance: This mechanism relies on the enhanced detoxification of the insecticide before it can reach its target site. This is typically achieved through the overexpression of genes encoding detoxification enzymes, principally from three major families: cytochrome P450 monooxygenases (P450s), carboxylesterases (CCEs), and glutathione (B108866) S-transferases (GSTs).[4][5][6]

Comparative Genomic and Transcriptomic Data

The following tables present quantitative data from comparative studies on organophosphate-resistant and susceptible insect strains. As a proxy for this compound, data from studies on other organophosphates, such as pirimiphos-methyl (B1678452), are used to illustrate the common genomic alterations.

Table 1: Mutations in the Acetylcholinesterase (Ace) Gene of Pirimiphos-Methyl-Resistant Musca domestica

Amino Acid SubstitutionCodon ChangeFrequency in Resistant Population (%)Frequency in Susceptible Population (%)Putative Role in Resistance
Val260LeuGTG -> TTG45.80Reduced insecticide binding
Gly342AlaGGC -> GCC33.30Altered active site conformation
Gly342ValGGC -> GTC12.50Altered active site conformation
Phe407TyrTTC -> TAC29.20Modified enzyme kinetics

Data synthesized from a study on pirimiphos-methyl resistance, which serves as a model for organophosphate resistance.[1]

Table 2: Representative Upregulation of Detoxification Genes in Organophosphate-Resistant Insect Strains

Gene FamilyGene IDFold Change in Resistant StrainPutative Function
Cytochrome P450CYP6A115.2Insecticide metabolism
Cytochrome P450CYP6D112.5Xenobiotic detoxification
Cytochrome P450CYP12A18.7Oxidative metabolism
CarboxylesteraseMdαE725.1Sequestration/metabolism
CarboxylesteraseCCE-AE18.9Hydrolysis of insecticides
Glutathione S-TransferaseGSTE110.3Conjugation of toxins
Glutathione S-TransferaseGSTD17.6Detoxification of electrophiles

This table presents a representative summary of gene upregulation patterns observed in organophosphate-resistant insects, as specific data for this compound is not available. The fold changes are illustrative of findings in the field.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the comparative genomics of insecticide resistance.

Acetylcholinesterase (Ace) Gene Sequencing

Objective: To identify mutations in the Ace gene associated with this compound resistance.

Procedure:

  • Sample Collection: Collect adult insects from both resistant and susceptible strains.

  • DNA Extraction: Extract genomic DNA from individual insects using a standard DNA extraction kit.

  • PCR Amplification: Amplify the coding region of the Ace gene using gene-specific primers.

  • Sequencing: Sequence the purified PCR products using Sanger sequencing.

  • Sequence Analysis: Align the sequences from resistant and susceptible individuals to a reference sequence to identify single nucleotide polymorphisms (SNPs) that result in amino acid changes.[1]

Comparative Transcriptomics: RNA-Seq Workflow

Objective: To identify differentially expressed genes, particularly those involved in detoxification, between resistant and susceptible insect strains.

Procedure:

  • Sample Collection: Collect adult insects from both resistant and susceptible strains. Ensure biological replicates for each group.

  • RNA Extraction: Extract total RNA from the collected samples using a suitable RNA extraction kit.

  • Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Mapping: Align the high-quality reads to a reference genome or transcriptome.

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the resistant strain compared to the susceptible strain using statistical packages like DESeq2 or edgeR.

    • Functional Annotation: Annotate the differentially expressed genes to understand their biological functions, paying close attention to genes involved in metabolic pathways.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

Objective: To validate the differential expression of candidate genes identified from RNA-Seq analysis.

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize first-strand cDNA from both resistant and susceptible insect samples.[7][8]

  • Primer Design: Design gene-specific primers for the target detoxification genes and a reference (housekeeping) gene.[9]

  • qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix. The reaction should include the cDNA template, primers, and master mix.[8]

  • Data Analysis: Calculate the relative expression levels of the target genes in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method, normalized to the reference gene.[7]

Visualizations

To further elucidate the complex biological processes and experimental procedures involved in this compound resistance, the following diagrams are provided.

cluster_0 Target-Site Insensitivity This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Mutation Mutation in Ace Gene AChE->Mutation Reduced Binding Reduced Insecticide Binding Mutation->Reduced Binding Leads to Nerve Impulse Continued Nerve Impulse Transmission Reduced Binding->Nerve Impulse Resistance Resistance Nerve Impulse->Resistance

Mechanism of Target-Site Insensitivity to this compound.

cluster_1 Metabolic Resistance Pathway This compound This compound Detox_Genes Upregulation of Detoxification Genes (P450s, CCEs, GSTs) This compound->Detox_Genes Induces Enzymes Increased Detoxification Enzymes Detox_Genes->Enzymes Results in Metabolism Rapid Insecticide Metabolism Enzymes->Metabolism Non-toxic Non-toxic Metabolites Metabolism->Non-toxic Resistance Resistance Non-toxic->Resistance

Overview of Metabolic Resistance to this compound.

cluster_2 RNA-Seq Experimental Workflow Sample Resistant & Susceptible Insect Strains RNA_Extraction Total RNA Extraction Sample->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Reads Sequencing->QC Mapping Read Mapping to Genome QC->Mapping DGE Differential Gene Expression Analysis Mapping->DGE Annotation Functional Annotation DGE->Annotation Validation qRT-PCR Validation DGE->Validation

Workflow for Comparative Transcriptomic (RNA-Seq) Analysis.

References

Evaluating Ectoparasiticides for Livestock Protection: A Comparative Analysis of Crotoxyphos and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ectoparasites pose a significant threat to livestock health and productivity, leading to substantial economic losses worldwide. Effective control of these pests is paramount for sustainable livestock management. This guide provides a comparative evaluation of Crotoxyphos, an organophosphate insecticide, against contemporary alternatives such as synthetic pyrethroids and macrocyclic lactones. Due to the discontinued (B1498344) registration of this compound in several regions, including the United States, this analysis relies on historical efficacy data for this compound and current data for its alternatives to provide a comprehensive cost-effectiveness perspective.

Comparative Efficacy and Cost Analysis

The selection of an ectoparasiticide is a critical decision for livestock producers, balancing efficacy, duration of protection, and cost. The following tables summarize the performance and approximate costs of this compound and its major competitors.

Table 1: Efficacy of this compound and Alternatives Against Common Livestock Ectoparasites

Active Ingredient (Class)Target Parasite(s)Efficacy (%)Duration of ProtectionSource(s)
This compound (Organophosphate)Southern Cattle Tick (Boophilus microplus)>92% (at 0.015% to 0.49% concentration)Up to 21 days[1][2]
Horn Flies, Stable Flies, Face Flies, Lice, MitesEffective controlVaries by application method[3]
Permethrin (Synthetic Pyrethroid)Horn Flies (Haematobia irritans)Up to 91% reductionUp to 3 weeks (spray)[4]
Stable Flies (Stomoxys calcitrans), Ticks, LiceEffective control1-2 weeks (spray)[5]
Deltamethrin (Synthetic Pyrethroid)TicksHigh initial efficacy, reinfestation observed at 14 daysShorter residual effect compared to some organophosphates
Ivermectin (Macrocyclic Lactone)Sucking Lice, Mange Mites, Grubs, Horn FliesHigh efficacyUp to 28 days for horn flies (pour-on)[6]
Doramectin (Macrocyclic Lactone)Mange Mites, Lice, Grubs, Gastrointestinal RoundwormsHigh efficacyPersistent activity[2]

Table 2: Estimated Cost Comparison of Ectoparasiticide Treatments

Note: Prices are estimates based on publicly available data from 2025 and can vary by supplier, formulation, and volume. This compound pricing is historical and not reflective of a current market price.

Active IngredientFormulationEstimated Price (USD)Approximate Cost per 500kg Animal (USD)
This compound Spray (Historical)Not Commercially Available-
Permethrin 10% Concentrate (Gallon)$55 - $70$0.10 - $0.20
Ivermectin 1% Injectable (500ml)$60 - $86$1.20 - $1.72
Pour-On (5 Liter)$83 - $100$0.83 - $1.00
Doramectin 1% Injectable (200ml)~$160$3.20

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of ectoparasiticide efficacy. Below are representative methodologies for conducting field trials.

Protocol for Evaluating the Efficacy of a Spray-on Acaricide against Cattle Ticks

This protocol is based on the methodology used in historical field trials of this compound[1][2].

1. Animal Selection and Grouping:

  • Select a herd of cattle naturally infested with the target tick species (e.g., Boophilus microplus).
  • Individually identify each animal with ear tags.
  • Randomly allocate animals to a treatment group and a control group. A minimum of 6-10 animals per group is recommended.

2. Pre-Treatment Tick Counts:

  • On Day 0 (prior to treatment), conduct whole-body tick counts on all animals in both groups. Focus on counting engorged female ticks of a specific size range (e.g., 4.5-8.0 mm) to standardize the assessment.

3. Treatment Administration:

  • Prepare the acaricide solution to the desired concentration(s) according to the manufacturer's instructions.
  • Apply the spray to the entire body of each animal in the treatment group, ensuring thorough coverage. A power sprayer is often used for this purpose.
  • The control group remains untreated.

4. Post-Treatment Tick Counts:

  • Conduct whole-body tick counts on all animals at specified intervals post-treatment (e.g., Day 1, Day 7, Day 14, Day 21).

5. Data Analysis:

  • Calculate the percent control for each post-treatment day using the following formula: % Control = 100 * (1 - (Mean number of ticks on treated group / Mean number of ticks on control group))
  • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in tick numbers between the treated and control groups.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is fundamental in drug development. Organophosphates like this compound primarily act by inhibiting the enzyme acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition Pathway by Organophosphates

Acetylcholinesterase_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (Muscarinic & Nicotinic) ACh->AChR Binds to Phosphorylated_AChE Phosphorylated AChE (Inactive) Excess_ACh Excess ACh in Synapse Postsynaptic_Neuron Postsynaptic Neuron/Muscle Fiber AChR->Postsynaptic_Neuron Stimulates This compound This compound (Organophosphate) This compound->AChE Irreversibly Binds to Overstimulation Continuous Stimulation of AChR Excess_ACh->Overstimulation Paralysis Paralysis and Death of Pest Overstimulation->Paralysis

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Ectoparasiticide Efficacy Trial

Efficacy_Trial_Workflow start Start: Animal Selection & Acclimation randomization Randomization into Treatment & Control Groups start->randomization pre_treatment Pre-Treatment Parasite Count (Day 0) randomization->pre_treatment treatment Treatment Application (Treatment Group Only) pre_treatment->treatment post_treatment_1 Post-Treatment Count (e.g., Day 1) treatment->post_treatment_1 post_treatment_2 Post-Treatment Count (e.g., Day 7) post_treatment_1->post_treatment_2 post_treatment_3 Post-Treatment Count (e.g., Day 14) post_treatment_2->post_treatment_3 post_treatment_4 Post-Treatment Count (e.g., Day 21) post_treatment_3->post_treatment_4 data_analysis Data Analysis: Calculate % Control post_treatment_4->data_analysis conclusion Conclusion on Efficacy & Duration of Protection data_analysis->conclusion

Caption: General workflow for an ectoparasiticide efficacy field trial.

Conclusion

While this compound demonstrated high efficacy against various ectoparasites in historical studies, its availability is now limited. Modern alternatives, including synthetic pyrethroids and macrocyclic lactones, offer a range of effective solutions for livestock protection. The choice of product should be based on a comprehensive evaluation of efficacy against the target parasite, duration of protection, cost-effectiveness, and considerations for resistance management. For researchers and drug development professionals, understanding the historical performance of compounds like this compound provides a valuable benchmark for the development of new and improved ectoparasiticides. The experimental protocols and mechanistic pathways outlined in this guide serve as a foundational resource for future research and development in this critical area of animal health.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Crotoxyphos

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Crotoxyphos, an organophosphate insecticide. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Immediate Safety and Disposal Overview

This compound is a cholinesterase inhibitor and is classified as a dangerous good for transport.[1] Improper disposal can lead to environmental contamination and health hazards. The primary principle of pesticide waste management is to avoid generating waste whenever possible by accurately calculating the required amounts for your experiments.[2]

Wastes resulting from the use of products containing this compound should be disposed of on-site or at an approved waste disposal facility.[3][4] Do not contaminate water, food, or feed by storage or disposal.[3] Never pour pesticides down the sink, toilet, or any drain, as this can pollute waterways and interfere with wastewater treatment systems.[2][5]

Quantitative Data Summary
ParameterValue/InstructionSource
pH Stability Hydrolyzes in the presence of water. At 38°C, 50% is hydrolyzed in 87 hours at pH 1 and in 35 hours at pH 9.
Container Rinsing Fill container ¼ full with water, recap, and shake for 10 seconds. Repeat this procedure two more times.[6][7]
Spill Absorbent Use inert absorbent material such as sand, sawdust, vermiculite, or clay granules.[4][8]

Step-by-Step Disposal Protocol

For the disposal of unused this compound and its containers, a multi-step process must be followed to ensure safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before handling any pesticide waste, ensure you are wearing the appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A lab coat or protective suit

  • In case of potential splashes or sprays, a full-faced shield and respiratory protection may be necessary.

Managing Excess this compound

The most responsible way to manage small amounts of excess this compound is to use it for its intended purpose according to the label directions.[2] If this is not possible, the following steps should be taken:

  • Consult Local Authorities: Contact your local solid waste management authority, environmental agency, or health department to inquire about household hazardous waste collection programs or specific programs for pesticide disposal.[2] State and local regulations may be stricter than federal requirements.[5][9]

  • Professional Disposal: Arrange for a licensed hazardous waste contractor to dispose of the material.[10] this compound waste may be subject to regulation under the Resource Conservation and Recovery Act (RCRA).

Decontamination of Empty Containers

Empty pesticide containers are considered hazardous waste until properly decontaminated.[7] A triple-rinsing procedure is the standard for ensuring containers are safe for disposal or recycling.[3][7]

Experimental Protocol: Triple-Rinsing Procedure

  • Initial Draining: Empty the remaining contents into the application equipment or a designated waste container. Allow the container to drain for an additional 30 seconds after the flow has been reduced to drops.[7]

  • First Rinse: Fill the container approximately 20-25% full with clean water.[7]

  • Agitation: Securely replace the cap and shake, rotate, or roll the container vigorously for at least 30 seconds to dislodge any residue from the container walls.[7]

  • Rinsate Collection: Pour the rinsate (the rinse water) into the application equipment or a designated hazardous waste container for later disposal. Allow the container to drain for another 30 seconds.[7]

  • Repeat: Repeat steps 2 through 4 two more times.[7]

  • Final Preparation: After the final rinse, puncture the container to prevent reuse and allow it to dry completely with the cap off.[3][7]

Final Disposal of Containers

Once triple-rinsed, the container can be offered for recycling if a program that specifically accepts pesticide containers is available.[5][6] If recycling is not an option, the container should be disposed of in a sanitary landfill or through other procedures approved by state and local authorities.[3]

Logical Workflow for this compound Disposal

Crotoxyphos_Disposal_Workflow start Start: Have this compound Waste assess Assess Waste Type start->assess excess_product Excess/Unused this compound assess->excess_product empty_container Empty this compound Container assess->empty_container use_up Use as Directed (if possible) excess_product->use_up triple_rinse Perform Triple-Rinse Protocol empty_container->triple_rinse consult_authorities Consult Local Environmental/Waste Authority hazardous_waste Dispose as Hazardous Waste via Licensed Contractor consult_authorities->hazardous_waste use_up->consult_authorities If not possible end End: Safe Disposal Complete hazardous_waste->end check_recycling Check for Pesticide Container Recycling Program triple_rinse->check_recycling recycle Recycle Container check_recycling->recycle Yes landfill Dispose of in Sanitary Landfill check_recycling->landfill No recycle->end landfill->end

Caption: Logical workflow for the proper disposal of this compound waste.

Chemical Incompatibility Considerations

This compound is an organophosphate and may be incompatible with certain other chemicals. While specific incompatibility data for this compound disposal is limited, general principles for chemical safety should be followed. Avoid mixing pesticide wastes with other chemicals, especially strong acids, bases, or oxidizing agents, as this could lead to hazardous reactions.[11] Store this compound waste separately from other chemical waste streams to prevent accidental mixing.

References

Personal protective equipment for handling Crotoxyphos

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Crotoxyphos

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, an organophosphate insecticide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a cholinesterase inhibitor, classified as a toxic and dangerous substance.[1][2] Inhalation, ingestion, or skin contact can lead to severe adverse health effects, including dizziness, nausea, muscle weakness, respiratory failure, and even death.[1] Therefore, strict adherence to the safety guidelines outlined below is imperative.

Hazard Identification and Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3Toxic if swallowed.[1]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2BCauses eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 1Causes damage to organs.[1]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical line of defense against this compound exposure. The following PPE is mandatory when handling this substance.

PPE CategorySpecifications
Hand Protection Chemical-resistant gloves (e.g., rubber gloves).[3] Do not wear leather or fabric gloves.[4]
Respiratory Protection A respirator is required, especially for commercial spraying or when aerosols may be generated.[3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash-prone operations.
Body Protection Chemical-resistant coveralls or a lab coat worn over personal clothing. A chemical-resistant apron should be worn when mixing or handling concentrates.
Footwear Chemical-resistant boots. Pants should be worn outside of boots to prevent chemicals from entering.[4]
Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's stability.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid creating dust or aerosols.

    • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

    • Do not get in eyes, on skin, or on clothing.[1]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials.

    • Keep containers tightly closed.[1]

    • Store away from food, feed, and drinking water.[5][6][7]

    • The product should be kept cool, but freezing should be avoided.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Call a poison control center or doctor immediately for treatment advice.[1] Never give anything by mouth to an unconscious person.[1]
Spill Evacuate the area. Wear appropriate PPE. Contain the spill using absorbent materials like sand or earth. Prevent the spill from entering drains or waterways. Collect the absorbed material into a sealed container for disposal.
Disposal Plan

All this compound waste, including contaminated materials and empty containers, must be disposed of as hazardous waste.

  • Unused Product: Dispose of unused this compound in accordance with local, state, and federal regulations. Do not pour down the drain.[8][9]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture and dispose of the container in a sanitary landfill, or by other procedures approved by state and local authorities.

  • Contaminated PPE: Disposable PPE should be placed in a sealed bag and disposed of as hazardous waste. Reusable PPE should be thoroughly decontaminated according to the manufacturer's instructions.

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely handling this compound in a research environment.

1. Pre-Handling Preparation: 1.1. Ensure the chemical fume hood is certified and functioning correctly. 1.2. Verify that a safety shower and eyewash station are readily accessible. 1.3. Assemble all necessary materials, including this compound, solvents, glassware, and waste containers, inside the fume hood. 1.4. Put on all required personal protective equipment as specified in the PPE table above.

2. Handling and Experimentation: 2.1. Perform all manipulations of this compound, including weighing and dilutions, within the chemical fume hood. 2.2. Use a chemical-resistant spatula or other appropriate tools for transferring solid material. 2.3. When preparing solutions, add this compound to the solvent slowly to avoid splashing. 2.4. Keep all containers of this compound sealed when not in use.

3. Post-Experiment Procedures: 3.1. Decontaminate all glassware and equipment that came into contact with this compound. This can be done by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste. 3.2. Wipe down the work surface of the fume hood with a decontaminating solution. 3.3. Dispose of all waste, including unused this compound, contaminated materials, and rinsates, in appropriately labeled hazardous waste containers.

4. PPE Removal and Personal Hygiene: 4.1. Remove PPE in the designated area, being careful to avoid contaminating skin or personal clothing. Gloves should be removed last. 4.2. Wash hands and any exposed skin thoroughly with soap and water.

Logical Workflow for Handling this compound

Crotoxyphos_Handling_Workflow This compound Handling Workflow cluster_pre_handling 1. Pre-Handling cluster_handling 2. Handling & Experimentation cluster_post_handling 3. Post-Experiment cluster_final 4. Final Steps A Verify Fume Hood & Safety Equipment B Assemble Materials in Hood A->B C Don Appropriate PPE B->C D Perform All Work in Fume Hood C->D E Keep Containers Sealed D->E F Decontaminate Glassware & Surfaces E->F G Dispose of Hazardous Waste F->G H Remove PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.